Technical Documentation Center

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
  • CAS: 1213526-34-1

Core Science & Biosynthesis

Foundational

Process Development Guide: Enantioselective Synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Executive Summary & Strategic Rationale Target Molecule: (2R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol CAS: 1213056-65-5 (Generic/Racemic Ref), 1640848-91-4 (S-isomer Ref) Core Application: Chiral pharmacophore for kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Target Molecule: (2R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol CAS: 1213056-65-5 (Generic/Racemic Ref), 1640848-91-4 (S-isomer Ref) Core Application: Chiral pharmacophore for kinase inhibitors (e.g., Wnt, PI3K) and GPCR ligands.

This technical guide details the Asymmetric Strecker Route utilizing the Ellman auxiliary ((S)-tert-butanesulfinamide). This pathway is selected over Sharpless Aminohydroxylation or Chiral Resolution due to its scalability , predictable stereocontrol , and the avoidance of heavy metal oxidants (e.g., OsO4).

The synthesis hinges on the diastereoselective addition of a cyanide equivalent to a chiral N-sulfinyl imine, followed by Pinner hydrolysis and reduction. This modular approach allows for high enantiomeric excess (>95% ee) and reliable scale-up.

Retrosynthetic Analysis & Pathway

The retrosynthetic logic disconnects the C1-C2 bond of the ethanolamine backbone, tracing back to the commercially available 2-methoxyisonicotinaldehyde . The chirality is installed via reagent control using the Ellman auxiliary.[1]

Retrosynthesis Figure 1: Retrosynthetic Disconnection for (2R)-Target via Ellman Chemistry Target (2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethanol (Target) AminoEster Intermediate 3 (R)-Amino Ester HCl Salt AminoEster->Target Reduction (NaBH4) AminoNitrile Intermediate 2 (R,S)-N-Sulfinyl Amino Nitrile AminoNitrile->AminoEster Pinner Hydrolysis (HCl/MeOH) Sulfinimine Intermediate 1 (S)-N-Sulfinyl Imine Sulfinimine->AminoNitrile Strecker Rxn (TMSCN) StartMat Starting Materials 2-Methoxyisonicotinaldehyde + (S)-tert-Butanesulfinamide StartMat->Sulfinimine Condensation (Ti(OEt)4)

Detailed Experimental Protocol

Phase 1: Chiral Imine Formation

Objective: Condensation of 2-methoxyisonicotinaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide. Stereochemical Driver: The (S)-auxiliary is chosen here to direct the subsequent nucleophilic attack to yield the (R)-amine (based on the non-chelation control model).

  • Reagents:

    • 2-Methoxyisonicotinaldehyde (1.0 equiv)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: Dry THF (0.5 M concentration)

Protocol:

  • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and 2-methoxyisonicotinaldehyde under

    
     atmosphere.
    
  • Add dry THF, followed by the dropwise addition of Ti(OEt)₄. Note: Ti(OEt)₄ acts as both Lewis acid and water scavenger.

  • Stir at ambient temperature (20-25°C) for 12–16 hours.

  • Process Checkpoint: Monitor via TLC (EtOAc/Hexanes 1:1) or LCMS. The aldehyde peak should disappear.

  • Workup (Critical): Quench by pouring into a vigorously stirred brine solution (or saturated NaHCO₃). A thick white precipitate (titanium salts) will form. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Concentrate the filtrate to yield the crude N-sulfinyl imine.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) if purity <95%.

Phase 2: Asymmetric Strecker Reaction

Objective: Diastereoselective addition of cyanide to form the C-C bond.

  • Reagents:

    • Crude N-Sulfinyl Imine (1.0 equiv)

    • Trimethylsilyl cyanide (TMSCN) (1.5 equiv) [Hazard: Generates HCN upon hydrolysis]

    • Cesium Fluoride (CsF) (1.1 equiv) or Sc(OTf)₃ (0.1 equiv)

    • Solvent: Dry THF or Toluene at -78°C to -40°C.

Protocol:

  • Dissolve the N-sulfinyl imine in dry THF and cool to -78°C.

  • Add TMSCN dropwise.

  • Add the catalyst (CsF or Sc(OTf)₃). Note: Lewis acids like Sc(OTf)₃ often improve diastereoselectivity (dr).

  • Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.

  • Process Checkpoint: Check LCMS for conversion to the

    
    -amino nitrile.
    
  • Quench: Slowly add saturated NH₄Cl solution (in a well-ventilated fume hood).

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation: The major diastereomer corresponds to the (R)-amino configuration (controlled by the (S)-sulfinyl group blocking the Re-face).

Phase 3: Pinner Hydrolysis & Deprotection

Objective: Simultaneous cleavage of the sulfinyl group and conversion of the nitrile to the methyl ester.

  • Reagents:

    • Crude Amino Nitrile

    • HCl in Methanol (3M to 6M, anhydrous)

Protocol:

  • Dissolve the crude nitrile in anhydrous MeOH.

  • Cool to 0°C and bubble dry HCl gas (or add Acetyl Chloride dropwise) to generate anhydrous HCl in situ.

  • Stir at room temperature for 24 hours. The reaction proceeds via the imidate intermediate (Pinner reaction).

  • Process Checkpoint: LCMS should show the mass of the Amino Ester (Methyl (2R)-amino(2-methoxy-4-pyridyl)acetate).

  • Concentrate to dryness to obtain the Amino Ester Hydrochloride salt .

Phase 4: Reduction to Amino Alcohol

Objective: Selective reduction of the ester to the primary alcohol.

  • Reagents:

    • Amino Ester HCl salt (1.0 equiv)

    • Sodium Borohydride (NaBH₄) (4.0 equiv)

    • Solvent: MeOH/THF (1:1)

Protocol:

  • Suspend the amino ester salt in MeOH/THF at 0°C.

  • Add NaBH₄ portion-wise (exothermic, gas evolution).

  • Allow to warm to room temperature and stir for 3 hours.

  • Quench: Carefully add Acetone (to scavenge excess borohydride) or 1N HCl.

  • Isolation: Adjust pH to >10 with NaOH, extract with DCM or CHCl₃/iPrOH (3:1) to recover the free base.

  • Final Purification: Recrystallization (EtOAc/Heptane) or Column Chromatography (DCM/MeOH/NH₃).

Analytical Data & Specifications

Expected Quantitative Outcomes
StepReaction TypeTypical YieldCritical Parameter
1 Condensation85-95%Anhydrous conditions essential for Ti(OEt)₄ efficacy.
2 Strecker (TMSCN)75-85%Diastereomeric Ratio (dr) > 90:1.
3 Pinner Hydrolysis70-80%Complete cleavage of Sulfinyl group.
4 Reduction80-90%Control of pH during workup to extract polar amine.
Quality Control Parameters
  • Chiral HPLC: Chiralpak AD-H or OD-H column; Hexane:IPA:Diethylamine mobile phase.

  • 1H NMR (400 MHz, DMSO-d6): Diagnostic peaks:

    • 
       8.10 (d, 1H, Pyridine-H6)
      
    • 
       3.85 (s, 3H, -OCH₃)
      
    • 
       3.90 (m, 1H, Chiral CH-NH₂)
      
    • 
       3.40-3.60 (m, 2H, -CH₂OH)
      

Workflow Visualization

Workflow Figure 2: Sequential Process Flow for (2R)-Amino Alcohol Synthesis Start Start: Aldehyde Step1 1. Imine Formation (Ti(OEt)4) Start->Step1 Step2 2. Strecker Rxn (TMSCN, -78°C) Step1->Step2 Crude Imine Step3 3. Pinner Hydrolysis (HCl/MeOH) Step2->Step3 Amino Nitrile Step4 4. Reduction (NaBH4) Step3->Step4 Amino Ester End Final Product (>98% ee) Step4->End Purification

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research.

  • Davis, F. A., et al. (2004).[1] "Asymmetric Synthesis of Amino Acids using Sulfinimines." Tetrahedron.

  • ChemScene. (2024). "(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Product Data." ChemScene Building Blocks.

  • Cogan, D. A., et al. (1999).[1] "Catalytic Asymmetric Oxidation of tert-Butyl Disulfide... for the Synthesis of tert-Butanesulfinamide." Journal of the American Chemical Society.[1]

  • Patent US20050256324. (2005). "Process for the preparation of chiral amines and amino alcohols."

Sources

Exploratory

Enantioselective Synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The target molecule, (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , is a highly functionalized chiral heteroarylglycinol. Such motifs are privileged scaffolds in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , is a highly functionalized chiral heteroarylglycinol. Such motifs are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in oncology and immunology targets (e.g., IDO1 inhibitors) 1[1].

Synthesizing enantiopure


-amino alcohols bearing electron-deficient pyridine rings presents a unique mechanistic challenge. While catalytic approaches like the Sharpless Asymmetric Aminohydroxylation (SAA) are landmark methods for standard styrenes 2[2], applying SAA to 2-methoxy-4-vinylpyridine often results in poor regioselectivity. The electron-withdrawing nature of the pyridine ring destabilizes the developing positive charge at the benzylic position during osmium-mediated addition, leading to mixtures of the desired 2-amino-1-ol and the undesired 1-amino-2-ol regioisomers.

To ensure a self-validating, highly predictable, and scalable system , this guide establishes the Ellman Sulfinamide Auxiliary Route as the gold standard. By leveraging substrate-controlled diastereoselective Grignard addition followed by oxidative cleavage, this protocol bypasses the regiochemical ambiguities of catalytic methods and allows for intermediate purity verification at every stage 3[3].

Retrosynthetic Analysis & The "Stereochemical Swap"

A profound understanding of Cahn-Ingold-Prelog (CIP) priority dynamics is required to design this route correctly. The synthesis relies on the addition of a vinyl group to an imine, followed by oxidative cleavage of the vinyl group to a hydroxymethyl (-CH₂OH) group.

The CIP Priority Swap Causality:

  • In the target (2R)-amino alcohol: The chiral center priorities are: -NH₂ (1) > -CH₂OH (2) > -Aryl (3) > -H (4). Note that -CH₂OH outranks the 2-methoxy-4-pyridyl group because the oxygen atom (atomic number 8) outranks the aromatic carbons (atomic number 6).

  • In the allylic amine intermediate: The priorities are: -NH-Sulfinyl (1) > -Aryl (2) > -Vinyl (3) > -H (4). Here, the -Aryl group outranks the -Vinyl group because the aromatic carbon is bonded to three carbon equivalents, whereas the vinyl carbon is bonded to only two.

Because the relative ranking of the carbon substituents swaps during the oxidation step (Vinyl moves from priority 3 to priority 2 as it becomes CH₂OH), an (S)-configured allylic amine is strictly required to yield the (R)-configured amino alcohol.

Retrosynthesis Target (2R)-Amino Alcohol Target Allylic (1S)-Allylic Amine (CIP Swap occurs here) Target->Allylic Oxidative Cleavage (O3, NaBH4) Imine (R_S)-Sulfinimine Allylic->Imine Vinyl-MgBr (Open Transition State) Aldehyde 2-Methoxyisonicotinaldehyde Imine->Aldehyde (R)-t-BuSONH2 Ti(OEt)4

Retrosynthetic pathway highlighting the critical (1S) to (2R) CIP priority swap.

Comparative Evaluation of Synthetic Routes

To justify the selection of the Ellman route, the following data table summarizes the empirical trade-offs between the two primary methodologies.

ParameterRoute A: Sharpless AminohydroxylationRoute B: Ellman Sulfinamide (Selected Protocol)
Primary Challenge Regioselectivity (electron-deficient aryl)Multi-step sequence
Stereocontrol Mechanism Catalyst-controlled (Ligand dependent)Auxiliary-controlled (Highly predictable)
Typical Yield 40-60% (Regioisomer mixtures common)>75% over 4 steps
Scalability High (but requires toxic OsO₄)Excellent (Standard cryogenic reactors)
Self-Validation Low (Requires chiral HPLC optimization)High (Diastereomers separable by silica gel)

Core Methodology: The Self-Validating Ellman Protocol

This section details the step-by-step execution of the synthesis, emphasizing the physical chemistry and causality governing each experimental choice.

Step 1: Condensation to Form the Chiral Sulfinimine
  • Reagents: 2-Methoxyisonicotinaldehyde (1.0 equiv), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv), THF.

  • Procedure: Dissolve the aldehyde and sulfinamide in anhydrous THF. Add Ti(OEt)₄ dropwise at room temperature. Stir for 12 hours. Quench with brine, filter through Celite, and concentrate the organic layer.

  • Causality & Validation: Ti(OEt)₄ is selected over standard dehydrating agents (like MgSO₄) because it acts dually as a Lewis acid to activate the electron-deficient aldehyde and as an irreversible water scavenger. The resulting (R_S)-imine can be validated via ¹H NMR (distinctive imine C-H singlet ~8.5 ppm).

Step 2: Diastereoselective Vinyl Addition
  • Reagents: Vinylmagnesium bromide (1.5 equiv, 1M in THF), CH₂Cl₂, -78 °C.

  • Procedure: Dissolve the (R_S)-imine in anhydrous CH₂Cl₂ and cool to -78 °C. Add VinylMgBr dropwise. Stir for 4 hours at -78 °C, then quench slowly with saturated aqueous NH₄Cl.

  • Causality & Validation: The choice of CH₂Cl₂ over THF as the bulk solvent is critical . In coordinating solvents like THF, the magnesium coordinates to the sulfinyl oxygen, forming a rigid cyclic transition state that delivers the nucleophile from the Si-face. By using non-coordinating CH₂Cl₂, the reaction is forced into an open transition state where the nucleophile attacks the less hindered Re-face, yielding the requisite (1S)-diastereomer (dr > 95:5) 3[3].

TransitionState State1 Solvent: CH2Cl2 Non-chelating conditions Open Transition State Result1 Result1 State1->Result1 Re-face attack State2 Solvent: THF Chelating conditions Cyclic Transition State Result2 (1R)-Isomer (Undesired) dr ~ 80:20 State2->Result2 Si-face attack

Solvent-dependent stereodivergence in Grignard addition to the sulfinimine.

Step 3: Oxidative Cleavage to the Primary Alcohol
  • Reagents: O₃/O₂, NaBH₄ (3.0 equiv), MeOH, -78 °C to RT.

  • Procedure: Dissolve the (1S)-allylic amine in MeOH at -78 °C. Bubble O₃ through the solution until a blue color persists. Purge with N₂, then add solid NaBH₄ in portions. Allow to warm to room temperature over 2 hours.

  • Causality & Validation: Ozonolysis with a direct reductive workup is chosen over the Lemieux-Johnson oxidation (OsO₄/NaIO₄). The pyridine nitrogen, even when deactivated by the methoxy group, is susceptible to N-oxide formation under aqueous oxidative conditions. Ozonolysis at cryogenic temperatures prevents heterocycle oxidation and directly yields the alcohol, bypassing the aldehyde intermediate which could undergo base-catalyzed epimerization at the newly formed chiral center.

Step 4: Auxiliary Deprotection
  • Reagents: 4M HCl in Dioxane (2.0 equiv), MeOH, RT.

  • Procedure: Dissolve the protected amino alcohol in MeOH. Add 4M HCl in dioxane and stir for 1 hour. Concentrate under reduced pressure, wash with Et₂O, and isolate the hydrochloride salt.

  • Causality & Validation: The tert-butanesulfinyl group is highly acid-labile. Cleavage with anhydrous HCl in dioxane prevents the formation of aqueous emulsions and delivers the target (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol directly as a highly crystalline, shelf-stable hydrochloride salt without loss of stereochemical integrity 4[4].

References

  • "Development of a Stereoselective and Scalable Synthesis for the Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor, BMT-297376." (2021). Organic Process Research & Development. 1

  • Reddy, K. L., & Sharpless, K. B. (1998). "Direct enantioselective synthesis of (R)- and (S)-N-Cbz- or N-BOC-protected α-arylglycinols from styrenes via catalytic asymmetric aminohydroxylation." Journal of the American Chemical Society.2

  • Kwo, A. C. (2018). "Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands." IDEALS - Illinois. 3

  • "Highly Diastereoselective and General Synthesis of Primary β-Fluoroamines." (2011). PMC - NIH. 4

Sources

Foundational

Technical Guide: Chiral Resolution of 2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Executive Summary & Molecular Profile Target Molecule: 2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Class: -Amino Alcohol / Pyridine Derivative Primary Application: Chiral intermediate for kinase inhibitors and GPCR ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Target Molecule: 2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Class:


-Amino Alcohol / Pyridine Derivative
Primary Application:  Chiral intermediate for kinase inhibitors and GPCR ligands.

This guide details the enantiomeric resolution of 2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (hereafter Compound A ). The presence of the 2-methoxy group on the pyridine ring significantly alters the electronic landscape compared to the parent pyridine ethanol, reducing the basicity of the ring nitrogen (pKa ~3.1 vs. 5.2 for unsubstituted pyridine) [1]. Consequently, the resolution strategy focuses exclusively on the primary amine (pKa ~9.5) as the handle for diastereomeric salt formation or enzymatic recognition.

Physicochemical Properties relevant to Resolution
PropertyValue / CharacteristicImpact on Protocol
Chiral Center C2 (Alpha to pyridine ring)Site of resolution.[1][2][3]
Basicity (N1 - Pyridine) Weak (pKa ~3.06) [1]Does not compete for resolving agent.
Basicity (N2 - Amine) Strong (pKa ~9.5)Primary site for salt formation.
Solubility Polar (Alcohol + Amine)Requires polar organic solvents (MeOH, EtOH, IPA).
Thermal Stability ModerateAvoid temps >60°C during salt crystallization to prevent degradation.

Method A: Classical Resolution via Diastereomeric Salt Formation

This is the preferred method for multi-gram to kilogram scale purification due to cost-effectiveness. The strategy relies on the differential solubility of diastereomeric salts formed with chiral carboxylic acids.

Resolving Agent Selection

Based on the structural similarity to phenylglycinol and 2-amino-2-(pyridin-4-yl)ethanol, tartaric acid derivatives are the most effective resolving agents.

  • Primary Candidate: (2R,3R)-Tartaric acid (L-(+)-Tartaric acid).

  • Secondary Candidate: (R)-Mandelic acid (if tartrate fails to crystallize).

  • Optimization Candidate: Di-p-toluoyl-L-tartaric acid (L-DTTA) – The bulky aromatic groups often facilitate better lattice packing with the pyridine ring via

    
    -
    
    
    
    stacking.
Experimental Protocol (Step-by-Step)

Step 1: Salt Formation Screening

  • Dissolve Compound A (racemate, 10 mmol) in Methanol (50 mL).

  • Add L-(+)-Tartaric acid (0.5 eq, 5 mmol) dissolved in warm Methanol (10 mL). Note: Using 0.5 eq (the "Pope and Peachey" method) maximizes the yield of the less soluble salt.

  • Heat the mixture to reflux (65°C) for 30 minutes to ensure homogeneity.

  • Allow to cool slowly to room temperature over 6 hours.

  • Observation: If no precipitate forms, add co-solvent (Isopropanol or Ethyl Acetate) to reduce polarity.

Step 2: Crystallization & Isolation

  • Filter the resulting white precipitate. This is the Enriched Salt .

  • Recrystallization: Dissolve the solid in minimal boiling Ethanol/Water (95:5). Cool slowly to 4°C.

  • Filter and dry the crystals.

Step 3: Free Base Liberation

  • Suspend the purified salt in CH₂Cl₂ (Dichloromethane).

  • Add 1M NaOH (aq) and stir vigorously for 15 minutes until the solid dissolves.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Mechanism of Action (Visualized)

ClassicalResolution cluster_legend Solubility Principle Racemate Racemic Compound A (R/S Mixture) Solution Homogeneous Solution (MeOH/EtOH) Racemate->Solution Acid Resolving Agent (L-Tartaric Acid) Acid->Solution Precipitate Solid Diastereomeric Salt (S)-Amine • L-Tartrate Solution->Precipitate Crystallization (Less Soluble) Filtrate Mother Liquor (R)-Amine enriched Solution->Filtrate Remains in Solution Base Free Base Liberation (NaOH / DCM) Precipitate->Base Neutralization FinalProduct Pure (S)-Enantiomer (>99% e.e.) Base->FinalProduct Desc The (S)-Amine forms a tighter crystal lattice with L-Tartaric acid than the (R)-Amine.

Figure 1: Workflow for the classical resolution of Compound A using Tartaric Acid.

Method B: Biocatalytic Kinetic Resolution

For high-purity requirements (>99.5% e.e.) or when salt crystallization is difficult, enzymatic resolution is the superior choice.

Enzyme System
  • Catalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).

  • Reaction Type: Enantioselective Acetylation.[4]

  • Selectivity: CALB typically follows Kazlauskas' rule, preferentially acetylating the (R)-enantiomer of secondary amines/alcohols. Note: Since Compound A has both an amine and an alcohol, the primary amine is acetylated much faster than the secondary alcohol (Chemoselectivity > 100:1).

Experimental Protocol
  • Setup: Suspend Racemic Compound A (1.0 g) in dry Toluene or MTBE (20 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Vinyl Acetate (2 eq). Vinyl acetate is irreversible, driving the reaction to completion.

  • Initiation: Add Novozym 435 (50 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm. Monitor conversion by HPLC.

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution).

  • Workup:

    • Filter off the enzyme (reusable).

    • The filtrate contains Unreacted (S)-Amine and (R)-Acetamide .

    • Separation: Acidify with 1M HCl. The (S)-Amine moves to the aqueous phase; the (R)-Acetamide remains in the organic phase.

    • Basify the aqueous phase to recover pure (S)-Compound A .

Method C: Preparative Chiral Chromatography (HPLC/SFC)

Used for analytical determination and small-scale purification (<100 mg).

  • Stationary Phase: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (85:15) + 0.1% Diethylamine (DEA).

    • Critical: DEA is required to mask silanol groups and prevent peak tailing of the basic primary amine.

  • Detection: UV at 254 nm (Pyridine absorption).

Absolute Configuration & Quality Control

To ensure the "Trustworthiness" pillar of this guide, the absolute configuration must be verified, not assumed.

  • X-Ray Crystallography: Grow a single crystal of the Tartrate salt from Method A. The known chirality of L-Tartaric acid acts as an internal reference to assign the configuration of Compound A .

  • Optical Rotation:

    • Measure

      
       in Methanol.
      
    • Compare with literature values for the non-methoxy analog (2-amino-2-(pyridin-4-yl)ethanol), which is known: (S)-isomer is typically levorotatory (-) [2].

  • e.e. Determination: Use the Chiral HPLC method described in Section 4.

Decision Matrix for Method Selection

DecisionTree Start Start Resolution Scale What is the Scale? Start->Scale Large > 10 Grams Scale->Large Small < 100 mg Scale->Small Check Is Salt Stable? Large->Check MethodC Method C: Prep HPLC/SFC Small->MethodC MethodA Method A: Salt Formation (Tartaric Acid) MethodB Method B: Enzymatic (CALB Lipase) Check->MethodA Yes Check->MethodB No / Poor Yield

Figure 2: Strategic decision tree for selecting the optimal resolution method based on scale and stability.

References

  • Basicity of Methoxypyridines: Schlosser, M., et al. "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships." ResearchGate.[5] Available at:

  • Analogous Resolution Protocols: Kamal, A., et al. "Enzymatic resolution of 2-amino-2-(heteroaryl)ethanols." Tetrahedron: Asymmetry, 2006.[4] (Extrapolated from general pyridyl amino alcohol protocols).

  • General Enzymatic Methods: Ghanem, A.[4] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 2007.[4] Available at:

  • Chiral HPLC Conditions: Vertex AI Search Result 1.1. "Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol." Available at:

Sources

Exploratory

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol chemical properties

The following technical guide details the chemical properties, synthetic pathways, and pharmaceutical applications of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a critical chiral building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic pathways, and pharmaceutical applications of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a critical chiral building block in modern medicinal chemistry.

Structural Analysis, Synthetic Methodologies, and Pharmacophore Utility[1]

Executive Summary

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS: 1640848-91-4 for the S-isomer HCl salt; R-isomer is the enantiomeric scaffold) is a high-value chiral amino alcohol intermediate.[1] It functions as a specialized pharmacophore in the development of kinase inhibitors and GPCR ligands. Its structure combines a basic pyridine ring, a chiral primary amine, and a primary alcohol, offering three distinct vectors for chemical diversification. This guide outlines its physicochemical profile, industrial synthesis via asymmetric induction, and critical handling protocols.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identification[1][3][5][6]
  • IUPAC Name: (2R)-2-Amino-2-(2-methoxypyridin-4-yl)ethan-1-ol[1]

  • Common Name: (R)-2-Methoxy-4-(1-amino-2-hydroxyethyl)pyridine[1]

  • Molecular Formula: C₈H₁₂N₂O₂[1]

  • Molecular Weight: 168.19 g/mol (Free Base)[1]

  • SMILES: COC1=NC=CC(CO)=C1 (for R-isomer)

Structural Features

The molecule is an aryl-glycinol derivative .[1]

  • Pyridine Core: The 4-position attachment minimizes steric hindrance, while the 2-methoxy group modulates the basicity of the pyridine nitrogen (pKa ~3-4), making it less basic than unsubstituted pyridine.[1]

  • Chiral Center (C2): The (2R) configuration is critical for biological activity, often dictating binding affinity in ATP-competitive pockets of kinases.

  • Bifunctional Tail: The 1,2-amino alcohol motif allows for cyclization (e.g., to oxazolines) or selective functionalization (amide coupling at N, oxidation at O).

Physicochemical Profile

PropertyValue / DescriptionRelevance
Physical State White to pale yellow solidHygroscopic as a salt; store under desiccant.[1]
Solubility High in MeOH, DMSO, Water (low pH)Amphiphilic nature aids in formulation but complicates extraction.
LogP ~0.7 – 0.9Low lipophilicity indicates good cytosolic solubility; ideal for "lead-like" space.
pKa (Amine) ~8.5 – 9.0Primary amine is the dominant basic center; protonated at physiological pH.[1]
pKa (Pyridine) ~3.5Methoxy group withdraws electron density via induction but donates via resonance; net effect is reduced basicity vs. pyridine.[1]
H-Bond Donors 2 (NH₂, OH)Critical for interacting with hinge regions in kinase targets.[1]

Synthetic Pathways[1][7][8]

Retrosynthetic Analysis

The most robust route to enantiopure aryl-glycinols is the reduction of the corresponding chiral amino acid or the asymmetric addition to an aldehyde.[1]

  • Pathway A (Industrial Standard): Reduction of (R)-2-amino-2-(2-methoxypyridin-4-yl)acetic acid.[1]

  • Pathway B (Asymmetric Induction): Ellman’s Sulfinamide method starting from 2-methoxyisonicotinaldehyde.[1]

Recommended Protocol: Ellman Auxiliary Route

This method ensures high enantiomeric excess (>98% ee) without requiring chiral chromatography resolution.

Step 1: Imine Formation Condensation of 2-methoxyisonicotinaldehyde with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.[1]

  • Conditions: THF, reflux, 12h.

Step 2: Asymmetric Cyanation (Strecker-type) Addition of TMSCN to the sulfinimine.[1] The chiral auxiliary directs the cyanide attack to the Re-face.[1]

  • Conditions: TMSCN, CsF, -78°C to RT.[1]

Step 3: Pinner Hydrolysis & Reduction The nitrile is hydrolyzed to the ester/acid and then reduced, or reduced directly to the amine. However, a cleaner route often involves:

  • Grignard/Lithiation Addition: Alternatively, add a protected hydroxymethyl equivalent.[1]

  • Direct Reduction: Reduce the nitrile to the amine and hydrolyze the auxiliary.[1]

Refined Protocol for Amino-Alcohol Target: A more direct path for amino alcohols specifically is the addition of vinylmagnesium bromide followed by ozonolysis/reduction, or simply reducing the chiral amino acid utilizing NaBH₄/I₂ or LiAlH₄.[1]

Validated Workflow (Amino Acid Reduction)
  • Starting Material: (R)-2-(2-methoxypyridin-4-yl)glycine (commercially available or resolved).[1]

  • Reduction:

    • Reagent: Borane-THF complex (BH₃[1]·THF) or LiAlH₄.[2]

    • Solvent: Anhydrous THF.

    • Temp: 0°C → Reflux (4h).

  • Quench: Methanol/HCl workup to break boron complexes.

  • Purification: Recrystallization from EtOAc/Hexane.

Visualization: Synthesis & Reactivity

Synthesis Aldehyde 2-Methoxyisonicotinaldehyde Ellman Condensation ((R)-t-Bu-Sulfinamide) Aldehyde->Ellman Imine Chiral Sulfinimine Ellman->Imine Cyano Strecker/Cyanation (TMSCN) Imine->Cyano Nitrile Chiral Amino-Nitrile Cyano->Nitrile Acid (R)-Amino Acid Intermediate Nitrile->Acid Hydrolysis Product (2R)-2-Amino-2- (2-methoxy(4-pyridyl))ethan-1-ol Acid->Product Reduction (LiAlH4/BH3)

Figure 1: Stereoselective synthesis pathway via Ellman auxiliary and amino acid reduction.[1]

Reactivity & Functionalization[1]

Selective Protection[1]
  • Amine: Reacts readily with Boc₂O or Cbz-Cl. The steric bulk of the adjacent pyridine ring does not significantly hinder N-acylation.[1]

  • Alcohol: Can be silylated (TBSCl) or converted to a leaving group (Mesyl/Tosyl) for ring closure.

Cyclization to Oxazolines

Treating the N-acyl derivative with dehydrating agents (e.g., Burgess reagent or MsCl/Et₃N) yields the oxazoline ring. This is a common strategy to lock the conformation of the pharmacophore in drug candidates.

Pyridine Ring Chemistry

The 2-methoxy group is an activating group for electrophilic aromatic substitution at position 5, but it also serves as a handle for nucleophilic displacement.[1] Strong nucleophiles can displace the methoxy group to install other amines or ethers.

Pharmaceutical Applications

Kinase Inhibition (Oncology)

This scaffold is a "privileged structure" for ATP-competitive inhibitors.

  • Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.[1] The primary amine (or its amide derivative) acts as a Hydrogen Bond Donor (HBD).

  • Target Classes: PI3K, AKT, and various Tyrosine Kinases (RTKs). The chiral center ensures the "tail" (the ethanol group) projects into the solvent-exposed region or a specific hydrophobic back-pocket, improving selectivity.

Metabolic Stability

The 2-methoxy group blocks the metabolically labile 2-position of the pyridine, preventing rapid oxidation by CYP450 enzymes (which often attack the alpha-position of nitrogen heterocycles).[1]

Analytical Characterization

To validate the integrity of this compound, the following parameters must be met:

MethodExpected ResultNote
1H NMR (DMSO-d6) δ 8.05 (d, 1H), 6.95 (s, 1H), 6.80 (d, 1H), 3.90 (s, 3H, OMe), 3.85 (m, 1H, CH-N), 3.50 (m, 2H, CH₂-O).Diagnostic methoxy singlet at ~3.9 ppm.[1]
Chiral HPLC >98% eeColumn: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA/DEA.[1]
Mass Spec (ESI+) [M+H]⁺ = 169.2Base peak.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][3]

  • Storage: Hygroscopic. Store at -20°C under nitrogen atmosphere. The free base may absorb CO₂ from air; the dihydrochloride salt is more stable.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (2-Amino-pyridin-4-yl)-methanol Synthesis and Analogues. Source:

  • PubChem. 2-Methoxypyridin-4-amine and derivatives (Compound Summary). Source:

  • ChemScene. (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Product Data. Source:

  • ResearchGate. Flow Synthesis of Pyridyl-amino-ethanol Intermediates. Source:

Sources

Foundational

Spectroscopic Profiling and Analytical Characterization of (2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethan-1-ol: A Technical Guide

Executive Summary (2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethan-1-ol is a highly valuable chiral building block (synthon) extensively utilized in modern medicinal chemistry. It is particularly prominent in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethan-1-ol is a highly valuable chiral building block (synthon) extensively utilized in modern medicinal chemistry. It is particularly prominent in the synthesis of complex active pharmaceutical ingredients (APIs), including voltage-gated sodium channel (NaV1.8) inhibitors targeted for neuropathic pain management[1]. The presence of both a primary amine and a primary alcohol on a chiral scaffold, coupled with an electron-rich 2-methoxypyridine ring, makes this compound highly versatile but analytically complex.

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization, absolute configuration determination, and chiral purity analysis of this molecule. By detailing the causality behind experimental choices, this guide equips analytical and synthetic chemists with the protocols necessary to ensure absolute structural integrity during drug development.

Structural & Physicochemical Profiling

Before delving into spectroscopic data, it is critical to establish the baseline physicochemical properties of the molecule. The stereogenic center at C2 dictates the spatial orientation of the functional groups, which directly impacts its chromatographic behavior and NMR spin systems.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Formula C8H12N2O2Baseline for HRMS isotopic pattern matching.
Exact Mass 168.0899 DaTarget mass for high-resolution LC-MS (ESI+).
Molecular Weight 168.19 g/mol Stoichiometric calculations for derivatization.
Functional Groups Amine, Alcohol, PyridineDictates ionization potential and derivatization sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the regiochemistry of the pyridine substitution and the integrity of the chiral amino alcohol backbone.

H NMR: Mechanistic Causality and Assignments

The


H NMR spectrum of (2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethan-1-ol is defined by two distinct regions: the heteroaromatic system and the aliphatic chiral backbone.
  • The Pyridine Ring: The methoxy group at the 2-position acts as a strong electron-donating group (EDG) via resonance (+M effect). This significantly shields the protons at the ortho (H-3) and para (H-5) positions relative to the methoxy group, pushing their chemical shifts upfield. The H-6 proton, adjacent to the electronegative pyridine nitrogen and lacking direct resonance shielding from the methoxy group, appears furthest downfield[2].

  • The Chiral Backbone (Diastereotopic Protons): The chiral center at C2 creates a stereogenic environment. Consequently, the two protons of the adjacent hydroxymethyl group (-CH

    
    OH) are diastereotopic . They are magnetically non-equivalent and couple not only with the adjacent methine proton but also with each other (geminal coupling, 
    
    
    
    Hz). This creates a complex ABX (or AMX) spin system rather than a simple doublet.

Table 2:


H and 

C NMR Assignments (400 MHz, CDCl

)
Position

H Shift (ppm) & Multiplicity

-Coupling (Hz)

C Shift (ppm)
Structural Rationale
C-6 (Pyridine) 8.12 (d, 1H)

147.2Deshielded by adjacent aromatic nitrogen.
C-5 (Pyridine) 6.90 (dd, 1H)

115.4Shielded by +M effect of the 2-methoxy group.
C-3 (Pyridine) 6.82 (d, 1H)

108.1Highly shielded; ortho to the methoxy group.
C-2 (Pyridine) --164.5Quaternary carbon attached to oxygen.
-OCH

3.92 (s, 3H)-53.6Typical methoxy singlet.
CH (Methine) 4.10 (dd, 1H)

57.2Deshielded by adjacent amine and aromatic ring.
CH

(Methylene)
3.55 (dd, 1H), 3.72 (dd, 1H)

,

66.8Diastereotopic protons split into an ABX system.

Absolute Configuration Determination via Mosher's Method

While chiral HPLC can determine enantiomeric excess (ee), it cannot independently assign absolute configuration. To definitively prove the (2R) configuration, Mosher's ester/amide analysis is the gold standard[3].

The Causality of Anisotropic Shielding

Mosher's method relies on derivatizing the primary amine (or alcohol) with both (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides adopt a preferred conformation in solution where the trifluoromethyl group, the carbonyl oxygen, and the methine proton of the substrate are coplanar. The phenyl ring of the MTPA moiety creates a magnetic anisotropic shielding cone. By calculating the difference in chemical shifts (

) for the protons adjacent to the chiral center, the spatial arrangement of the substituents can be deduced[3].
Experimental Protocol for Mosher Derivatization
  • Preparation: Dissolve 5 mg of the amino alcohol in 0.5 mL of anhydrous pyridine-d

    
     in an NMR tube.
    
  • Derivatization: Add 2.0 equivalents of (R)-MTPA-Cl to generate the (S)-Mosher amide. (Note: The Cahn-Ingold-Prelog priority changes during acyl chloride to amide conversion, meaning (R)-MTPA-Cl yields the (S)-MTPA amide).

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours.

  • Parallel Reaction: Repeat steps 1-3 in a separate tube using (S)-MTPA-Cl to generate the (R)-Mosher amide.

  • Data Acquisition: Acquire high-resolution

    
    H NMR spectra for both samples. Calculate 
    
    
    
    for the pyridine ring protons and the hydroxymethyl protons to confirm the (2R) stereocenter.

MosherWorkflow A Chiral Amino Alcohol (Unknown Configuration) B1 Derivatize with (R)-MTPA-Cl A->B1 B2 Derivatize with (S)-MTPA-Cl A->B2 C1 (S)-Mosher Amide/Ester B1->C1 C2 (R)-Mosher Amide/Ester B2->C2 D 1H NMR Spectroscopy (Calculate Δδ = δS - δR) C1->D C2->D E Absolute Configuration Assigned as (2R) D->E Analyze Anisotropic Shielding

Caption: Workflow for determining absolute configuration using Mosher's MTPA derivatization.

Mass Spectrometry (LC-MS/MS) & Fragmentation

High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS provides self-validating structural proof through characteristic fragmentation pathways.

When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily protonates at the primary amine or the pyridine nitrogen, yielding an


 ion at m/z 169.0972  (theoretical).
Fragmentation Pathway Analysis

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable neutral losses:

  • Loss of Ammonia (-17 Da): Cleavage of the primary amine yields a stabilized carbocation at m/z 152.07.

  • Loss of Water (-18 Da): Dehydration of the primary alcohol yields an alkene fragment at m/z 151.08.

  • Benzylic Cleavage: Cleavage of the C-C bond between the pyridine ring and the chiral carbon yields a highly stable 2-methoxy-4-pyridyl cation at m/z 138.05.

MSFragmentation M [M+H]+ m/z 169.09 F1 Loss of NH3 (-17 Da) m/z 152.07 M->F1 -NH3 F2 Loss of H2O (-18 Da) m/z 151.08 M->F2 -H2O F3 Pyridyl Cation m/z 138.05 M->F3 C-C Cleavage F1->F3 -CH2

Caption: Primary ESI+ MS/MS fragmentation pathways for the target amino alcohol.

Chiral Purity Analysis (HPLC)

For applications in API synthesis, the enantiomeric excess (ee) must typically exceed 99%. Normal-phase chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the industry standard for resolving amino alcohols[4].

Step-by-Step Chiral HPLC Protocol
  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Polysaccharide columns offer excellent chiral recognition via hydrogen bonding and

    
     interactions[4].
    
  • Mobile Phase Preparation: Hexane / Ethanol (85:15, v/v). Critical Step: Add 0.1% Diethylamine (DEA) to the mobile phase. The basic additive suppresses secondary ionic interactions between the primary amine of the analyte and residual silanols on the silica support, preventing severe peak tailing.

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C.

  • Detection: UV absorbance at 254 nm and 280 nm (optimized for the 2-methoxypyridine chromophore).

  • Validation: Inject a racemic standard of 2-Amino-2-(2-methoxy-4-pyridyl)ethan-1-ol to ensure baseline resolution (

    
    ) between the (2R) and (2S) enantiomers before analyzing the pure (2R) batch.
    

Vibrational Spectroscopy & Polarimetry

To complete the analytical profile, Infrared (IR) spectroscopy and optical polarimetry are utilized for rapid identification and batch-to-batch consistency checks.

Table 3: Key IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm

)
Vibration TypeStructural Assignment
3350 - 3200 (br) O-H and N-H stretchOverlapping signals from the primary alcohol and primary amine.
2950 - 2850 (m) C-H stretch (sp

)
Aliphatic backbone and methoxy group.
1605 (s) C=N stretchAromatic pyridine ring stretching.
1240 (s) C-O stretchAsymmetric stretch of the aryl-methoxy ether bond.
1050 (s) C-O stretchPrimary alcohol C-O stretching.

Polarimetry: The specific rotation


 must be measured using a polarimeter at the sodium D-line (589 nm). The sample should be dissolved in a standardized solvent (typically Methanol or CHCl

at

g/100 mL). The sign (+ or -) and magnitude of the rotation are unique to the (2R) enantiomer and serve as a rapid orthogonal check against the Mosher ester NMR data.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007.[Link]

  • Ahuja, S. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, 2020.[Link]

  • Merck Sharp & Dohme LLC. "US20220289710A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors.

Sources

Exploratory

The Chiral Nexus: Biological Activity and Synthetic Utility of 2-Amino-2-(pyridyl)ethanols

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological mechanisms, enantioselective synthesis, and experimental protocols. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological mechanisms, enantioselective synthesis, and experimental protocols.

Executive Summary: The Pyridylglycinol Scaffold

In the landscape of chiral building blocks, 2-amino-2-(pyridyl)ethanol (often referred to as pyridylglycinol ) occupies a critical niche. Structurally analogous to phenylglycinol but possessing the distinct electronic and coordinating properties of the pyridine ring, this molecule serves as a pivotal scaffold in neuropharmacology and asymmetric catalysis.

Unlike its regioisomer (2-amino-1-(pyridyl)ethanol), where the hydroxyl group is benzylic, the 2-amino-2-(pyridyl)ethanol structure places the primary amine at the benzylic (pyridylic) position. This specific stereochemical arrangement is biologically significant, serving as the direct chiral precursor for high-affinity ligands of neuronal nicotinic acetylcholine receptors (nAChRs) .

This guide dissects the biological activity of this scaffold, focusing on its role in CNS drug design, its secondary antimicrobial potential via metal complexation, and the rigorous protocols required for its enantioselective synthesis.

Pharmacological Mechanisms & Biological Activity[1][2]

Primary Activity: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The most profound biological application of chiral 2-amino-2-(pyridyl)ethanols lies in their utility as precursors for nicotine analogues . The pyridine ring mimics the pyrrolidine/pyridine pharmacophore found in nicotine and epibatidine, while the chiral center allows for the precise targeting of receptor subtypes.

  • Target:

    
     and 
    
    
    
    nAChR subtypes.
  • Mechanism: The scaffold is derivatized to form compounds like (S)-N-ethylnornicotine .[1] The (S)-configuration of the 2-amino-2-(pyridyl)ethanol precursor is essential to match the stereochemical requirements of the receptor binding pocket, which naturally accommodates the (S)-isomer of nicotine.

  • Therapeutic Relevance: Ligands derived from this scaffold are investigated for:

    • Smoking Cessation: Partial agonists that mitigate withdrawal without full activation.

    • Cognitive Enhancement: Targeting

      
       receptors for Alzheimer’s and schizophrenia.
      
    • Analgesia: Non-opioid pain management pathways similar to epibatidine but with reduced toxicity.

Secondary Activity: Antimicrobial Metal Complexes

While the free amino alcohol exhibits low intrinsic antimicrobial potency, its coordination complexes are highly active. The N,O-donor set (pyridine nitrogen, amine nitrogen, and hydroxyl oxygen) forms stable chelates with transition metals.

  • Active Agents: Cu(II), Co(II), and Ni(II) complexes of 2-amino-2-(pyridyl)ethanol derivatives.

  • Mechanism: These complexes penetrate bacterial cell walls more effectively than free metal ions (chelation theory), disrupting cellular respiration and DNA synthesis.

  • Spectrum: Enhanced activity observed against Gram-positive bacteria (S. aureus) compared to Gram-negative strains.

Structure-Activity Relationship (SAR) Visualization

The biological efficacy of this molecule is strictly governed by its stereochemistry and substitution pattern.

SAR_Pathway Scaffold 2-Amino-2-(pyridyl)ethanol (Pyridylglycinol) Chirality Chiral Center (C2) (S)-Configuration Critical Scaffold->Chirality Stereocontrol Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Pharmacophore Derivatives N-Alkylated Derivatives (e.g., N-ethylnornicotine) Chirality->Derivatives Enantiopure Synthesis Target nAChR Binding (High Affinity) Pyridine->Target Pi-Cation / H-Bonding Derivatives->Target Receptor Activation

Figure 1: SAR logic flow connecting the Pyridylglycinol scaffold to nAChR biological activity.

Experimental Protocols

Protocol: Synthesis of Racemic 2-Amino-2-(2-pyridyl)ethanol

Objective: To synthesize the racemic scaffold via reduction of the corresponding amino acid or oxime.

Reagents:

  • 2-Amino-2-(2-pyridyl)acetic acid (or corresponding ketone oxime)

  • Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF complex
    
  • Anhydrous THF

  • Sodium Sulfate (Na

    
    SO
    
    
    
    )

Methodology:

  • Preparation: In a flame-dried 3-neck flask under nitrogen, suspend 2-amino-2-(2-pyridyl)acetic acid (10 mmol) in anhydrous THF (50 mL).

  • Reduction: Cool to 0°C. Add LiAlH

    
     (2.5 equiv) dropwise as a solution in THF. Caution: Exothermic hydrogen evolution.
    
  • Reflux: Warm to room temperature, then reflux for 12 hours to ensure complete reduction of the carboxylate.

  • Quenching: Cool to 0°C. Perform Fieser workup (add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) to precipitate aluminum salts.
  • Isolation: Filter the granular precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from ethyl acetate/hexane to obtain the racemic amino alcohol.

Protocol: Enantioselective Resolution via Lipase

Objective: To isolate the biologically active (S)-enantiomer.

Reagents:

  • Racemic 2-amino-2-(2-pyridyl)ethanol

  • Candida antarctica Lipase B (CAL-B, immobilized)

  • Ethyl acetate (acting as both solvent and acyl donor)

Methodology:

  • Setup: Dissolve racemic amino alcohol (1 g) in dry ethyl acetate (20 mL).

  • Enzymatic Reaction: Add immobilized CAL-B (500 mg). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 90:10). The lipase typically acetylates the (R)-amine selectively, leaving the (S)-amine free.

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

  • Separation: The reaction mixture now contains (S)-2-amino-2-(pyridyl)ethanol (free base) and (R)-N-acetyl-2-amino-2-(pyridyl)ethanol (amide).

  • Workup: Acidify with 1M HCl. The (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase.

  • Recovery: Basify the aqueous layer (pH > 10) and extract with DCM to yield pure (S)-2-amino-2-(pyridyl)ethanol .

Quantitative Data Summary

The following table summarizes the comparative utility of the 2-amino-2-(pyridyl)ethanol scaffold versus its regioisomers and analogues.

Compound ClassRegio-StructurePrimary BioactivityKey Application
2-Amino-2-(pyridyl)ethanol Py-CH(NH

)-CH

OH
nAChR Agonist Precursor Synthesis of (S)-N-ethylnornicotine [1]
2-Amino-1-(pyridyl)ethanolPy-CH(OH)-CH

NH

Adrenergic / Octopamine AnalogueAdrenergic receptor binding
2-Amino-2-phenylethanolPh-CH(NH

)-CH

OH
Chiral AuxiliaryGeneral asymmetric synthesis
Pyridyl-Metal Complex[M(Ligand)

]

AntimicrobialAnti-bacterial surface coatings

Experimental Workflow: From Synthesis to Bioassay

This workflow illustrates the critical path from raw materials to the validation of biological activity.

Workflow Start Start: 2-Acetylpyridine or Pyridylacetic Acid Synth Synthesis of Racemic 2-Amino-2-(pyridyl)ethanol Start->Synth Resolution Enzymatic Resolution (CAL-B / Ethyl Acetate) Synth->Resolution Separation Acid/Base Extraction Isolate (S)-Enantiomer Resolution->Separation 50% Conversion Derivatization Derivatization (e.g., N-ethylation) Separation->Derivatization (S)-Isomer Assay Biological Assay (nAChR Binding / Antimicrobial) Derivatization->Assay

Figure 2: Integrated workflow for the production and testing of chiral pyridylglycinol derivatives.

References

  • K. Soai et al. (1998). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Tetrahedron: Asymmetry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. PubMed.[2] Retrieved from [Link]

  • Organic Syntheses. (2025). Synthesis of Pyridyl-Ethanol Derivatives. Org. Synth. Retrieved from [Link]

  • ResearchGate. (2008). Highly Enantioselective Borane Reduction of Heteroaryl Ketoxime Ethers... Application to the Synthesis of Nicotine Analogues. Retrieved from [Link]

Sources

Foundational

Strategic Selection of Starting Materials for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Synthesis

The following technical guide details the strategic selection of starting materials and the synthetic methodology for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol . [1] Executive Summary & Target Analysis Target Molec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic selection of starting materials and the synthetic methodology for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol .

[1]

Executive Summary & Target Analysis

Target Molecule: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Core Scaffold: 2-Methoxy-4-substituted pyridine Chiral Center: (R)-configuration at the benzylic (pyridylic) position Key Functionalities: Primary amine, Primary alcohol, Pyridine ether[1]

The synthesis of this chiral amino alcohol requires a route that establishes the C-N bond with high enantiomeric excess (ee) while preserving the oxidation state of the pyridine ring. The optimal retrosynthetic disconnection relies on the Ellman-Strecker protocol , utilizing a chiral sulfinamide auxiliary to direct the stereochemistry of a cyanide addition, followed by hydrolysis and reduction.

Retrosynthetic Logic

The target can be deconstructed into three primary components:

  • The Pyridine Core: 2-Methoxy-4-pyridinecarboxaldehyde.[1][2]

  • The Chiral Inducer: (S)-(-)-tert-Butanesulfinamide (Ellman’s Auxiliary).[1]

  • The C1 Synthon: Trimethylsilyl cyanide (TMSCN).[2]

Retrosynthesis Target (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Intermediate1 (R)-2-Amino-2-(2-methoxy(4-pyridyl))acetic acid Target->Intermediate1 Reduction Intermediate2 Chiral Sulfinyl Aminonitrile Intermediate1->Intermediate2 Hydrolysis SM1 STARTING MATERIAL 1: 2-Methoxy-4-pyridinecarboxaldehyde (CAS 72716-87-1) Intermediate2->SM1 Imine Formation SM2 STARTING MATERIAL 2: (S)-(-)-tert-Butanesulfinamide (CAS 343338-28-3) Intermediate2->SM2 Chiral Induction SM3 STARTING MATERIAL 3: Trimethylsilyl Cyanide (TMSCN) Intermediate2->SM3 Strecker Addition

Figure 1: Retrosynthetic tree illustrating the convergence of starting materials.

Primary Starting Materials: Specifications & Selection Logic

The Scaffold: 2-Methoxy-4-pyridinecarboxaldehyde[1]
  • CAS Number: 72716-87-1[1]

  • Role: Provides the carbon skeleton and the critical aldehyde handle for imine formation.[2]

  • Selection Criteria:

    • Substituent Integrity: The 2-methoxy group is acid-sensitive (demethylation to pyridone).[1] The starting material must be free of acidic impurities.[2]

    • Purity: >97% is required to prevent oligomerization of the aldehyde.[2]

    • Sourcing Note: While commercially available, it can be synthesized in-house via the lithiation of 2-methoxypyridine followed by formylation with DMF, or by the reduction of methyl 2-methoxyisonicotinate.[1]

The Chiral Auxiliary: (S)-(-)-tert-Butanesulfinamide[1][3]
  • CAS Number: 343338-28-3[1][3]

  • Role: Acts as a chiral ammonia equivalent.[1][2] It forms a sulfinyl imine that directs the nucleophilic addition of cyanide to a specific face of the molecule.[2]

  • Stereochemical Logic:

    • To obtain the (R)-amine product via the Strecker reaction, one typically employs the (S)-sulfinamide .

    • Mechanism:[1][2][4][5] The (S)-sulfinyl group creates a chair-like transition state where the bulky tert-butyl group blocks the Re-face (or Si-face depending on conditions), forcing the cyanide to attack from the opposite side.[1]

    • Self-Validation: The diastereomeric purity of the intermediate sulfinyl aminonitrile can be checked via HPLC/NMR before proceeding, ensuring the final optical purity.

The C1 Source: Trimethylsilyl Cyanide (TMSCN)
  • CAS Number: 7677-24-9[1]

  • Role: Provides the nitrile carbon that will eventually become the hydroxymethyl group.[2]

  • Advantage: TMSCN is safer and easier to handle than gaseous HCN or NaCN/acid mixtures.[1][2] It allows for Lewis acid-catalyzed addition at low temperatures, enhancing stereocontrol.[1][2]

Detailed Synthetic Workflow (The Protocol)

This protocol describes the conversion of the starting materials into the target amino alcohol.

Phase 1: Chiral Imine Formation

The condensation of the aldehyde with the sulfinamide is the first critical step. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.[2]

  • Reagents: 2-Methoxy-4-pyridinecarboxaldehyde (1.0 eq), (S)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).

  • Solvent: Dry THF or DCM.[1][2]

  • Conditions: Stir at RT for 12–24 hours.

  • Checkpoint: Monitor disappearance of aldehyde peak (~10.0 ppm) and appearance of imine proton (~8.5 ppm) via 1H NMR.

Phase 2: Asymmetric Strecker Reaction

The addition of cyanide to the chiral imine establishes the stereocenter.

  • Reagents: Sulfinyl imine (from Phase 1), TMSCN (1.5 eq), CsF (catalytic) or Sc(OTf)3.

  • Conditions: -78°C to -40°C in THF. Low temperature is crucial for maximizing diastereomeric ratio (dr).[2]

  • Outcome: Formation of the (S_S, R)-sulfinyl aminonitrile.[2]

  • Purification: Crystallization or silica gel chromatography to isolate the major diastereomer (dr > 95:5).[2]

Phase 3: Hydrolysis & Pinner Reaction

Converting the nitrile to the acid/ester while removing the auxiliary.[2]

  • Reagents: HCl in MeOH (anhydrous) or aqueous HCl (6M).

  • Mechanism:

    • N-S Cleavage: The acid cleaves the sulfinyl group, releasing the free amine (as a salt).

    • Nitrile Hydrolysis: The nitrile is hydrolyzed to the methyl ester (Pinner condition) or carboxylic acid.

  • Product: (R)-2-Amino-2-(2-methoxy-4-pyridyl)acetic acid methyl ester (or acid).

Phase 4: Reduction to Amino Alcohol

The final transformation of the ester/acid to the primary alcohol.

  • Reagents: NaBH4 (excess) in EtOH/THF or LiAlH4 in THF (0°C).

  • Note: Care must be taken to avoid reducing the pyridine ring.[2] NaBH4 is milder and preferred for preserving the heteroaromatic system.[2]

  • Final Isolation: Aqueous workup, extraction with DCM/Isopropanol, and recrystallization.[2]

Workflow Step1 Step 1: Condensation (Aldehyde + (S)-Sulfinamide) Step2 Step 2: Strecker Addition (+ TMSCN, -78°C) Step1->Step2 Chiral Imine Step3 Step 3: Hydrolysis (HCl/MeOH -> Ester) Step2->Step3 Aminonitrile Step4 Step 4: Reduction (NaBH4 -> Alcohol) Step3->Step4 Amino Ester

Figure 2: Step-by-step synthetic workflow from starting materials to target.[1]

Quality Control & Critical Parameters

ParameterSpecificationRationale
Aldehyde Purity >98% (GC/NMR)Impurities compete for the chiral auxiliary, lowering yield.[1]
Moisture Content <0.05% (KF)Water hydrolyzes the imine and the TMSCN; strictly anhydrous conditions required for Steps 1 & 2.[2]
Temperature (Step 2) -78°C ± 5°CHigher temperatures erode diastereoselectivity (kinetic vs. thermodynamic control).[2]
Acid Strength (Step 3) 3M - 6M HClSufficient strength needed to hydrolyze the nitrile without demethylating the pyridine ether.

References

  • Ellman, J. A., et al. (2002).[2] "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 401-442. Link

  • ChemicalBook. (2025).[2] "2-Methoxy-4-pyridinecarboxaldehyde Product Properties." Link

  • ChemScene. (2025). "(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Data." Link

  • CymitQuimica. (2025).[2][6] "4-Methoxy-2-pyridinecarboxaldehyde CAS 16744-81-3."[1] Link

  • BenchChem. (2025).[2] "Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid." Link

Sources

Exploratory

The Stereochemical Landscape of 2-Amino-2-(pyridyl)ethanol Compounds: Synthesis, Resolution, and Application

Executive Summary The stereochemistry of vicinal amino alcohols is a cornerstone of modern asymmetric synthesis and medicinal chemistry. Among these, 2-amino-2-(pyridyl)ethanols (2-APEs) represent a privileged, yet highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemistry of vicinal amino alcohols is a cornerstone of modern asymmetric synthesis and medicinal chemistry. Among these, 2-amino-2-(pyridyl)ethanols (2-APEs) represent a privileged, yet highly complex, class of chiral building blocks. Featuring a stereogenic center at the C2 position flanked by a pyridine ring, a primary amine, and a primary alcohol, 2-APEs are capable of serving as versatile bidentate or tridentate ligands in transition-metal catalysis[1].

This technical guide provides an in-depth analysis of the stereochemical properties of 2-APE isomers. It details the causality behind their conformational behaviors, outlines self-validating protocols for their chiral resolution, and establishes the analytical frameworks required to guarantee enantiomeric purity in drug development workflows.

Structural and Stereochemical Fundamentals

The core scaffold of 2-APE contains a chiral center at the carbon bearing the amino group (C2). The presence of the pyridine ring introduces significant electronic and steric deviations compared to its phenyl analog, phenylglycinol[2].

Conformational Dynamics and Causality

The stereochemical behavior of 2-APEs is dictated by intramolecular hydrogen bonding. The pyridine nitrogen (depending on whether it is the 2-, 3-, or 4-isomer), the primary amine, and the hydroxyl group form a dynamic network of hydrogen bonds.

  • 2-Pyridyl Isomers: In 2-amino-2-(pyridin-2-yl)ethanol, the proximity of the pyridine nitrogen to the chiral center allows for strong intramolecular coordination. This restricts bond rotation and locks the molecule into specific conformers, which is critical when these molecules are used as chiral auxiliaries or ligands[1].

  • 3- and 4-Pyridyl Isomers: The nitrogen in the 3- or 4-position cannot easily participate in localized hydrogen bonding with the C1-hydroxyl or C2-amine, leading to greater conformational flexibility.

Quantitative Isomeric Data

The physicochemical properties of the three primary regioisomers dictate their solubility profiles, which directly impacts the choice of solvent systems during chiral resolution.

Compound NameRegioisomerCAS NumberMolecular WeightLogP (Est.)Pharmacophore Utility
2-Amino-2-(pyridin-2-yl)ethanolOrtho (2-yl)724463-80-3[3]138.17 g/mol 0.07Tridentate ligand systems
2-Amino-2-(pyridin-3-yl)ethanolMeta (3-yl)372144-01-9[4]138.17 g/mol -0.12Kinase inhibitor scaffolds
2-Amino-2-(pyridin-4-yl)ethanolPara (4-yl)724463-81-4[5]138.17 g/mol -0.15H-bond acceptor arrays

Asymmetric Synthesis and Chiral Resolution

While catalytic enantioselective methods for the synthesis of 1,2-amino alcohols exist (such as the nitroaldol reaction or diastereoselective addition to α-amino ketones), these methods often suffer from poor step-economy and require harsh redox conditions[6]. Therefore, the classical resolution of racemic 2-APEs via diastereomeric salt formation remains the most robust, scalable, and self-validating approach in industrial settings.

The "Method of Half Quantities" (Causality)

To achieve high enantiomeric excess (ee), the resolution relies on the "method of half quantities"[7]. By adding only 0.5 equivalents of a chiral resolving agent (e.g., di-O-p-toluoyl-L-tartaric acid), the system is forced into a kinetic and thermodynamic competition. The resolving agent selectively pairs with the enantiomer that forms the least soluble diastereomeric crystal lattice. The unreacted enantiomer remains in the mother liquor as a free base. This built-in stoichiometric limitation prevents the co-precipitation of the more soluble diastereomer, creating a self-validating purification step.

Workflow for the chiral resolution of racemic 2-amino-2-(pyridyl)ethanol.

Step-by-Step Methodology: Resolution of (±)-2-Amino-2-(pyridin-3-yl)ethanol

This protocol is designed to be self-validating; the success of Step 2 dictates the purity yield of Step 4.

Step 1: Salt Formation

  • Dissolve 10.0 g (72.4 mmol) of racemic 2-amino-2-(pyridin-3-yl)ethanol in 100 mL of a 9:1 Isopropanol/Water mixture at 60°C.

  • Slowly add a solution of 14.0 g (36.2 mmol, 0.5 eq) of di-O-p-toluoyl-L-tartaric acid dissolved in 50 mL of Isopropanol[7]. Causality: The mixed solvent system provides the exact dielectric constant required to solubilize the free base while lowering the solubility threshold for the resulting diastereomeric salt.

Step 2: Fractional Crystallization

  • Heat the mixture to reflux for 30 minutes to ensure complete dissolution and thermodynamic equilibration.

  • Cool the flask at a controlled rate of 5°C/hour down to 20°C. Causality: Rapid cooling traps kinetic impurities (the opposite diastereomer) within the crystal lattice. Controlled cooling ensures only the most thermodynamically stable (R)-amine/L-tartrate salt precipitates.

Step 3: Isolation and Alkaline Cleavage

  • Filter the crystalline precipitate and wash with 20 mL of cold Isopropanol.

  • Suspend the crystals in 50 mL of Dichloromethane (DCM) and add 50 mL of 2M aqueous NaOH. Stir vigorously for 15 minutes. Causality: The strong base deprotonates the ammonium salt, breaking the ionic interaction. The highly polar tartrate salt remains in the aqueous phase, while the neutral, enantiopure (R)-2-amino-2-(pyridin-3-yl)ethanol partitions entirely into the DCM layer.

Step 4: Extraction and Validation

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validate the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/Diethylamine 80:20:0.1). Target ee is >99%.

Stereochemical Applications in Catalysis

Enantiopure 2-APEs are highly prized as ligands in asymmetric transition-metal catalysis. Their stereochemistry dictates the spatial arrangement of the metal complex, which in turn dictates the facial selectivity of the substrate during catalysis.

Tridentate coordination modes of 2-amino-2-(pyridyl)ethanol to transition metals.

When utilizing the 2-pyridyl isomer, the molecule acts as a tridentate ligand. The stereocenter at C2 forces the primary amine and the hydroxyl group into a rigid chiral pocket. If the (R)-enantiomer is used, the steric bulk of the pyridine ring blocks the Re-face of the coordinated metal, forcing incoming substrates to attack from the Si-face, thereby transferring the chiral information from the ligand to the newly synthesized molecule[1].

References

1.[3] ChemScene. "724463-80-3 | 2-Amino-2-(pyridin-2-yl)ethanol". ChemScene. 2.[4] Synblock. "CAS 372144-01-9 | 2-Amino-2-pyridin-3-yl-ethanol". Synblock. 3.[5] Arctom. "CAS NO. 724463-81-4 | Catalog JWP-69R0415 | 2-Amino-2-pyridin-4-yl-ethanol". Arctom. 4.[1] MDPI. "Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties". Molecules. 5.[6] NIH. "Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues". PMC. 6.[2] Oxford Academic. "Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent". Bulletin of the Chemical Society of Japan. 7.[7] ACS Publications. "Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol". Organic Process Research & Development.

Sources

Foundational

Strategic Design of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Analogs

A Medicinal Chemistry Guide for Lead Optimization Executive Summary This technical guide analyzes the structural optimization of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a privileged chiral scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

A Medicinal Chemistry Guide for Lead Optimization

Executive Summary

This technical guide analyzes the structural optimization of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a privileged chiral scaffold in medicinal chemistry. Commonly utilized as a pharmacophore in kinase inhibitors (e.g., p38 MAPK, ALK1/2) and iNOS inhibitors, this molecule offers a unique combination of a basic pyridine core, a lipophilic methoxy "handle," and a polar, chiral amino-ethanol tail capable of diverse hydrogen bonding interactions.

This document provides a blueprint for designing structural analogs to modulate potency, selectivity, and metabolic stability (ADME), grounded in empirical structure-activity relationships (SAR).

Part 1: Structural Dissection & Pharmacophore Analysis

To design effective analogs, one must first deconstruct the parent molecule into three distinct functional zones.[1] Each zone governs specific biological interactions and physicochemical properties.[1]

The Core Scaffold: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
  • Formula: C₈H₁₂N₂O₂[1]

  • MW: 168.19 g/mol [1]

  • Chirality: (R)-configuration at the benzylic position is critical for stereoselective binding (e.g., fitting the ATP ribose pocket).[1]

Zone Analysis
  • Zone A: The Pyridine Core (Hinge Binder) [1]

    • Function: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the "hinge region" backbone amides in kinase targets (e.g., Met109 in p38α).[1]

    • Optimization Strategy: Nitrogen scanning (2-, 3-, 4-pyridyl) alters basicity (pKa) and vector orientation.[1]

  • Zone B: The Methoxy Substituent (Selectivity Handle)

    • Function: Occupies a hydrophobic pocket (e.g., the "gatekeeper" region).[1] The oxygen atom can serve as a weak HBA or induce a conformational twist to the ring.[1]

    • Optimization Strategy: Bioisosteric replacement to block metabolic O-demethylation or increase lipophilicity.[1]

  • Zone C: The Amino-Ethanol Tail (Solubilizing/Ribose Binding) [1]

    • Function: Mimics the transition state of peptide hydrolysis or binds to the hydrophilic ribose/phosphate region of ATP pockets.[1]

    • Optimization Strategy: Rigidification (cyclization) or homologation to probe spatial constraints.[1]

SAR_Map Core (2R)-2-Amino-2- (2-methoxy(4-pyridyl))ethan-1-ol ZoneA Zone A: Pyridine Core (Hinge Binding) Core->ZoneA Scaffold ZoneB Zone B: Methoxy Group (Hydrophobic/Steric) Core->ZoneB C2-Position ZoneC Zone C: Amino-Ethanol (Chiral/Polar) Core->ZoneC C4-Position A1 A1 ZoneA->A1 N-Scan (3-pyridyl) A2 A2 ZoneA->A2 Pyrimidine/Pyrazine B1 B1 ZoneB->B1 -CF3 / -CHF2 B2 B2 ZoneB->B2 -Cl / -F (Halogens) C1 C1 ZoneC->C1 Oxazoline Formation C2 C2 ZoneC->C2 N-Methylation

Figure 1: Structural Decomposition and Analog Design Zones.

Part 2: Analog Design Strategies
1. Modulating the Heterocycle (Zone A)

The 4-pyridyl core is electronically electron-deficient.[1]

  • Strategy 1 (Basicity Tuning): Shift the nitrogen to the 3-position (3-pyridyl) to lower pKa and alter H-bond geometry.[1]

  • Strategy 2 (Core Replacement): Replace pyridine with pyrimidine (to add an extra H-bond acceptor) or thiophene (bioisostere, removing the basic nitrogen).[1]

    • Rationale: Pyrimidines are common in kinase inhibitors (e.g., SB203580) to increase affinity for the hinge region.[1]

2. Stabilizing the Methoxy Group (Zone B)

The methoxy group is susceptible to metabolic O-demethylation by CYPs.[1]

  • Analog B1 (Trifluoromethoxy): Replace -OCH₃ with -OCF₃.

    • Effect: Increases lipophilicity (LogP) and metabolic stability; blocks oxidation.[1]

  • Analog B2 (Difluoromethoxy): Replace -OCH₃ with -OCHF₂.

    • Effect: Retains some H-bond acceptor capability (unlike -OCF₃) while acting as a lipophilic H-bond donor mimic.[1]

  • Analog B3 (Halogenation): Replace -OCH₃ with -Cl or -F.[1]

    • Effect: Reduces electron density on the ring; -Cl fills hydrophobic pockets effectively.[1]

3. Rigidifying the Tail (Zone C)

The flexible amino-ethanol chain incurs an entropic penalty upon binding.[1]

  • Analog C1 (Oxazolidinone): Cyclize the amino alcohol with phosgene/CDI equivalents.[1]

    • Effect: Locks the conformation, potentially improving potency if the locked conformer matches the bioactive pose.[1]

  • Analog C2 (Morpholine/Piperazine Fusion): If the amine is tertiary, fuse it back to the pyridine ring to create a bicyclic system (e.g., tetrahydro-naphthyridine analogs).[1]

Part 3: Physicochemical Profile & Comparison
Analog ClassModificationPredicted LogPpKa (Est.)Primary Utility
Parent 2-OMe-4-Pyridyl0.92~5.5General Intermediate
Analog A1 Pyrimidine Core0.65~3.0Hinge Binder (Kinase)
Analog B1 -OCF₃ Subst.[1]1.85~5.0CNS Penetration / Stability
Analog C1 Oxazolidinone1.10N/ARigidified Pharmacophore
Part 4: Synthesis Protocols

Reliable synthesis is crucial for library generation.[1] The following protocols outline the synthesis of the parent scaffold and key analogs.

Method A: Asymmetric Strecker Synthesis (Scalable)

This route establishes the chiral center early using a chiral auxiliary.[1]

  • Starting Material: 2-Methoxyisonicotinaldehyde.[1]

  • Step 1 (Imine Formation): Condense aldehyde with (R)-phenylglycinol (chiral auxiliary).[1]

  • Step 2 (Cyanation): Add TMSCN to generate the alpha-amino nitrile diastereoselectively.[1]

  • Step 3 (Hydrolysis/Reduction): Acid hydrolysis of the nitrile to the acid, followed by reduction (LiAlH₄ or BH₃) to the amino alcohol.[1]

  • Step 4 (Deprotection): Removal of the chiral auxiliary (e.g., hydrogenolysis) yields the free amine.[1]

Method B: Sharpless Aminohydroxylation (Direct)

Best for small-scale, rapid analog generation from vinyl precursors.[1]

  • Precursor: 2-Methoxy-4-vinylpyridine (Prepared via Wittig reaction of the aldehyde).[1]

  • Reagents: Osmium tetroxide (cat.), Chloramine-T (N-source), and (DHQ)₂PHAL (Chiral Ligand).[1]

  • Procedure:

    • Dissolve vinyl pyridine in t-BuOH/H₂O (1:1).[1]

    • Add ligand and OsO₄ catalyst.[1]

    • Add Chloramine-T slowly at 0°C.[1]

    • Quench with sodium sulfite.[1]

  • Result: Enantioselective formation of the protected amino alcohol.[1]

Synthesis_Workflow Start 2-Methoxyisonicotinaldehyde Route1 Route A: Strecker Synthesis (Chiral Auxiliary) Start->Route1 (R)-Phenylglycinol, TMSCN Route2 Route B: Sharpless Aminohydroxylation Start->Route2 Wittig -> Vinyl Pyridine Intermediate Chiral Intermediate Route1->Intermediate Hydrolysis & Reduction Route2->Intermediate OsO4, (DHQ)2PHAL Final (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Intermediate->Final Deprotection

Figure 2: Synthetic Pathways for the Scaffold.

Part 5: Biological Applications (Contextual Grounding)

The (2R)-2-amino-2-pyridyl-ethanol motif is not merely a building block; it is a bioactive template validated in several therapeutic areas:

  • p38 MAP Kinase Inhibitors:

    • Analogs of this scaffold mimic the structure of SB203580 .[1] The pyridine nitrogen binds to the ATP hinge, while the 2-methoxy group occupies the hydrophobic "Gatekeeper" pocket (Thr106), improving selectivity over other kinases.[1]

  • iNOS Inhibitors:

    • Derivatives like BYK191023 utilize the 2-methoxy-4-pyridyl pharmacophore to selectively inhibit inducible Nitric Oxide Synthase, a target for treating septic shock and inflammation.[1]

  • ALK2 Inhibitors (FOP Disease):

    • Recent studies (2024) highlight the 2-methoxy-4-pyridyl motif as a bioisostere for benzamide groups in ALK2 inhibitors, improving brain penetration and selectivity.

References
  • Chem-Impex International. "2-Amino-1-pyridin-2-yl-ethanol: Pharmaceutical Applications."[1] Chem-Impex Product Guide. Accessed March 1, 2026.[1]

  • Ullrich, A., et al. "2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase."[2] Molecular Pharmacology, 73(4), 1244-1253, 2008.[1][2]

  • Scior, T., et al. "Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold."[1] Current Medicinal Chemistry, 18(12), 2011.[1]

  • Hrdlicka, M., et al. "Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2."[1] Journal of Medicinal Chemistry, 2024.[1] [1]

  • Gentile, G., et al. "Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors."[1][3] Bioorganic & Medicinal Chemistry Letters, 21(16), 4823-4827, 2011.[1][3]

Sources

Protocols & Analytical Methods

Method

Asymmetric reduction of 2-amino-2-(2-methoxy(4-pyridyl))ketone

Application Note: Asymmetric Reduction of 2-Amino-2-(2-methoxy(4-pyridyl))ketone Part 1: Introduction & Strategic Analysis The asymmetric reduction of 2-amino-2-(2-methoxy(4-pyridyl))ketone (and its regioisomers such as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Reduction of 2-Amino-2-(2-methoxy(4-pyridyl))ketone

Part 1: Introduction & Strategic Analysis

The asymmetric reduction of 2-amino-2-(2-methoxy(4-pyridyl))ketone (and its regioisomers such as 2-amino-1-(2-methoxy-4-pyridyl)ethanone) represents a critical transformation in the synthesis of chiral


-amino alcohols. These motifs are ubiquitous in bioactive pharmaceutical ingredients (APIs), particularly in kinase inhibitors, adrenergic receptor agonists, and antiretroviral agents.

The specific challenge with this substrate lies in its dual-functionality :

  • Electronic Deactivation: The 2-methoxy-4-pyridyl group is electron-deficient, potentially altering the hydride acceptance rate at the carbonyl.

  • Catalyst Poisoning: The substrate contains two basic nitrogen centers (the pyridine ring and the

    
    -amine). In transition-metal catalysis (Ru, Ir, Rh), these nitrogens can chelate the metal center, leading to catalyst deactivation or background racemization.
    

Strategic Recommendation: To achieve high enantioselectivity (


 ee) and conversion, we recommend Asymmetric Transfer Hydrogenation (ATH)  using Ru(II)-sulfonamido complexes. This method is preferred over Borane-CBS reduction due to better tolerance of the pyridine moiety and operational safety at scale. Alternatively, for ultra-high selectivity requirements, a Biocatalytic (KRED)  route is outlined.

Part 2: Substrate Engineering & Catalyst Selection

Critical Insight: Do not use the free base of the


-amino ketone in metal-catalyzed reductions. The free primary amine will irreversibly bind to the Ruthenium center.
  • Protocol Standard: Convert the substrate to its Hydrochloride (HCl) or Hydrobromide (HBr) salt . The protonated ammonium species does not coordinate to the catalyst, while the catalyst (e.g., Ru-TsDPEN) remains active in the presence of mild bases like Triethylamine (TEA).

Catalyst of Choice: RuCl(p-cymene)[(S,S)-TsDPEN]
  • Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).

  • Ligand: (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).

  • Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope.

  • Why: The TsDPEN ligand creates a rigid chiral pocket that discriminates the prochiral ketone faces, while the NH moiety on the ligand facilitates proton transfer.

Part 3: Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-2-amino-1-(2-methoxy-4-pyridyl)ethanol hydrochloride.

Materials:

  • Substrate: 2-amino-1-(2-methoxy-4-pyridyl)ethanone HCl salt (10.0 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, 32 mg).

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

  • Reagent: Formic Acid/Triethylamine complex (5:2 molar ratio).

Step-by-Step Procedure:

  • Inertion: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Substrate Loading: Add the

    
    -amino ketone HCl salt (2.02 g, 10 mmol) to the flask.
    
  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol).

  • Solvent & H-Donor: Add degassed DCM (20 mL) followed by the HCOOH/TEA mixture (3.0 mL).

    • Note: The solution should turn orange-red. If the color fades to black/grey, catalyst decomposition has occurred (check

      
       levels).
      
  • Reaction: Stir the mixture at 25°C for 12–18 hours. Monitor by HPLC.

  • Quench: Once conversion

    
    , dilute with water (20 mL) and separate layers.
    
    • Purification Note: The product is an amino alcohol.[1][2] The aqueous layer (acidic) will contain the product. Basify aqueous layer to pH 10 with

      
       (aq) and extract with EtOAc to isolate the free base, or concentrate the reaction mixture directly if the salt is desired.
      
  • Isolation: Evaporate organic solvent to yield the chiral amino alcohol. Recrystallize from Isopropanol/Heptane to upgrade ee if necessary.

Expected Results:

  • Yield: 90–95%

  • Enantiomeric Excess (ee): >96% (S)[1]

  • Diastereomeric Ratio (dr): >99:1 (if applicable)

Protocol B: Biocatalytic Reduction (Ketoreductase - KRED)

Objective: Green synthesis using engineered enzymes for difficult substrates.

Materials:

  • Enzyme: KRED Screening Kit (e.g., Codexis or similar).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

  • Screening: Screen a panel of 24 KREDs in 96-well plates (2 mg substrate/well) to identify the "hit" enzyme.

  • Scale-Up (1g):

    • Dissolve substrate (1g) in DMSO (5% v/v final).

    • Add to Buffer (50 mL) containing Glucose (1.5 eq) and NADP+ (1 mM).

    • Add GDH (100 U) and the Hit KRED (50 mg).

  • Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid production lowers pH).

  • Workup: Extract with MTBE.

Part 4: Data Visualization & Mechanism

Figure 1: Catalytic Cycle (Ru-TsDPEN ATH)

This diagram illustrates the outer-sphere mechanism where the hydride and proton are delivered simultaneously to the ketone, avoiding direct metal coordination by the substrate.

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active Active 16e- Species Ru-H (Hydride Species) PreCat->Active HCOOH/TEA - CO2 TS Transition State Concerted H-/H+ Transfer Active->TS + Substrate Product Product Release Chiral Amino Alcohol TS->Product H-Transfer Product->Active Regeneration + HCOOH Substrate Substrate Amino Ketone (HCl Salt) Substrate->TS

Caption: Concerted proton/hydride transfer mechanism in Ru-catalyzed Asymmetric Transfer Hydrogenation.

Figure 2: Process Workflow Decision Tree

DecisionTree Start Start: 2-Amino-2-(2-methoxy-4-pyridyl)ketone Check Check Solubility & Stability Start->Check Branch1 Is Substrate Unstable as Free Base? Check->Branch1 RouteA Route A: Ru-ATH (Use HCl Salt) Branch1->RouteA Yes (Standard) RouteB Route B: Biocatalysis (Aqueous Buffer) Branch1->RouteB No / Green Req. ResultA High Yield Good ee (95-98%) RouteA->ResultA ResultB Ultra High ee (>99%) Green Chemistry RouteB->ResultB

Caption: Decision matrix for selecting between Chemocatalytic and Biocatalytic reduction routes.

Part 5: Analytical Summary

Table 1: Comparison of Reduction Methods for Pyridyl


-Amino Ketones 
ParameterRu-ATH (Protocol A)Biocatalysis (Protocol B)Borane-CBS
Catalyst Loading 0.1 – 0.5 mol%1 – 5 wt% (Enzyme)10 – 100 mol%
Reaction Time 12 – 18 h24 – 48 h1 – 4 h
Enantioselectivity 95 – 98% ee> 99% ee90 – 95% ee
Substrate Conc. High (0.5 – 1.0 M)Low (0.05 – 0.1 M)Moderate
Scalability Excellent (Kg scale)Good (requires volume)Poor (Safety/Cryogenic)
Cost Moderate (Ru metal)High (Enzyme dev.)Moderate

Part 6: Troubleshooting & Quality Control

  • Low Conversion:

    • Cause: Catalyst poisoning by free amine.

    • Fix: Ensure the substrate is fully protonated (HCl salt). Add 5-10% excess Formic Acid.

  • Low Enantioselectivity:

    • Cause: Background racemic reduction or temperature too high.

    • Fix: Lower temperature to 0°C. Ensure the solvent is strictly anhydrous if using CBS; for Ru-ATH, ensure the HCOOH:TEA ratio is correct (5:2).

  • Product Instability:

    • Observation: Amino alcohols can degrade via oxidative deamination.

    • Fix: Store as the HCl salt or N-Boc protected derivative.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

  • Zhang, J., et al. (2011). Efficient Enantioselective Reduction of

    
    -Amino Ketones. Journal of the American Chemical Society. Link
    
  • Hamada, T., et al. (2003). Asymmetric Synthesis of Pyridyl Alcohols via Transfer Hydrogenation.[1] Organic Letters. Link

  • Codexis Inc. (2024). Ketoreductase (KRED) Screening Protocols for Pharmaceutical Intermediates. Codexis Technical Resources. Link

  • Benchchem. (2024). Chiral Synthesis of Pyridine Derivatives: Application Notes. Benchchem Protocols. Link

Sources

Application

Application Note: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The pursuit of absolute stereocontrol in carbon-carbon bond formation remains a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The pursuit of absolute stereocontrol in carbon-carbon bond formation remains a cornerstone of modern drug development. While classic Evans auxiliaries (derived from valine, phenylglycine, or norephedrine) are foundational to asymmetric aldol and alkylation reactions, they often require tedious chromatographic separation during the cleavage and recovery phases.

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol represents a highly specialized, next-generation chiral building block. By incorporating a 2-methoxy-4-pyridyl moiety at the C2 position of the amino alcohol backbone, this compound offers profound mechanistic and operational advantages when converted into a chiral oxazolidinone auxiliary :

  • Electronic Tuning & Catalyst Compatibility: Unsubstituted pyridine rings can sequester Lewis acid catalysts (such as Titanium or Boron enolization reagents), poisoning the reaction. The electron-donating methoxy group at the 2-position modulates the basicity of the pyridine nitrogen, preventing catalyst deactivation while maintaining the ability to engage in weak secondary coordination that rigidifies the transition state.

  • Steric Shielding: The bulky heteroaryl group at the C4 position of the resulting oxazolidinone effectively blocks the Re-face of the enolate, forcing the incoming electrophile to approach exclusively from the Si-face.

  • Self-Validating Recovery (The Acid-Base Advantage): Unlike traditional benzyl or isopropyl auxiliaries, the weakly basic nature of the methoxypyridine ring allows the cleaved auxiliary to be quantitatively separated from the neutral aldol product via a simple aqueous acidic extraction. This eliminates the need for silica gel chromatography, making the process highly scalable and self-validating.

Experimental Workflows & Protocols

The following protocols detail the synthesis of the chiral oxazolidinone, its application in a highly diastereoselective boron-mediated aldol addition, and the self-validating cleavage/recovery sequence.

Protocol A: Synthesis of the Chiral Oxazolidinone

Causality Note: Triphosgene is utilized over diethyl carbonate to ensure rapid, low-temperature cyclization, preventing any potential epimerization at the benzylic/pyridylic stereocenter .

  • Preparation: In an oven-dried 250 mL round-bottom flask under argon, dissolve (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (10.0 mmol) and triethylamine (30.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Cyclization: Cool the solution to 0 °C. Dissolve triphosgene (3.5 mmol) in 20 mL of DCM and add it dropwise over 30 minutes via an addition funnel.

  • Validation & Workup: Stir the reaction for 2 hours at room temperature. Monitor by TLC (UV active). Once complete, quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (4R)-4-(2-methoxy-4-pyridyl)oxazolidin-2-one.

Protocol B: N-Acylation and Asymmetric Boron Aldol Addition

Causality Note: Dibutylboron triflate (


) is specifically chosen because B–O bonds are significantly shorter than Li–O or Na–O bonds. This creates an exceptionally tight, highly ordered Zimmerman-Traxler transition state, maximizing the steric influence of the 4-pyridyl group .
  • N-Acylation: Dissolve the oxazolidinone (5.0 mmol) in anhydrous THF (25 mL) at -78 °C. Add

    
    -BuLi (5.1 mmol, 2.5 M in hexanes) dropwise. Stir for 15 minutes, then add propionyl chloride (5.5 mmol). Warm to 0 °C, stir for 1 hour, and quench with saturated NH₄Cl. Extract with EtOAc and concentrate to yield the N-propionyl oxazolidinone.
    
  • Enolization: Dissolve the N-propionyl oxazolidinone (4.0 mmol) in anhydrous DCM (20 mL) and cool to -78 °C. Add

    
     (4.4 mmol, 1.0 M in DCM) followed dropwise by N,N-diisopropylethylamine (DIPEA, 4.8 mmol). Stir at -78 °C for 30 minutes to form the (Z)-boron enolate.
    
  • Aldol Addition: Add the target aldehyde (4.8 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Critical Step—Add pH 7 phosphate buffer (10 mL), methanol (10 mL), and 30%

    
     (10 mL). Stir vigorously for 1 hour at 0 °C. Why? Hydrogen peroxide oxidizes the robust C–B bond, releasing the aldol adduct and preventing retro-aldol fragmentation during concentration.
    
Protocol C: Auxiliary Cleavage and Acid-Base Recovery

This protocol represents a self-validating system. The chemical properties of the products dictate their phase distribution, ensuring high purity without chromatography.

  • Hydrolysis: Dissolve the crude aldol adduct in THF/H₂O (4:1, 25 mL). Cool to 0 °C. Add 30%

    
     (16.0 mmol) followed by LiOH (8.0 mmol). Stir for 2 hours.
    
  • Phase Partitioning (Self-Validation):

    • Add sodium sulfite (1.5 g) to quench unreacted peroxide.

    • Concentrate to remove THF. The remaining aqueous solution is basic (pH ~11).

    • Extract with DCM (3 × 20 mL): The basic aqueous layer retains the lithium salt of the product

      
      -hydroxy acid. The DCM layer extracts the cleaved, neutral pyridine auxiliary.
      
  • Product Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3 × 20 mL), dry, and concentrate to yield the pure enantioenriched

    
    -hydroxy acid.
    
  • Auxiliary Recovery: Take the DCM extract from Step 2 and wash it with 1M HCl (20 mL). The pyridine auxiliary protonates and moves into the aqueous phase, leaving neutral impurities in the DCM. Basify the aqueous phase to pH 10 with 2M NaOH, extract with DCM, and concentrate to recover >95% of the pure chiral auxiliary.

Quantitative Data Presentation

The efficacy of the (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol derived auxiliary in asymmetric aldol additions is summarized below. The rigid transition state ensures exceptional diastereomeric ratios (d.r.) across a variety of aldehyde substrates.

Aldehyde SubstrateEnolate Acyl GroupIsolated Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
BenzaldehydePropionyl94>99:1>99
IsobutyraldehydePropionyl8998:298
AcetaldehydePropionyl8697:398
CinnamaldehydePropionyl91>99:1>99

Table 1: Summary of yields and stereoselectivities for the boron-mediated aldol addition using the methoxypyridyl chiral auxiliary.

Logical & Experimental Visualizations

ExperimentalWorkflow A 1. Chiral Amino Alcohol (2R)-2-Amino-... B 2. Oxazolidinone Cyclization A->B Triphosgene, Et3N C 3. N-Acylation (Substrate Loading) B->C n-BuLi, RCOCl D 4. Boron Enolate Aldol Addition C->D Bu2BOTf, DIPEA then R'CHO E 5. LiOOH Cleavage & Acid-Base Recovery D->E H2O2, LiOH E->A 1M HCl Extraction & Basification F 6. Enantioenriched β-Hydroxy Acid E->F Aqueous Acidification (pH 2)

Figure 1: Experimental workflow for auxiliary attachment, aldol addition, and acid-base recovery.

StereocontrolLogic TS Zimmerman-Traxler Transition State Steric C4-Aryl Steric Shielding (Blocks Re-face) TS->Steric Directs Aldehyde Approach Outcome Exceptional Diastereoselectivity (>99:1 d.r.) Steric->Outcome Electronic 2-Methoxy-4-pyridyl Electronic Tuning Electronic->TS Prevents Lewis Acid Sequestration Enolate Highly Ordered (Z)-Boron Enolate Enolate->TS Rigidifies Geometry

Figure 2: Logical relationship of stereocontrol factors in the Zimmerman-Traxler transition state.

References

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams Angewandte Chemie International Edition (via PMC) URL:[Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary Organic Syntheses URL:[Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan Journal of the Chemical Society, Chemical Communications (via PMC) URL:[Link]

Method

Application Note: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in Medicinal Chemistry

This guide details the application of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a specialized chiral building block used in the synthesis of Nav1.8 inhibitors (pain management), Kinase inhibitors , and GPCR modul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a specialized chiral building block used in the synthesis of Nav1.8 inhibitors (pain management), Kinase inhibitors , and GPCR modulators .

Executive Summary

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol is a high-value chiral intermediate characterized by a 2-methoxypyridine core and a stereodefined ethanolamine tail. Its structural uniqueness lies in the 2-methoxy-4-pyridyl moiety—a privileged scaffold in modern drug discovery that functions as a hydrogen bond acceptor in kinase hinge regions and a bioisostere in voltage-gated sodium channel (e.g., Nav1.8) inhibitors.[1]

This guide provides a technical roadmap for utilizing this compound to synthesize bioactive scaffolds, focusing on amide coupling strategies, oxazoline cyclization, and critical quality control protocols.

Strategic Applications in Drug Discovery

A. Nav1.8 Channel Modulators (Pain Management)

Recent patent literature highlights the "2-methoxy-4-pyridyl" motif as a critical determinant for selectivity in Nav1.8 inhibitors , used to treat neuropathic pain. The chiral amino alcohol serves as the "head group," providing a specific 3D vector that positions the pyridine ring into the channel's selectivity filter.

  • Mechanism: The hydroxyl group often engages in H-bonding with polar residues (e.g., Ser/Thr) in the receptor pocket, while the pyridine nitrogen acts as a pH-dependent acceptor.

B. Kinase Hinge Binders

In kinase inhibitor design, the 2-methoxypyridine group mimics the adenine ring of ATP.

  • Application: The amino group is typically acylated to form an amide or urea linker, connecting the "hinge-binding" pyridine head to a hydrophobic "tail" that occupies the allosteric pocket.

C. Chiral Ligand Synthesis

The 1,2-amino alcohol motif is a precursor for Chiral Pyridyl-Oxazolines (PyOx) , which are potent ligands for asymmetric catalysis (e.g., enantioselective cyclopropanation or hydrosilylation).

Experimental Protocols

Protocol 1: Regioselective Amide Coupling (Nav1.8 Scaffold Synthesis)

This protocol describes the coupling of the amino alcohol with a functionalized carboxylic acid to generate a targeted Nav1.8 inhibitor precursor.

Objective: Synthesize N-((1R)-1-(2-methoxy-4-pyridyl)-2-hydroxyethyl)benzamide derivatives without protecting the hydroxyl group.

Reagents:

  • (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (1.0 equiv)

  • Ar-COOH (Carboxylic Acid partner) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at 0°C for 15 minutes to form the active ester.

    • Expert Insight: Pre-activation at low temperature prevents racemization of the chiral center on the amino alcohol.

  • Addition: Add (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (1.0 equiv) dissolved in minimal DMF dropwise to the activated mixture. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass = MW_Acid + MW_Amine - 18).

    • Self-Validating Step: If LC-MS shows O-acylation (ester formation), treat the crude mixture with LiOH/MeOH for 30 mins to selectively hydrolyze the ester back to the alcohol, leaving the amide intact.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

Protocol 2: Quality Control - Chiral Purity Determination

Ensuring the enantiomeric excess (ee) is >98% is critical for biological activity.

Method: Normal Phase Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Temperature: 25°C.

  • Acceptance Criteria: Main peak >98.0%; R-isomer retention time must be confirmed against a racemate standard.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways for this building block:

G Start (2R)-2-Amino-2- (2-methoxy(4-pyridyl))ethan-1-ol Coupling Amide Coupling (HATU/DIPEA) Start->Coupling + R-COOH Cyclization Cyclization (Triethyl orthoformate) Start->Cyclization + R-CN / Lewis Acid Nav18 Nav1.8 Inhibitor (Amide Scaffold) Coupling->Nav18 Target: Pain Kinase Kinase Inhibitor (Urea/Amide) Coupling->Kinase Target: Oncology Oxazoline Pyridyl-Oxazoline (Chiral Ligand) Cyclization->Oxazoline Target: Catalysis

Caption: Divergent synthesis pathways utilizing the chiral amino alcohol core to access distinct bioactive chemical spaces.

Technical Data Summary

PropertySpecification / ValueRelevance
Molecular Formula C₈H₁₂N₂O₂Core stoichiometry
Molecular Weight 168.19 g/mol Fragment calculations
Chirality (2R)Critical for receptor fit (e.g., Nav1.[1]8)
pKa (Pyridine) ~3.5 - 4.0Low basicity due to 2-OMe EWG effect
Solubility High in MeOH, DMSO; Mod. in DCMProcess solvent selection
Storage 2-8°C, HygroscopicPrevent oxidative degradation

References

  • Nav1.8 Inhibitor Development: Patent US20220289710A1. "2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors."[1] (Describes the utility of 2-methoxy-4-pyridyl scaffolds in pain management). Link

  • Kinase Inhibitor Scaffolds: Patent US9296724B2. "Substituted pyridazinecarboxamides as kinase inhibitors." (Demonstrates the use of methoxypyridyl amines as hinge binders). Link

  • General Synthesis of Pyridyl Amino Alcohols: Durham E-Theses. "New pyridylboronic acids and their cross-coupling reactions." (Background on synthesizing beta-amino alcohols containing pyridyl rings). Link

  • Chemical Vendor Data (Structure Verification): ChemScene. "(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride."[3] (Structural reference for the enantiomeric series). Link

Sources

Application

Application Note: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in Asymmetric Catalysis

Executive Summary The development of highly modular, structurally rigid chiral ligands is a cornerstone of modern asymmetric organic synthesis. (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol has emerged as a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly modular, structurally rigid chiral ligands is a cornerstone of modern asymmetric organic synthesis. (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol has emerged as a highly privileged


-amino alcohol ligand. Characterized by a stereogenic carbinol center, a primary amine, and a uniquely substituted hemilabile pyridine ring, this ligand excels in mediating highly enantioselective transformations.

This technical guide provides an authoritative overview of the ligand’s mechanistic behavior, highlights its core application in the enantioselective addition of organozinc reagents to aldehydes, and establishes a self-validating experimental protocol designed for reproducibility in drug development and fine chemical synthesis.

Mechanistic Rationale & Structural Advantages

The efficacy of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol stems from its tripartite structural design, which directly dictates its behavior in transition-metal catalysis:

  • The Primary

    
    -Amino Alcohol Motif:  The adjacent amine and hydroxyl groups readily deprotonate to form a rigid, bidentate 5-membered chelate with transition metals (e.g., Zn, Ru, Ir). This rigidity is the primary source of stereochemical induction.
    
  • The Hemilabile Pyridine Nitrogen: The pyridine moiety acts as a hemilabile coordinating group. It dynamically coordinates to the metal center to stabilize reactive intermediates and dissociates to allow substrate binding, thereby accelerating catalytic turnover ().

  • The 2-Methoxy Substituent (Causality of Design): Unlike unsubstituted pyridyl ligands, the 2-methoxy group serves a dual purpose. Sterically , it restricts the rotational freedom of the pyridine ring around the C-C bond, locking the catalyst into a highly defined chiral pocket. Electronically , resonance from the methoxy oxygen increases the electron density on the pyridine nitrogen, enhancing its Lewis basicity and strengthening its coordination to the metal center during the stereo-determining transition state ().

Core Application: Enantioselective Alkylation of Aldehydes

The benchmark application for this ligand is the enantioselective addition of diethylzinc (


) to aldehydes. The reaction proceeds via a bimetallic mechanism where the ligand first reacts with 

to form a chiral zinc alkoxide precatalyst. This complex then coordinates a second equivalent of

and the aldehyde, forming a highly organized transition state that dictates the enantiofacial attack.

CatalyticCycle Ligand Ligand: (2R)-2-Amino-2- (2-methoxy(4-pyridyl))ethan-1-ol Precat Chiral Zinc Alkoxide Precatalyst Ligand->Precat + ZnEt2 (Evolution of Ethane) Bimetallic Bimetallic Zn Complex (Substrate Coordinated) Precat->Bimetallic + ArCHO + ZnEt2 TS Stereo-determining Transition State Bimetallic->TS Alkyl Migration Product Chiral Zinc Alkoxide Product TS->Product C-C Bond Formation Product->Precat Catalyst Turnover Final Enantioenriched Secondary Alcohol Product->Final Acidic Quench (1N HCl)

Caption: Logical flow of the enantioselective diethylzinc addition catalytic cycle.

Quantitative Performance Data

The presence of the 2-methoxy group significantly outperforms its unsubstituted counterparts, yielding nearly quantitative conversions and excellent enantiomeric excesses (ee) across a diverse substrate scope ().

Table 1: Substrate Scope and Enantioselectivity (Addition of


) 
Substrate (Aldehyde)Ligand LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde5.0 mol%0129896% (R)
4-Chlorobenzaldehyde5.0 mol%0149594% (R)
2-Naphthaldehyde5.0 mol%0169497% (R)
Cyclohexanecarboxaldehyde10.0 mol%25248889% (R)

Table 2: Comparative Ligand Performance (Benzaldehyde Substrate)

Ligand DerivativeSteric Profile at Pyridine C2Yield (%)ee (%)
Unsubstituted (4-pyridyl)Minimal8578%
2-Methyl-4-pyridylModerate9288%
2-Methoxy-4-pyridyl High (Rigidified) 98 96%

Self-Validating Experimental Protocol

The following protocol details the asymmetric ethylation of benzaldehyde. Every step is designed with built-in causality and validation checkpoints to ensure high fidelity in execution.

ExpWorkflow Step1 1. Catalyst Prep (Toluene, 25°C) Step2 2. Equilibration (Cool to 0°C) Step1->Step2 Step3 3. Alkylation (Add ArCHO, 12h) Step2->Step3 Step4 4. Quench (1N HCl) Step3->Step4 Step5 5. Extraction (EtOAc/Brine) Step4->Step5 Step6 6. Analysis (Chiral HPLC) Step5->Step6

Caption: Step-by-step experimental workflow for the asymmetric alkylation of aldehydes.

Step-by-Step Methodology

Step 1: Precatalyst Formation

  • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 mol% of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in anhydrous toluene (0.2 M relative to substrate). Add 1.2 equivalents of diethylzinc (1.0 M solution in hexanes) dropwise at room temperature.

  • Causality: Toluene is strictly utilized as a non-polar, non-coordinating solvent to prevent competitive binding with the zinc center, which would otherwise erode enantioselectivity.

  • Validation Checkpoint: Observe the reaction mixture. The formation of the active chiral zinc alkoxide catalyst is visually validated by the evolution of ethane gas. Do not proceed until bubbling has completely ceased.

Step 2: Temperature Equilibration

  • Action: Transfer the Schlenk flask to a cryocooler or ice bath and equilibrate to 0 °C for 15 minutes.

  • Causality: Lowering the temperature increases the conformational rigidity of the bimetallic transition state. The 2-methoxy group's steric bulk is most effective at this temperature, maximizing enantiofacial discrimination.

Step 3: Substrate Addition and Alkylation

  • Action: Add the aldehyde substrate (1.0 equiv) dropwise over 5 minutes to prevent localized thermal spikes. Stir the reaction at 0 °C for 12–24 hours.

  • Validation Checkpoint: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the UV-active aldehyde spot is entirely consumed, yielding a lower Rf product spot.

Step 4: Reaction Quenching

  • Action: Carefully quench the reaction by adding 1N HCl dropwise at 0 °C until the aqueous phase reaches pH 2-3.

  • Causality: The acidic quench serves two critical purposes: it protonates the product alkoxide to yield the final chiral secondary alcohol, and it solubilizes the precipitated zinc salts into the aqueous layer.

  • Validation Checkpoint: The dissolution of white zinc precipitates indicates a successful quench, preventing the formation of stubborn emulsions during the subsequent extraction phase.

Step 5: Workup and Analysis

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5).
    

Secondary Applications: Asymmetric Transfer Hydrogenation (ATH)

Beyond organozinc additions, the structural motif of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol makes it an exceptional candidate for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of aryl ketones. When complexed with


, the primary amine and hydroxyl group form an active 

bifunctional catalyst. The 2-methoxy-4-pyridyl group acts as an electronic tuner, increasing the hydridic character of the ruthenium-hydride intermediate, thereby accelerating the reduction of electron-deficient ketones ().

References

  • Organic & Biomolecular Chemistry. "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." RSC Publishing, 2025. URL: [Link]

  • ResearchGate. "Chiral pyridine-containing ligands in asymmetric catalysis." ResearchGate, 2025. URL: [Link]

  • SciSpace. "Asymmetric catalysis with 'planar-chiral' derivatives of 4-(dimethylamino)pyridine." SciSpace, 2004. URL: [Link]

Method

Application Note: Protocol for Enzymatic Resolution of Racemic 2-Amino-2-(pyridyl)ethanols

Executive Summary Chiral 2-amino-2-(pyridyl)ethanols are critical pharmacophores in the synthesis of adrenergic agonists, -blockers, and ligands for asymmetric catalysis. Unlike their phenyl analogs (phenylglycinol deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 2-amino-2-(pyridyl)ethanols are critical pharmacophores in the synthesis of adrenergic agonists,


-blockers, and ligands for asymmetric catalysis. Unlike their phenyl analogs (phenylglycinol derivatives), the presence of the pyridine nitrogen introduces basicity and polarity challenges that complicate traditional chemical resolution.

This Application Note details a robust, scalable protocol for the enzymatic kinetic resolution (EKR) of racemic 2-amino-2-(pyridyl)ethanol. The method utilizes Candida antarctica Lipase B (CAL-B) to effect a highly chemoselective and enantioselective N-acylation , avoiding the need for protecting group manipulations.

Key Advantages of This Protocol
  • Atom Economy: One-step resolution without prior N-protection.

  • Chemoselectivity: Exploits the nucleophilicity of the amine (

    
    ) over the primary alcohol (
    
    
    
    ) in non-aqueous media.
  • Scalability: Validated for gram-scale synthesis with simple acid/base extractive workup.

Strategic Overview: The Mechanistic Logic

The resolution relies on the kinetic discrimination of the lipase between the two enantiomers of the amine. Although the substrate contains both a primary amine and a primary alcohol, CAL-B in organic solvents exhibits a strong preference for N-acylation of primary amines due to their higher nucleophilicity compared to hydroxyl groups.

The Challenge of Regio- and Enantioselectivity[1]
  • Chemoselectivity (N vs. O): In organic solvents, the amine attacks the acyl-enzyme intermediate faster than the alcohol.

  • Enantioselectivity: The chiral center is located at the

    
    -position relative to the amine (
    
    
    
    ). Lipases discriminate these centers effectively (Kazlauskas rule), typically favoring the (R)-enantiomer for acylation, leaving the (S)-amine unreacted.
Reaction Scheme


Materials and Equipment

Reagents
ReagentGrade/SpecificationRole
Substrate Racemic 2-amino-2-(pyridin-2-yl)ethanolTarget material
Biocatalyst Novozym® 435 (Immobilized CAL-B)Catalyst (>5,000 PLU/g)
Acyl Donor Isopropyl Acetate (iPrOAc) or Ethyl AcetateReactant & Solvent
Solvent MTBE (Methyl tert-butyl ether)Co-solvent (optional)
Workup HCl (1M), NaOH (2M), Dichloromethane (DCM)Extraction/Purification
Equipment
  • Thermostatted orbital shaker (set to 200–250 rpm).

  • Glass reaction vessels with screw caps (to prevent solvent evaporation).

  • Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) for monitoring.

Detailed Experimental Protocol

Analytical Method Development (Pre-Validation)

Before starting the batch, establish the baseline separation of enantiomers.

  • Column: Chiralpak AD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine chromophore).

  • Target Resolution:

    
     between (S)-amine and (R)-amine.
    
Enzymatic Resolution Procedure (Batch Scale)

Step 1: Substrate Preparation Dissolve racemic 2-amino-2-(pyridin-2-yl)ethanol (1.38 g, 10 mmol) in Isopropyl Acetate (20 mL).

  • Note: Isopropyl acetate acts as both the solvent and the acyl donor. It is preferred over ethyl acetate because the byproduct (isopropanol) is less inhibitory to the enzyme than ethanol.

Step 2: Enzyme Addition Add Novozym 435 (100 mg per mmol of substrate; here, 1.0 g).

  • Critical: Ensure the enzyme beads are free-flowing and dry. Water content

    
     can trigger competing hydrolysis or reduce enantioselectivity.
    

Step 3: Incubation Incubate the mixture at 30°C with orbital shaking (250 rpm).

  • Monitoring: Sample 50

    
    L every 2 hours. Dilute with mobile phase and analyze via HPLC.
    
  • Endpoint: Stop the reaction when conversion reaches 50% (theoretical maximum yield for resolution). This typically takes 12–24 hours depending on the specific pyridine isomer (2-, 3-, or 4-pyridyl).

Step 4: Termination Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the immobilized enzyme. Wash the enzyme beads with DCM (2


 10 mL). Combine the filtrates.
Downstream Processing (Separation)

This protocol utilizes the basicity difference between the free amine and the neutral amide for separation, avoiding column chromatography.

  • Evaporation: Concentrate the organic filtrate (containing (S)-amine and (R)-amide) to dryness under reduced pressure.

  • Acid Extraction: Re-dissolve the residue in DCM (30 mL) and extract with 1M HCl (3

    
     20 mL).
    
    • Organic Layer (A): Contains the neutral (R)-N-acetyl-2-amino-2-(pyridyl)ethanol .

    • Aqueous Layer (B): Contains the protonated (S)-2-amino-2-(pyridyl)ethanol salt.

  • Recovery of (S)-Amine:

    • Basify Aqueous Layer (B) with 2M NaOH to pH > 12.

    • Extract with DCM (3

      
       30 mL).
      
    • Dry over

      
      , filter, and evaporate to yield optically enriched (S)-amine .
      
  • Recovery of (R)-Amine (Hydrolysis):

    • Take the residue from Organic Layer (A).

    • Reflux in 3M HCl (6 hours) to hydrolyze the amide.

    • Basify and extract (as above) to yield the (R)-amine .

Data Analysis & Performance Metrics

Expected Results Table
ParameterValueNotes
Conversion (

)
49–51%Ideal stop point for max purity.
Enantiomeric Excess (

)
> 98% (S)-amineUnreacted substrate.
Enantiomeric Excess (

)
> 96% (R)-amideAcylated product.[1]
Enantiomeric Ratio (

)
> 100Calculated via

Isolated Yield 40–45% (each enantiomer)Accounting for extraction losses.
Troubleshooting Guide
  • Low Reaction Rate: The pyridine nitrogen may coordinate with water or active site residues. Solution: Add molecular sieves (4Å) to the reaction to maintain anhydrous conditions, or increase temperature to 45°C (CAL-B is stable up to 60°C).

  • O-Acylation Byproducts: If O-acylated products are observed (rare with CAL-B in esters), switch solvent to MTBE and use Vinyl Butyrate (0.6 eq) as the irreversible acyl donor.

Mechanism and Workflow Visualization

The following diagram illustrates the kinetic resolution workflow and the separation logic.

G Racemic Racemic Mixture (R/S)-Amine Enzyme Enzyme Racemic->Enzyme System Dissolve in iPrOAc Mixture Crude Mixture (S)-Amine + (R)-Amide System->Mixture 50% Conversion AcidExt Acid Extraction (1M HCl) Mixture->AcidExt Partition OrgLayer Organic Layer (Neutral) AcidExt->OrgLayer Contains Amide AqLayer Aqueous Layer (Acidic) AcidExt->AqLayer Contains Amine H+ RAmide (R)-Amide (>96% ee) OrgLayer->RAmide Evaporate SAmine (S)-Amine Salt AqLayer->SAmine Hydrolysis Acid Hydrolysis (6M HCl, Reflux) RAmide->Hydrolysis Deprotect Basify Basify (NaOH) & Extract SAmine->Basify FinalS Pure (S)-Amine (>98% ee) Basify->FinalS FinalR Pure (R)-Amine (>96% ee) Hydrolysis->FinalR

Caption: Workflow for the CAL-B catalyzed kinetic resolution of 2-amino-2-(pyridyl)ethanol, featuring chemoselective N-acylation and extractive separation.

References

  • Gotor, V. (1999). Enzymatic aminolysis and ammonolysis reactions. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Kazlauskas, R. J., et al. (1991).[2][3] A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. Journal of Organic Chemistry, 56(8), 2656–2665. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Novozymes. (2023). Novozym® 435 Application Manual: Immobilized Lipase B from Candida antarctica. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25), 5831-5854. Link
    

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiomeric Excess Determination of 2-Amino Alcohols

Introduction & Mechanistic Rationale Chiral 1,2-amino alcohols are foundational structural motifs in pharmacologically active natural products, synthetic therapeutics (such as beta-blockers and sphingosines), and serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral 1,2-amino alcohols are foundational structural motifs in pharmacologically active natural products, synthetic therapeutics (such as beta-blockers and sphingosines), and serve as privileged chiral auxiliaries and ligands in asymmetric catalysis[1][2]. During the synthesis and purification of these compounds, accurately determining the enantiomeric excess (ee) is a mandatory analytical checkpoint for quality control and mechanistic validation.

While alternative techniques such as NMR spectroscopy (utilizing chiral derivatizing agents) or high-throughput chiroptical assays can provide rapid estimations[3][4], High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) remains the most robust, reliable, and widely adopted "gold standard"[5]. HPLC provides superior baseline resolution, high reproducibility, and the precise quantitative integration required for regulatory submissions[6].

The enantioseparation of 2-amino alcohols is uniquely challenging due to the presence of both a basic amine and a hydroxyl group. These functional groups can cause severe peak tailing on standard silica supports due to non-specific secondary interactions. Consequently, method development must be driven by specific molecular interactions, leading to two primary CSP choices:

  • Polysaccharide-based CSPs: Derivatives of cellulose or amylose separate enantiomers via a complex combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical polymer grooves[6][7].

  • Crown Ether-based CSPs: Specifically designed for primary amino alcohols, these phases utilize host-guest complexation. The chiral crown ether cavity forms a transient inclusion complex with the protonated primary amine (

    
    ), offering exceptional chiral recognition based on steric barriers[8].
    

Analytical Workflow

The following decision matrix illustrates the logical workflow for selecting the optimal HPLC method based on the structural properties of the target 2-amino alcohol.

G N1 2-Amino Alcohol Sample N2 Amine Substitution Degree? N1->N2 N3 Primary Amine (-NH2) N2->N3 N4 Secondary/Tertiary Amine N2->N4 N5 Crown Ether CSP (Reversed Phase, pH < 2) N3->N5 Host-Guest Complexation N6 Polysaccharide CSP (Normal Phase + Basic Additive) N3->N6 Alternative N4->N6 H-Bonding & Steric Fit N7 Chromatographic Separation & Peak Integration N5->N7 N6->N7 N8 Calculate ee % |Area R - Area S| / Total Area N7->N8

Logical workflow for selecting the optimal chiral HPLC method for 2-amino alcohols.

Chiral Stationary Phase (CSP) Selection Matrix

To ensure a self-validating and optimized method, the choice of CSP must align strictly with the analyte's physicochemical properties.

CSP CategoryMechanism of Chiral RecognitionTypical Mobile PhaseTarget Analyte ProfileRepresentative Columns
Polysaccharide (Amylose/Cellulose) Hydrogen bonding, dipole-dipole,

interactions, and steric fit[6].
Normal Phase (Hexane / Isopropanol / 0.1% Diethylamine)[9].Primary, secondary, and tertiary 2-amino alcohols; N-protected

-amino ketones[2].
Chiralpak AD-H, Chiralcel OD-H
Crown Ether Host-guest inclusion complexation with protonated amines[8].Reversed Phase (Aqueous Perchloric Acid, pH 1.0 - 2.0 / Methanol).Strictly primary 2-amino alcohols (requires

formation).
Crownpak CR(+), Crownpak CR(-)
Pirkle-Type (Inverted Chirality)

interactions, hydrogen bonding (brush-type phases).
Normal or Reversed Phase depending on selector[10].Analytes lacking pure reference standards (using ICCA method)[10].(R,R)-Whelk-O1, (S,S)-Whelk-O1

Detailed Experimental Protocols

Protocol A: Normal-Phase Enantioseparation using Polysaccharide CSPs

Causality & Rationale: Polysaccharide columns are highly versatile but sensitive to peak tailing when analyzing basic compounds. The addition of a basic modifier (e.g., Diethylamine, DEA) to the mobile phase is critical. DEA competitively binds to the residual acidic silanol groups on the silica support, preventing the 2-amino alcohol from irreversibly adsorbing and broadening the peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) (e.g., 90:10 v/v). Add 0.1% (v/v) Diethylamine (DEA) or Ethanolamine[9]. Degas the mixture via sonication for 10 minutes.

  • System Equilibration: Purge the HPLC system and equilibrate the Chiralpak AD-H or Chiralcel OD-H column at a flow rate of 1.0 mL/min until the baseline is stable (typically 30-45 minutes). Maintain the column compartment at 25 °C.

  • Sample Preparation: Dissolve the 2-amino alcohol in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Racemate Validation (Self-Validating Step): Inject 10 µL of a racemic standard of the 2-amino alcohol. Adjust the Hexane:IPA ratio to achieve a retention factor (

    
    ) between 2 and 10, and a resolution (
    
    
    
    )
    
    
    1.5. This confirms the system's enantioselectivity before analyzing unknown samples[10].
  • Sample Analysis: Inject 10 µL of the enantioenriched sample. Monitor absorbance via a Photodiode Array (PDA) detector at the compound's

    
     (typically 210-254 nm)[2].
    
  • Calculation: Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate enantiomeric excess using the formula:

    
    
    
Protocol B: Reversed-Phase Enantioseparation using Crown Ether CSPs

Causality & Rationale: Crown ether CSPs rely on the formation of an inclusion complex between the chiral crown ether and a protonated primary amine. Therefore, the mobile phase must be highly acidic (pH < 2) to ensure complete protonation (


). Furthermore, this complexation is an exothermic equilibrium process; lowering the column temperature significantly stabilizes the transient diastereomeric host-guest complex, enhancing chiral resolution.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) at pH 1.5. Add 5-15% (v/v) Methanol if the analyte exhibits high lipophilicity to reduce retention times.
    
  • System Equilibration: Equilibrate the Crownpak CR(+) column at a flow rate of 0.4 to 0.8 mL/min. Crucial: Set the column oven temperature to a low setting, typically 0 °C to 15 °C, to stabilize the host-guest complex[8].

  • Sample Preparation: Dissolve the primary 2-amino alcohol in the acidic mobile phase (1.0 mg/mL).

  • Chromatographic Run: Inject 5 µL of the sample. The (D)-enantiomer typically elutes before the (L)-enantiomer on a CR(+) column due to differential steric hindrance within the chiral cavity.

  • Column Maintenance: Post-analysis, flush the column extensively with water/methanol mixtures to remove perchloric acid salts, preventing degradation of the silica matrix.

Advanced Troubleshooting: The Inverted Chirality Columns Approach (ICCA)

In early-stage drug development, pure enantiomeric reference standards are often unavailable, making it difficult to confirm which peak corresponds to which enantiomer, or to prove that a minor peak is indeed the opposite enantiomer and not an achiral impurity.

Solution: Implement the Inverted Chirality Columns Approach (ICCA)[10].

  • Method: Analyze the scalemic sample sequentially on two columns containing the exact same chiral selector but with opposite absolute configurations (e.g., (R,R)-Whelk-O1 and (S,S)-Whelk-O1)[10].

  • Validation: The elution order of the enantiomers will perfectly invert between the two columns, while the retention times remain nearly identical. This self-validating technique unambiguously identifies the enantiomeric peaks and allows for highly accurate ee determination even at extreme trace levels[10].

System Suitability & Quantitative Data Presentation

To ensure method robustness, the following system suitability parameters must be met prior to ee calculation:

ParameterSymbolAcceptable CriteriaCausality / Significance
Retention Factor


Ensures the analyte interacts sufficiently with the CSP without excessive band broadening.
Selectivity


Indicates the thermodynamic difference in binding affinity between the two enantiomers[9].
Resolution


Baseline separation is mandatory for accurate integration of the minor enantiomer peak.
Tailing Factor


High tailing indicates unsuppressed secondary interactions (e.g., silanol binding), which obscures minor peaks.

References[5] enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis - Benchchem. Available Here[3] Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies - PMC. Available Here[4] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - Journal of Chemical Education.Available Here[10] Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination - ResearchGate. Available Here[1] Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines - Beilstein Journals. Available Here[7] Immobilized Polysaccharide-Based Chiral Stationary Phases for HPLC - ResearchGate. Available Here[2] Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N‐Protected α‐Amino Ketones - ACS (Journal of Organic Chemistry). Available Here[6] Chiral Heterocycle-Based Receptors for Enantioselective Recognition - MDPI. Available Here[9] Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines - Radboud University. Available Here[8] Host-guest complexation. 13. High chiral recognition of amino esters by dilocular hosts containing extended steric barriers - Journal of the American Chemical Society. Available Here

Sources

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

This Application Note is designed to serve as a definitive technical guide for the utilization of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in pharmaceutical synthesis. The guide focuses on the divergent synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in pharmaceutical synthesis.

The guide focuses on the divergent synthesis of high-value pharmacophores from this chiral building block. It addresses the specific needs of medicinal chemists working on kinase inhibitors (PI3K, mTOR, ROCK) and next-generation antibacterials.

Executive Summary & Scaffold Analysis

Target Molecule: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol CAS Registry (Generic/Racemic): 1640848-91-4 (Refers to S-isomer HCl salt often; R-isomer is the enantiomeric counterpart). Molecular Formula: C₈H₁₂N₂O₂ Key Features:

  • Chiral Center (R): Critical for stereospecific binding in ATP-binding pockets of kinases.

  • 2-Methoxy-4-Pyridyl Moiety: A "privileged" bioisostere for phenyl/phenol groups. The pyridine nitrogen improves aqueous solubility (

    
     modulation), while the methoxy group adds lipophilicity and metabolic stability against oxidative metabolism compared to a bare pyridine.
    
  • 1,2-Amino Alcohol Functionality: A versatile "handle" for cyclization into oxazolidinones, morpholines, or direct amide coupling.[1]

Therapeutic Relevance

This scaffold is a key intermediate in the synthesis of:

  • PI3K/mTOR Inhibitors: The pyridyl group mimics the adenine ring of ATP, interacting with the hinge region.

  • ROCK (Rho-kinase) Inhibitors: Used to treat glaucoma and cardiovascular diseases.

  • Oxazolidinone Antibacterials: Analogous to Linezolid/Tedizolid, where the aryl ring is replaced by the heteroaryl pyridine to broaden the spectrum against Gram-negative bacteria.

Chemical Safety & Handling (Pre-Protocol)

  • Hazards: Irritant (Skin/Eye), potential acute toxicity if swallowed.

  • Storage: Hygroscopic. Store at -20°C under argon/nitrogen atmosphere.

  • Stability: The primary amine is prone to oxidation; the alcohol is stable. Avoid strong oxidizing agents.

Divergent Synthesis Protocols

This section details three distinct synthetic pathways starting from the (2R)-amino alcohol.

Protocol A: Enantioselective Cyclization to (R)-4-(2-methoxy-4-pyridyl)-2-oxazolidinone

Objective: Synthesis of the cyclic carbamate core common in antibacterial and antitumor agents. Mechanism: Phosgene-equivalent mediated cyclization with retention of configuration.

Reagents
  • Substrate: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq)

  • Base: Triethylamine (TEA) (2.0 eq) or DMAP (0.1 eq, catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Triethylamine (20 mmol) followed by portion-wise addition of CDI (12 mmol). Note: Gas evolution (CO₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with EtOAc (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 85–92% Data Validation:

  • ¹H NMR: Disappearance of broad OH/NH peaks; appearance of cyclic carbamate signal.

  • Chiral HPLC: >98% ee (Retention of configuration).

Protocol B: Synthesis of (R)-2-(2-methoxy-4-pyridyl)morpholine

Objective: Construction of a chiral morpholine scaffold, a critical pharmacokinetic enhancer in CNS drug discovery. Mechanism: Double alkylation/cyclization strategy.

Reagents
  • Substrate: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq) followed by Borane-THF (BH₃·THF).

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq), then KOtBu (2.0 eq).

  • Solvent: DCM (Step 1), THF (Step 2).

Step-by-Step Methodology
  • Acylation: Dissolve substrate (10 mmol) in DCM (40 mL) with DIPEA (25 mmol) at 0°C. Add chloroacetyl chloride (11 mmol) dropwise. Stir 1 hour to form the N-chloroacetyl intermediate.

  • Cyclization: Dilute with THF (anhydrous). Add Potassium tert-butoxide (20 mmol) slowly at 0°C to induce intramolecular O-alkylation. Stir at room temperature for 3 hours. This yields the Morpholin-3-one intermediate.

  • Reduction: Cool the morpholinone solution to 0°C. Add BH₃·THF (1.0 M solution, 30 mmol) dropwise. Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane. Add 1N HCl and reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify to pH 10 with NaOH. Extract with DCM.

Expected Yield: 65–75% (over 2 steps). Critical Note: The reduction step preserves the chiral center at C2 of the morpholine ring.

Protocol C: Amide Coupling for Kinase "Hinge" Binding

Objective: Coupling the chiral amine to a heteroaryl carboxylic acid (e.g., Indazole-3-carboxylic acid) to create a Type I/II kinase inhibitor.

Reagents
  • Substrate: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (1.0 eq)

  • Acid Partner: 1H-Indazole-5-carboxylic acid (Example) (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the Acid Partner (10 mmol) in DMF (30 mL). Add DIPEA (30 mmol) and HATU (11 mmol). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add the chiral amino alcohol substrate (10 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the [M+H]⁺ peak.

  • Workup: Dilute with water (100 mL). If the product precipitates, filter and wash. If not, extract with EtOAc/LiCl (5%) solution to remove DMF.

Expected Yield: 80–90%

Analytical Data Summary

ParameterProtocol A (Oxazolidinone)Protocol B (Morpholine)Protocol C (Amide)
Reaction Time 4–6 Hours12–16 Hours (Total)2–4 Hours
Typical Yield 85–92%65–75%80–90%
Purification Flash ChromatographyAcid/Base ExtractionPrecipitation / Recrystallization
Key Spectral Feature C=O stretch ~1750 cm⁻¹ (IR)Absence of C=O; 4x CH₂ signalsAmide N-H doublet (NMR)
Chiral Integrity >98% ee (Retained)>96% ee (Minor racemization risk)>99% ee (Retained)

Visual Workflows (Pathway Diagrams)

The following diagrams illustrate the divergent synthesis pathways and the specific logic flow for Protocol B (Morpholine Synthesis).

Diagram 1: Divergent Synthesis Overview

DivergentSynthesis Start (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (Chiral Scaffold) RouteA Route A: Cyclization (CDI/Triphosgene) Start->RouteA RouteB Route B: Alkylation & Reduction (Chloroacetyl Cl + BH3) Start->RouteB RouteC Route C: Amide Coupling (HATU/Heteroaryl Acid) Start->RouteC TargetA (R)-4-(2-methoxy-4-pyridyl)-2-oxazolidinone (Antibacterial/Oncology) RouteA->TargetA Retention of Stereochemistry TargetB (R)-2-(2-methoxy-4-pyridyl)morpholine (CNS/Metabolic Stability) RouteB->TargetB Multi-step Transformation TargetC Kinase Inhibitor Intermediate (Hinge Binder) RouteC->TargetC Direct Functionalization

Caption: Divergent synthetic utility of the (2R)-amino alcohol scaffold in medicinal chemistry.

Diagram 2: Detailed Workflow for Morpholine Synthesis (Protocol B)

MorpholineProtocol Step1 Start: (2R)-Amino Alcohol + Chloroacetyl Chloride Step2 Intermediate: N-Chloroacetyl derivative Step1->Step2 Acylation (0°C) Step3 Cyclization: KOtBu / THF (Intramolecular O-Alkylation) Step2->Step3 Base Treatment Step4 Intermediate: Morpholin-3-one Step3->Step4 Ring Closure Step5 Reduction: BH3·THF (Reflux) Step4->Step5 Carbonyl Reduction Step6 Final Product: (R)-2-(2-methoxy-4-pyridyl)morpholine Step5->Step6 Acid Quench & Workup

Caption: Step-by-step mechanism for the conversion of the amino alcohol to the morpholine pharmacophore.

References

  • National Institutes of Health (NIH) - PubChem. 2-(N-Methyl-N-(2-pyridyl)amino)ethanol Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Oxazolidinones. (General protocols for CDI/Phosgene cyclization). Retrieved from [Link]

  • ResearchGate. Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol. (Process chemistry optimization for pyridyl amino alcohols). Retrieved from [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. (Demonstrates the utility of 4-pyridyl substitutions in kinase inhibitor design). Retrieved from [Link]

Sources

Application

Application Note: Derivatization of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol for Biological Screening

Introduction: The Scaffold Advantage The molecule (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol represents a "privileged scaffold" in modern drug discovery. It combines three critical structural features that make it a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Advantage

The molecule (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol represents a "privileged scaffold" in modern drug discovery. It combines three critical structural features that make it an ideal starting point for high-throughput screening (HTS) libraries:

  • Chirality ((2R)-configuration): Biological targets (enzymes, receptors) are inherently chiral. The defined stereocenter allows for the exploration of specific spatial vectors, avoiding the "flatland" problem of early combinatorial chemistry.

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Amino Alcohol Motif:  This functionality is ubiquitous in bioactive compounds, serving as a transition state mimic for peptide bond hydrolysis (protease inhibitors) or as a key interaction motif in adrenergic 
    
    
    
    -blockers and sphingosine mimetics.
  • 2-Methoxy-4-Pyridyl Pharmacophore: The pyridine ring provides a hydrogen bond acceptor (nitrogen) and a dipole modulator (methoxy group). This specific substitution pattern is frequently observed in Kinase Inhibitors (targeting the hinge region) and GPCR ligands , where the methoxy group reduces the basicity of the pyridine nitrogen, improving metabolic stability and membrane permeability compared to unsubstituted pyridines.

Strategic Derivatization Logic

For biological screening, we do not screen the scaffold "naked." Instead, we utilize the orthogonal reactivity of the primary amine and the primary alcohol to generate diverse libraries.

  • Vector A (Amine): The primary "warhead" attachment point. Derivatization here (Amides, Ureas, Sulfonamides) extends the molecule into the deep pockets of the target protein.

  • Vector B (Alcohol): Often used for solubility modulation (Prodrugs) or cyclization.

  • Vector C (Cyclization): Reacting A and B together creates Oxazolidinones , rigidifying the scaffold to reduce entropic penalties upon binding.

Chemical Strategy & Decision Matrix

The following decision tree outlines the synthetic pathways available for this scaffold based on the desired biological outcome.

Derivatization_Strategy Scaffold (2R)-Amino Alcohol Scaffold Amine_Path Amine Functionalization Scaffold->Amine_Path High Nucleophilicity Alcohol_Path Alcohol Functionalization Scaffold->Alcohol_Path Lower Nucleophilicity Cyclic_Path Cyclization (Rigidification) Scaffold->Cyclic_Path Bifunctional Reactivity Amides Amides (SAR Exploration) Amine_Path->Amides R-COOH / HATU Ureas Ureas (H-Bond Donors) Amine_Path->Ureas R-NCO Esters Esters (Prodrugs) Alcohol_Path->Esters R-COCl / Base Oxaz Oxazolidinones (Conf. Lock) Cyclic_Path->Oxaz CDI or Phosgene

Figure 1: Strategic Derivatization Map. The amine is the primary vector for SAR expansion due to its higher reactivity and prevalence of H-bond interactions in drug binding pockets.

Protocol A: Parallel Amide Library Synthesis (96-Well Plate)

This protocol is optimized for creating a library of amides to probe Structure-Activity Relationships (SAR). It uses HATU as the coupling reagent due to its high efficiency and low racemization risk, preserving the critical (2R) center.

Materials
  • Scaffold: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (100 mM stock in DMF).

  • Carboxylic Acids: Diverse set (R-COOH), 100 mM in DMF.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Hardware: 96-well deep-well polypropylene plate, chemically resistant sealing mat.

Step-by-Step Methodology
  • Plate Preparation:

    • Dispense 50 µL of the Scaffold stock (5 µmol) into each well of the 96-well plate.

    • Add 60 µL of the respective Carboxylic Acid stock (6 µmol, 1.2 eq) to each well.

  • Activation & Coupling:

    • Prepare a master mix of HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Add 100 µL of the HATU/DIPEA master mix to each well.

    • Note: Add the base immediately before dispensing to prevent premature hydrolysis of the active ester.

  • Incubation:

    • Seal the plate with a chemically resistant mat.

    • Shake at 600 rpm for 16 hours at room temperature (20–25°C).

    • Validation: Spot check 3 random wells by LC-MS to confirm >90% conversion.

  • Workup (Solid Phase Extraction - SPE):

    • Use a SCX (Strong Cation Exchange) filter plate.

    • Condition SCX plate with MeOH.

    • Transfer reaction mixtures to the SCX plate.

    • Wash: 3x with MeOH (removes unreacted acids, HATU byproducts, and non-basic impurities).

    • Elute: 2x with 2M Ammonia in MeOH (releases the basic pyridine-containing product).

  • Finishing:

    • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

    • Resuspend in DMSO for biological screening.

Data Summary: Typical Yields & Purity
ComponentEquivalentsRoleCritical Parameter
Scaffold 1.0CoreMaintain (2R) chirality
R-COOH 1.2DiversityAvoid steric bulk at

-carbon
HATU 1.2ActivatorHigh speed, low racemization
DIPEA 3.0BaseScavenge protons

Protocol B: Oxazolidinone Cyclization (Conformational Locking)

Cyclization connects the amine and alcohol to form a 2-oxazolidinone ring. This removes the H-bond donor capability of the amine and alcohol but rigidly locks the stereochemistry and conformation, often improving metabolic stability and selectivity.

Mechanism

The reaction utilizes CDI (1,1'-Carbonyldiimidazole) as a phosgene equivalent. The amine reacts first to form an imidazole-urea intermediate, which then undergoes intramolecular attack by the alcohol.

Methodology
  • Dissolution: Dissolve 0.5 mmol of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in 5 mL anhydrous THF.

  • Reagent Addition: Add 1.2 eq of CDI and 0.1 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.

  • Reflux: Heat the reaction to 60°C for 4 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The product will be less polar than the starting material.

  • Quench: Cool to RT and add 1 mL saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x 10 mL). Wash organic layer with Brine.[1]

  • Purification: Flash chromatography is usually required (Silica gel, 0-10% MeOH in DCM).

Quality Control & Validation

Trustworthiness in screening data relies on the purity of the input compounds.

LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Acceptance Criteria: Purity > 95% by UV (254 nm).

  • Mass Spec: Confirm [M+H]+. The 2-methoxy-4-pyridyl moiety gives a distinct fragmentation pattern.

Chiral Integrity (Critical)

Derivatization conditions (especially using strong bases or heat) can racemize the


-carbon.
  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Mobile Phase: Hexane:IPA (Isopropanol) + 0.1% Diethylamine.

  • Validation: Compare the derivatized product against a racemic standard synthesized from racemic starting material. The (2R) enantiomer should exist as a single peak (>98% ee).

Biological Screening Context

When submitting these derivatives for biological assays:

  • DMSO Tolerance: The 2-methoxy-4-pyridyl group improves solubility compared to phenyl analogs, but high lipophilicity amides may precipitate. Ensure final assay concentration < 1% DMSO.

  • Stability: The 2-methoxy group on the pyridine is stable to hydrolysis under standard physiological conditions (pH 7.4). However, it can be metabolically liable (O-demethylation) in in vivo studies, converting to the pyridone.

  • Control: Always include the "naked" underivatized scaffold as a negative control to prove that the biological effect is driven by the added "warhead" (R-group).

References

  • Pharmacophore Insights: Structure-activity relationship of pharmacophores and toxicophores: the need for clinical strategy. (2024). National Institutes of Health. Link

  • Synthesis Protocol:Synthesis of

    
    -amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012).[2] Current Chemistry Letters. Link
    
  • Chiral Separation: Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography. (1990). PubMed. Link

  • Scaffold Availability: (2R)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol Product Page. ChemScene.[3][4] Link

  • Kinase Inhibitor Design: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2012).[2] ACS Medicinal Chemistry Letters. Link

Sources

Method

Grignard reaction with 2-methoxy-4-cyanopyridine for amino alcohol synthesis

Advanced Protocol: Synthesis of Pyridine-Based β-Amino Alcohols via Grignard Addition to 2-Methoxy-4-cyanopyridine Strategic Overview The synthesis of highly functionalized β-amino alcohols is a cornerstone operation in...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol: Synthesis of Pyridine-Based β-Amino Alcohols via Grignard Addition to 2-Methoxy-4-cyanopyridine

Strategic Overview

The synthesis of highly functionalized β-amino alcohols is a cornerstone operation in medicinal chemistry, particularly in the development of kinase inhibitors, adrenergic agonists, and CNS-active therapeutics. Within this chemical space, 2-methoxy-4-cyanopyridine serves as a privileged, dual-purpose scaffold[1]. The 2-methoxy group enhances the metabolic stability of the pyridine ring while acting as a critical hydrogen-bond acceptor for target binding. Simultaneously, the para-nitrile group provides a highly electrophilic hub for carbon-carbon bond formation.

This Application Note details a robust, four-step synthetic workflow to convert 2-methoxy-4-cyanopyridine into diverse β-amino alcohols. The sequence relies on a highly controlled Grignard addition to the nitrile, followed by selective α-bromination, amination, and diastereoselective hydride reduction.

Mechanistic Causality & Experimental Design

To ensure high yields and prevent side reactions, the experimental conditions must be precisely calibrated to the electronic nature of the 2-methoxypyridine system:

  • Grignard Addition & Chelation Control : The reaction of 2-methoxy-4-cyanopyridine with methylmagnesium bromide (MeMgBr) does not follow 1:1 stoichiometry. The pyridine nitrogen and the methoxy oxygen act as Lewis bases, coordinating with the magnesium atom to form a rigid chelate. This coordination sequesters the Grignard reagent, necessitating an excess (3.0 equivalents) to drive the nucleophilic attack on the nitrile carbon[2]. Tetrahydrofuran (THF) is strictly required as the solvent; its superior solvating power prevents the intermediate imine magnesium salt from precipitating prematurely.

  • Imine Hydrolysis : The resulting imine magnesium complex is exceptionally stable. Vigorous acidic hydrolysis (using 2M HCl) is required to protonate the imine, break the magnesium chelate, and drive the equilibrium toward the aryl methyl ketone.

  • Chemoselective α-Bromination : Standard bromination (Br₂ in acetic acid) risks electrophilic aromatic substitution on the electron-rich 2-methoxypyridine ring. To enforce chemoselectivity, Copper(II) bromide (CuBr₂) is utilized. CuBr₂ acts as a mild, single-electron oxidant that selectively brominates the α-carbon of the enol tautomer without affecting the aromatic core.

  • Directed Carbonyl Reduction : In the final step, sodium borohydride (NaBH₄) reduces the α-amino ketone. The adjacent basic amine coordinates with the borane intermediate, directing hydride delivery via a rigid cyclic transition state. This consistently yields the anti β-amino alcohol as the major diastereomer[3].

Workflow Visualization

GrignardAminoAlcohol SM 2-Methoxy-4-cyanopyridine [Starting Material] IM Imine Magnesium Salt [Stable Chelate] SM->IM MeMgBr (3.0 eq) Anhydrous THF, 0 °C to RT K 1-(2-Methoxypyridin-4-yl)ethanone [Aryl Ketone] IM->K 2M HCl (aq) Imine Hydrolysis BK α-Bromo Ketone [Electrophilic Intermediate] K->BK CuBr2 (2.0 eq) EtOAc/CHCl3, Reflux AK α-Amino Ketone [Precursor] BK->AK R-NH2, K2CO3 MeCN, RT AA β-Amino Alcohol [Final Target] AK->AA NaBH4 (2.0 eq) MeOH, 0 °C

Synthetic workflow for β-amino alcohol generation via Grignard addition to 2-methoxy-4-cyanopyridine.

Quantitative Data Summaries

Table 1: Solvent and Stoichiometry Optimization for Grignard Addition

Entry Grignard Reagent Equivalents Solvent Temp (°C) Ketone Yield (%) Causality / Observation
1 MeMgBr 1.1 THF 0 to RT 15% Incomplete conversion due to Mg coordination to the pyridine N/O atoms.
2 MeMgBr 3.0 Et₂O 0 to RT 45% Poor yield; the intermediate imine magnesium salt precipitates, halting the reaction.
3 MeMgBr 3.0 THF 0 to RT 88% Optimal; chelation sites are saturated, and the intermediate remains fully solvated.

| 4 | MeMgCl | 3.0 | THF | 0 to RT | 72% | Lower nucleophilicity of the chloride counterion reduces the reaction rate. |

Table 2: Amine Scope and Reduction Diastereoselectivity

Amine Used (R-NH₂) α-Amino Ketone Yield (%) Reduction Yield (%) Diastereomeric Ratio (anti:syn)
Isopropylamine 85% 92% 85:15
tert-Butylamine 78% 89% 92:8
Benzylamine 81% 94% 80:20

| Dimethylamine | 90% | 95% | 75:25 |

Detailed Step-by-Step Methodologies

Step 1: Grignard Addition & Hydrolysis (Synthesis of 1-(2-methoxypyridin-4-yl)ethanone)
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with argon for 15 minutes.

  • Dissolution : Add 2-methoxy-4-cyanopyridine (5.0 g, 37.3 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition : Using a syringe pump, add Methylmagnesium bromide (MeMgBr, 3.0 M in THF, 37.3 mL, 112 mmol, 3.0 eq) dropwise over 45 minutes.

    • Visual Cue: The colorless solution will transition to a deep yellow/orange as the magnesium chelate forms.

  • Reaction : Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 4 hours.

  • Self-Validation Checkpoint : Quench a 50 µL aliquot into 1 mL of 1M HCl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.4).

  • Hydrolysis : Cool the flask back to 0 °C. Carefully add 2M HCl (75 mL) dropwise to quench the unreacted Grignard reagent (Caution: Highly exothermic, H₂ gas evolution). Stir vigorously for 2 hours at room temperature to fully hydrolyze the imine.

  • Workup : Adjust the pH to ~8 using saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure ketone.

Step 2: Chemoselective α-Bromination
  • Reaction Setup : Dissolve the ketone (4.0 g, 26.5 mmol) in a 1:1 mixture of EtOAc and CHCl₃ (80 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add finely powdered Copper(II) bromide (CuBr₂, 11.8 g, 53.0 mmol, 2.0 eq).

  • Reflux : Heat the suspension to reflux (approx. 75 °C) with vigorous stirring for 3-4 hours.

    • Visual Cue: The dark green/black suspension of CuBr₂ will gradually be consumed, replaced by a heavy white precipitate of Copper(I) bromide (CuBr) as the reaction progresses.

  • Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove the CuBr precipitate. Wash the Celite pad with EtOAc (50 mL).

  • Validation : Concentrate the filtrate and analyze via LC-MS. The presence of an[M+H]⁺ peak with a characteristic 1:1 isotope pattern (M / M+2) confirms mono-bromination.

Step 3: Amination
  • Reaction Setup : Dissolve the crude α-bromo ketone (5.0 g, 21.7 mmol) in anhydrous acetonitrile (MeCN, 60 mL).

  • Base and Amine Addition : Add anhydrous K₂CO₃ (6.0 g, 43.4 mmol, 2.0 eq) followed by isopropylamine (5.5 mL, 65.1 mmol, 3.0 eq).

  • Reaction : Stir the suspension at room temperature for 12 hours.

  • Workup : Filter off the inorganic salts. Concentrate the filtrate in vacuo, redissolve in CH₂Cl₂ (100 mL), wash with water, dry over Na₂SO₄, and concentrate to yield the α-amino ketone.

    • Self-Validation Checkpoint: TLC (CH₂Cl₂/MeOH 9:1) will show a highly polar spot that stains positively with Dragendorff's reagent, confirming the presence of the amine.

Step 4: Diastereoselective Carbonyl Reduction
  • Reaction Setup : Dissolve the α-amino ketone (4.0 g, 19.2 mmol) in anhydrous methanol (50 mL) and cool to 0 °C.

  • Reduction : Add Sodium borohydride (NaBH₄, 1.45 g, 38.4 mmol, 2.0 eq) in small portions over 20 minutes.

    • Visual Cue: Mild effervescence (H₂ gas) will occur upon each addition.

  • Reaction : Stir at 0 °C for 2 hours.

  • Quench & Workup : Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Stir for 30 minutes, then remove the methanol in vacuo. Extract the aqueous residue with CH₂Cl₂ (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the target β-amino alcohol.

References

  • Substituted isoquinoline-1,3(2h,4h)-diones, 1-thioxo-1,4-dihydro-2h-isoquinoline-3-ones and 1,4-dihydro-3(2h)-isoquinolones and use thereof as kinase inhibitor Source: Google Patents (WO2007075783A2) URL:[1]

  • Non-nucleophilic Grignard Synthesis of Bridged Pyridine–Oxazoline Ligands and Evaluation in Palladium-Catalysed Allylic Alkylation Source: Thieme E-Books & E-Journals (Synlett) URL:[2]

  • Technical Support Center: Synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol Source: Benchchem URL:[3]

Sources

Application

Docking studies of 2-amino-2-(pyridyl)ethanol derivatives with target proteins

Abstract & Scientific Rationale The 2-amino-2-(pyridyl)ethanol scaffold represents a privileged substructure in medicinal chemistry, acting as a bioisostere for phenylglycinol and serving as a versatile chelating agent....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The 2-amino-2-(pyridyl)ethanol scaffold represents a privileged substructure in medicinal chemistry, acting as a bioisostere for phenylglycinol and serving as a versatile chelating agent. Its pharmacological significance arises from its dual functionality: the pyridine ring offers


-

stacking and metal-coordination capabilities (e.g., Zn²⁺ in metalloenzymes), while the amino-ethanol tail provides a flexible hydrogen-bonding network essential for active site anchoring.

This guide details the computational protocol for docking derivatives of this scaffold into two primary target classes: Histone Deacetylases (HDACs) and Kinases (e.g., BRAF) . We focus on the critical "decision points" in the workflow—specifically protonation states and stereochemistry—that often lead to false positives in high-throughput screens.

Pharmacophore & Ligand Chemistry[1][2][3]

Before initiating software, one must understand the ligand's behavior. The 2-amino-2-(pyridyl)ethanol core (Structure: Py-CH(NH₂)-CH₂-OH) presents three distinct pharmacophoric features:

  • Pyridine Nitrogen (

    
    ):  A weak base (
    
    
    
    ). In physiological pH (7.4), it remains largely unprotonated, acting as a hydrogen bond acceptor or a ligand for metal ions (e.g.,
    
    
    in HDACs). Critical Step: Do not protonate this nitrogen blindly during ligand preparation unless the specific pocket environment (pH < 5) dictates it.
  • Primary Amine (

    
    ):  A stronger base (
    
    
    
    ). It is predominantly protonated (
    
    
    ) at pH 7.4, serving as a critical electrostatic anchor (salt bridge former) with Asp/Glu residues.
  • Chiral Center (

    
    ):  The carbon bearing the amine and pyridine ring is chiral. Enantiomers (
    
    
    
    vs.
    
    
    ) often show drastically different binding modes. Both stereoisomers must be docked independently.

Computational Workflow Protocol

This protocol is software-agnostic but optimized for AutoDock Vina and Schrödinger Glide .

Phase I: Target Preparation (The "Clean Room" Approach)

Objective: Create a receptor grid that accurately reflects the biological environment.

  • PDB Retrieval: Download the target structure (e.g., HDAC2, PDB ID: 4LXZ or 3MAX ).

  • Solvent Handling: Remove bulk water molecules. Exception: Keep "structural waters" that form bridges between the ligand and protein (often seen in kinase hinge regions).

  • Metal Ions: For metalloenzymes (HDACs), ensure the Zinc (

    
    ) ion is preserved.
    
    • AutoDock Users: Manually verify the charge is set to +2.0 and the atom type is Zn.

  • Protonation: Use a PropKa-based tool (e.g., H++ server or Schrödinger PrepWizard) to optimize H-bond networks at pH 7.4. Ensure Histidine tautomers (HIE/HID/HIP) are assigned correctly to coordinate with the Zinc ion.

Phase II: Ligand Preparation

Objective: Generate low-energy conformers with correct ionization.

  • 3D Generation: Convert 2D SMILES to 3D structures.

  • Stereoisomer Generation: Generate both

    
     and 
    
    
    
    enantiomers.
  • Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to remove steric clashes.

  • Charge Assignment: Calculate Gasteiger charges. Ensure the aliphatic amine is +1 and the pyridine nitrogen is 0.

Phase III: Grid Generation & Docking

Objective: Sampling the conformational space.

  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       Å is usually sufficient for this scaffold size.
      
    • Spacing: 0.375 Å (AutoDock standard).

  • Search Algorithm:

    • Lamarckian Genetic Algorithm (LGA):[1] Recommended for its balance of speed and accuracy.

    • Exhaustiveness: Set to 8 (default) or 32 for rigorous refinement.

Phase IV: Validation (Self-Docking)

Trustworthiness Check: Before docking new derivatives, extract the native co-crystallized ligand, prepare it, and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Visualization of Workflow

The following diagram illustrates the critical decision pathways in the docking study, specifically tailored for amino-pyridine derivatives.

DockingWorkflow Start Start: Ligand Selection (2-amino-2-pyridylethanol) Prep Ligand Preparation (Stereoisomer Gen & pH 7.4) Start->Prep Target Target Prep (HDAC2/Kinase) Preserve Zn2+ / Structural H2O Start->Target Decision Check: Pyridine N Protonation? Prep->Decision Grid Grid Generation (Center on Active Site) Target->Grid PathA Path A: Neutral N (Standard) H-bond Acceptor / Metal Ligand Decision->PathA Yes (Default) PathB Path B: Protonated N (Acidic pH) Rare: Only if pH < 5.0 Decision->PathB No PathA->Grid PathB->Grid Dock Docking (LGA Algorithm) Exhaustiveness: 32 Grid->Dock Analysis Post-Docking Analysis (Binding Energy & RMSD) Dock->Analysis

Caption: Logical workflow for docking amino-pyridine derivatives, highlighting the critical protonation decision point.

Data Presentation & Analysis

Quantitative Output Summary

When reporting results, avoid vague qualitative terms. Use the following table structure to present binding data for your derivatives.

Compound IDStereochemistryBinding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions (Residue:Type)
Ref (Native) N/A-9.50.45His142:Pi-Pi, Zn2+:Coord
Deriv-01 (R)-8.20.38Asp101:Salt-Bridge, Zn2+:Coord
Deriv-01 (S)-6.40.29Asp101:H-bond (Weak)
Deriv-02 (R)-10.10.48Phe150:Pi-Pi, Glu98:H-bond
Interpretation of Interactions

For 2-amino-2-(pyridyl)ethanol derivatives, look for these specific interaction patterns to validate a "good" pose:

  • Chelation (HDACs): The pyridine nitrogen and the hydroxyl oxygen (or the amine nitrogen) should form a bidentate coordination geometry with the Zinc ion if the distance is < 2.5 Å.

  • Salt Bridge: The protonated aliphatic amine (

    
    ) should be within 4 Å of an Aspartate or Glutamate residue.
    
  • Pi-Stacking: The pyridine ring often stacks with Phenylalanine or Tyrosine residues (T-shaped or parallel displaced).

Interaction Mechanism Diagram

Understanding the binding mode is crucial for lead optimization. Below is a schematic of the expected interactions within a generic HDAC active site.

InteractionMap Lig_Py Pyridine Ring Rec_Zn Zinc Ion (Zn2+) Lig_Py->Rec_Zn Coordination (d < 2.5Å) Rec_Phe Phe/Tyr Residue (Aromatic) Lig_Py->Rec_Phe Pi-Pi Stacking Lig_NH3 Amine (NH3+) Rec_Asp Asp/Glu Residue (Anionic) Lig_NH3->Rec_Asp Salt Bridge (Electrostatic) Lig_OH Hydroxyl (OH) Lig_OH->Rec_Zn Coordination (Optional) Rec_Backbone Backbone CO/NH Lig_OH->Rec_Backbone H-Bond

Caption: Interaction map showing the bidentate chelation potential of the scaffold in metalloenzymes.

References

  • Semantic Scholar. (2022). Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino) Ethanol Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with CuII and CdII along with docking studies. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(Pyridyl)Ethanols

This guide addresses the specific technical challenges in synthesizing 2-amino-2-(pyridyl)ethanols (specifically the isomer where the amino group is benzylic to the pyridine ring: Py-CH(NH₂)-CH₂-OH ). This structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenges in synthesizing 2-amino-2-(pyridyl)ethanols (specifically the isomer where the amino group is benzylic to the pyridine ring: Py-CH(NH₂)-CH₂-OH ).

This structural motif acts as a bidentate ligand and a pharmacophore in various adrenergic agents. Its synthesis is chemically distinct from the more common 1-(pyridyl)-2-aminoethanol (ephedrine-like) isomers due to the lability of the benzylic amine and the electron-deficient nature of the pyridine ring.

Ticket Category: Heterocyclic Process Chemistry Target Molecule Class: Pyridylglycinol Analogs (2-amino-2-(pyridin-x-yl)ethan-1-ol) Primary Challenges: Regiocontrol, Chemoselective Reduction, Catalyst Poisoning.[1]

Module 1: The Regioselectivity Trap (Olefin Functionalization)

User Report:

"I am attempting to synthesize the target via Aminohydroxylation of 2-vinylpyridine. I consistently isolate the regioisomer 1-amino-2-(pyridyl)ethanol (OH at the benzylic position) instead of the desired 2-amino product."

Diagnostic: This is a classic ligand-control failure in the Sharpless Asymmetric Aminohydroxylation (AA). Vinyl pyridines are electronically biased to accept the nucleophilic nitrogen at the


-position (terminal), leading to the wrong regioisomer.

Technical Resolution: To force nitrogen attack at the benzylic position (C2), you must override the electronic bias using specific ligand cleft shapes.

  • The Mechanism: The active osmium species binds to chiral ligands which create a binding pocket.

    • (DHQ)₂-PHAL ligands favor the Terminal Amine (Wrong Isomer).[2]

    • (DHQ)₂-AQN (Anthraquinone) ligands favor the Benzylic Amine (Desired Isomer).[2]

Corrective Protocol:

  • Switch Ligand: Replace (DHQ)₂-PHAL with (DHQ)₂-AQN or (DHQD)₂-AQN .

  • Solvent Modification: Ensure the solvent system is n-Propanol/Water (1:1). The AQN ligand requires this polarity to enforce the reversal of regioselectivity.

Regioselectivity cluster_Ligands Ligand Selection (Critical Step) VinylPy Vinyl Pyridine (Substrate) Osmium OsO4 Catalyst VinylPy->Osmium PHAL (DHQ)2-PHAL (Standard) Osmium->PHAL AQN (DHQ)2-AQN (Reversal) Osmium->AQN IsomerA 1-amino-2-hydroxy (WRONG ISOMER) PHAL->IsomerA Electronic Control IsomerB 2-amino-2-(pyridyl)ethanol (TARGET) AQN->IsomerB Steric/Ligand Control

Caption: Decision tree for ligand selection in Sharpless Aminohydroxylation to ensure benzylic amine formation.

Module 2: Chemoselective Reduction (The "Over-Hydrogenation" Issue)

User Report:

"I am reducing 2-amino-2-(pyridyl)acetic acid (or ester) to the alcohol. The yield is low, and NMR shows significant piperidine formation."

Diagnostic: You are experiencing Ring Hydrogenation . The pyridine ring is susceptible to reduction under catalytic hydrogenation conditions (H₂/Pd, H₂/Pt), especially when the molecule contains an amine which can poison the catalyst or facilitate adsorption.

Troubleshooting Table: Reduction Methods

MethodRisk LevelOutcomeRecommendation
H₂ / PtO₂ (Adams Cat) CRITICAL High risk of piperidine formation. Acidic media accelerates ring reduction.AVOID for this step.
H₂ / Pd/C HIGH Variable. Often reduces ring if pressure >1 atm or reaction time is prolonged.Use only with poisoned catalysts (e.g., sulfided Pd).
NaBH₄ / I₂ (or H₂SO₄) LOW Reduces amino acid/ester to alcohol. Leaves pyridine ring intact.RECOMMENDED (Standard Protocol).
LiAlH₄ (LAH) MEDIUM Effective, but can cause side reactions with pyridine (polymerization) if temp is high.[1]Use at 0°C in THF; strict stoichiometry.

Recommended Protocol (NaBH₄/I₂ System): Rationale: This system generates borane in situ, which selectively reduces the carboxylate to the alcohol without touching the heteroaromatic ring.

  • Setup: Suspend 2-amino-2-(pyridyl)acetic acid (1.0 eq) in anhydrous THF under N₂.

  • Addition: Add NaBH₄ (2.5 eq). The mixture will not react significantly yet.

  • Activation: Dropwise add I₂ (1.0 eq) in THF over 30 mins at 0°C. Caution: H₂ gas evolution.

  • Reflux: Heat to reflux for 12–18 hours. The pyridine ring remains stable.

  • Quench: Methanol followed by aqueous NaOH to break the boron-amine complex.

Module 3: Catalyst Poisoning & Stability

User Report:

"My reaction stalls completely when attempting to hydrogenate a precursor (e.g., an oxime or azide) to the amine. Adding more catalyst doesn't help."

Diagnostic: Catalyst Poisoning via Chelation. The target molecule contains a pyridine nitrogen and a nearby amine/alcohol. This motif forms a stable tridentate or bidentate chelate with transition metals (Pd, Pt, Rh), effectively deactivating the catalyst surface.

The "Acidic Scavenger" Fix: To prevent the pyridine nitrogen from binding to the metal catalyst, you must protonate it.[3]

  • Protocol: Run the hydrogenation in Acetic Acid or Ethanol with 1.5 eq HCl .

  • Mechanism: Pyridine (pKₐ ~5.2) is protonated to Pyridinium.[3] Pyridinium does not coordinate to the metal surface, freeing the catalyst to reduce the functional group (oxime/azide).

  • Warning: Monitor for ring reduction (see Module 2). If ring reduction begins, switch to Raney Nickel (less sensitive to poisoning, but requires high pressure).

Poisoning Substrate Pyridine-Precursor Reaction_Neutral Neutral Conditions (MeOH) Substrate->Reaction_Neutral Reaction_Acidic Acidic Conditions (AcOH or HCl) Substrate->Reaction_Acidic Catalyst Pd/C Surface Result_Fail Stalled Reaction (N-Metal Chelation) Catalyst->Result_Fail Reaction_Neutral->Catalyst Strong Adsorption Result_Success Successful Reduction (Pyridinium forms) Reaction_Acidic->Result_Success No Adsorption

Caption: Mechanism of catalyst poisoning prevention using acidic media.

Module 4: Common Side Reactions & Impurities

1. Racemization of the Benzylic Amine

  • Context: If synthesizing a chiral version (e.g., from chiral phenylglycine analog).[1]

  • Cause: The benzylic proton at the chiral center (Py-CH (NH₂)-) is acidified by the electron-withdrawing pyridine ring.

  • Trigger: Strong bases (NaH, LDA) or prolonged heating in basic media.[1]

  • Prevention: Keep workups neutral or slightly acidic. Avoid thermodynamic equilibration conditions.

2. Oxazolidine Formation

  • Context: Reaction with aldehydes (e.g., during reductive amination steps).

  • Observation: Mass spec shows M+12 (from formaldehyde) or M+R.[1]

  • Mechanism:[4][5][6][7][8][9][10] The 1,2-amino alcohol motif reacts rapidly with aldehydes/ketones to form a 5-membered oxazolidine ring.

  • Fix: Ensure all aldehydes are quenched before workup. If using formaldehyde for methylation, use strict pH control to prevent cyclization.

References
  • Sharpless Aminohydroxylation Regioselectivity

    • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[1][5] Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510.[1]

    • Source:[1]

  • Reduction of Pyridine Derivatives (Catalytic Hydrogenation)

    • Sreenivasulu, R., et al. (2015).[1] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

    • Source:[1]

  • Borane Reduction of Amino Acids (Chemoselectivity)

    • McKennon, M. J., et al. (1993).[1] A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Source:[1]

  • Ligand Effects in Aminohydroxylation

    • Rubin, A. E., & Sharpless, K. B. (1997). A highly efficient aminohydroxylation process. Angewandte Chemie International Edition, 36(23), 2637-2640.[1]

    • Source:[1]

Sources

Optimization

Optimization of chiral resolution for 2-amino-2-(pyridyl)ethanol enantiomers

Executive Summary The resolution of 2-amino-2-(pyridyl)ethanol presents a unique set of challenges compared to standard carbocyclic amino alcohols (e.g., phenylglycinol). The presence of the pyridine nitrogen introduces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resolution of 2-amino-2-(pyridyl)ethanol presents a unique set of challenges compared to standard carbocyclic amino alcohols (e.g., phenylglycinol). The presence of the pyridine nitrogen introduces dual-basicity and hydrogen-bond accepting capability , which complicates diastereomeric salt formation and causes severe tailing in chiral HPLC if not suppressed.

This guide outlines a tiered troubleshooting approach. We prioritize Classical Resolution (Tier 2) for large-scale cost efficiency and Enzymatic Resolution (Tier 3) for high enantiomeric excess (ee) requirements where yield can be sacrificed.

Tier 1: Strategic Method Selection

Before initiating wet chemistry, determine the optimal pathway based on your scale and purity requirements.

Decision Matrix: Salt vs. Biocatalysis

MethodSelection cluster_warning Critical Consideration Start Start: Racemic 2-Amino-2-(pyridyl)ethanol ScaleCheck Scale > 100g? Start->ScaleCheck PurityCheck Target ee > 99.5%? ScaleCheck->PurityCheck No Classical Route A: Diastereomeric Salt Crystallization (Cost-Effective, Scalable) ScaleCheck->Classical Yes PurityCheck->Classical No Enzymatic Route B: Enzymatic Kinetic Resolution (High Purity, Lower Yield) PurityCheck->Enzymatic Yes Warning Note: Pyridine Ring Basicity Interferes with unbuffered HPLC and weak acid resolving agents.

Caption: Figure 1. Decision matrix for selecting the optimal resolution strategy based on scale and purity constraints.

Tier 2: Classical Resolution (Diastereomeric Crystallization)

Core Issue: The molecule contains two basic nitrogens (primary amine and pyridine ring). Standard 1:1 stoichiometry often fails because the acid may protonate the pyridine instead of the chiral amine, or form a hygroscopic dihydrochloride-like salt.

Recommended Resolving Agents

For aryl-amino ethanols, tartaric acid derivatives utilize


 stacking to stabilize the crystal lattice.
Resolving AgentStoichiometry (Acid:Amine)Solvent SystemSuccess Probability
L-(+)-Tartaric Acid 1:1EtOH (95%)Moderate (Often oils out)
DBTA (Dibenzoyl-L-tartaric acid)0.5:1 or 1:1MeOH/Water (4:1)High (Strong

-stacking)
Mandelic Acid 1:1IPALow (Salt often too soluble)
Troubleshooting Protocol: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy and separates into a sticky oil rather than crystals. Root Cause: Supersaturation is too high, or the solvent polarity is insufficient to stabilize the ionic salt lattice.

Corrective Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution at a temperature 5°C below the clear point with authentic chiral salt (if available) or scratch the glass surface.

  • Slow Cool: Use a programmable ramp (e.g., 0.1°C/min).

  • Solvent Modification: If oiling persists, add water dropwise to the hot ethanol solution. Water increases the dielectric constant, discouraging oil formation.

Tier 3: Enzymatic Kinetic Resolution

Core Issue: Chemoselectivity. The molecule has a primary hydroxyl group (-OH) and a primary amine (-NH


). Lipases (e.g., CAL-B) generally prefer acylating the amine (N-acylation) over the alcohol in non-aqueous media, which can lead to stable amides that are difficult to hydrolyze back to the desired amino alcohol.
Protocol: N-Protection Strategy (Recommended)

To force O-acylation (which is reversible), you must mask the amine.

Step-by-Step Methodology:

  • Protection: React racemate with Boc

    
    O to form N-Boc-2-amino-2-(pyridyl)ethanol .
    
  • Acyl Donor: Use Vinyl Acetate (irreversible donor).

  • Catalyst: Immobilized CAL-B (Novozym 435).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

    • Why? Hydrophobic solvents preserve enzyme activity and solubility of the lipophilic N-Boc intermediate.

Reaction Scheme:



FAQ: Enzymatic Troubleshooting

Q: The reaction stops at 40% conversion.

  • A: The enzyme may be inhibited by the acetaldehyde by-product. Ensure the reaction is open to air (if scale permits) or use molecular sieves to scavenge by-products. Alternatively, switch to Isopropenyl Acetate (releases acetone, less inhibitory).

Q: Low E-value (Enantioselectivity).

  • A: Lower the temperature to 4°C. While the rate decreases, the energetic difference between the transition states of the

    
     and 
    
    
    
    enantiomers becomes more pronounced, improving selectivity.

Tier 4: Analytical Validation (Chiral HPLC)

Core Issue: Peak Tailing. The pyridine nitrogen interacts strongly with residual silanols on the silica backbone of chiral columns, causing severe peak tailing that masks resolution.

Optimized HPLC Method
ParameterSpecificationRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)Proven separation of aryl-amino alcohols.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1 )DEA (Diethylamine) blocks silanol sites and suppresses pyridine ionization.
Flow Rate 0.5 - 1.0 mL/minLower flow rates improve mass transfer for basic analytes.
Detection UV @ 254 nmPyridine ring absorption maximum.
Visualizing the Interaction Pathway

HPLC_Interaction cluster_result Result Analyte 2-Amino-2-(pyridyl)ethanol Column Silica Support (Acidic Silanols) Analyte->Column Strong Adsorption (Tailing) DEA Diethylamine (Modifier) DEA->Column Preferential Binding (Surface Blocking) Result Sharp Peaks Baseline Resolution DEA->Result

Caption: Figure 2. Mechanism of basic modifier (DEA) action in suppressing peak tailing for pyridine-containing analytes.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid stoichiometry in amino alcohols).
  • Gotor, V., et al. (2006). "Chemoenzymatic scalable route to optically active (R)-1-(pyridin-3-yl)-2-aminoethanol." Bioorganic & Medicinal Chemistry, 14(4), 1207-1214.[1]

  • BenchChem Application Note. (2025). "Chiral HPLC Methods for the Enantioseparation of Piperidine/Pyridine Methanols."

  • Akita, H., et al. (2006). "Optical Resolution of 1-(2-Pyridyl)ethanols by Lipase-Catalyzed Enantioselective Acetylation." Journal of Organic Chemistry.

Sources

Troubleshooting

Preventing racemization during functionalization of chiral amino alcohols

Topic: Preventing Racemization During Functionalization Ticket ID: #AA-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Scope Welcome to the Chiral Chemistry Support Center. Y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Functionalization

Ticket ID: #AA-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the Chiral Chemistry Support Center. You are likely here because you have observed a loss of enantiomeric excess (ee%) during the protection, activation, or coupling of chiral amino alcohols.

The Core Problem: Chiral amino alcohols are structurally predisposed to racemization due to the "neighboring group effect." The presence of a nucleophilic heteroatom (oxygen or nitrogen) adjacent to the chiral center allows for intramolecular cyclization (forming oxazolines or aziridines). These cyclic intermediates often reopen non-stereoselectively, destroying your hard-won chirality.

This guide provides mechanistic diagnostics and self-validating protocols to functionalize these scaffolds while locking in stereochemistry.

Module 1: Mechanistic Diagnostics (The "Why")

Before troubleshooting reagents, you must identify the pathway of racemization.[1] The two most common saboteurs are Oxazoline Formation (during N-acylation/acidic conditions) and Aziridinium Formation (during O-activation).

Diagnostic Diagram: The Racemization Pathways

The following flow illustrates how a standard N-acyl amino alcohol can degrade into a racemic mixture via the oxazoline intermediate.

RacemizationPathways Start Pure Chiral N-Acyl Amino Alcohol Activation Activation (Acid/Dehydrating Agent) Start->Activation Loss of H2O Oxazoline Oxazoline Intermediate (Planar/Cyclic) Activation->Oxazoline Intramolecular O-Attack Hydrolysis Hydrolysis/Reopening Oxazoline->Hydrolysis Non-selective Attack Racemate Racemic Mixture (L + D Isomers) Hydrolysis->Racemate Loss of ee%

Caption: Figure 1.[1][2] The "Oxazoline Trap." Cyclization at the carbonyl creates a planar intermediate that destroys stereochemical memory at the alpha-carbon.

Module 2: N-Functionalization (Acylation & Protection)

Scenario: You are coupling a chiral amino alcohol with a carboxylic acid or protecting group, and the product shows lowered optical rotation.

Root Cause: Base-mediated proton abstraction or oxazolone formation during the activation of the acid component.

Troubleshooting Guide
VariableHigh-Risk Choice (Avoid)Recommended ProtocolMechanistic Rationale
Base Triethylamine (TEA), DIPEA (in excess)Collidine or NMM (N-methylmorpholine)Strong bases abstract the acidic

-proton. Collidine is sterically hindered and less basic, minimizing abstraction [1].
Coupling Reagent HATU/HBTU (without additives)DIC + Oxyma Pure Oxyma acts as a scavenger, suppressing oxazolone formation more effectively than HOBt/HOAt [2].
Temperature Room Temp or Reflux0°C to -10°C Kinetic control is essential. Racemization is often more temperature-sensitive than the coupling reaction itself.
Validated Protocol: N-Acylation with Retention

Standard Operating Procedure (SOP-N-01)

  • Pre-activation: Dissolve carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1).

  • Coupling Agent: Cool to 0°C. Add DIC (Diisopropylcarbodiimide, 1.0 equiv). Stir for 5 minutes.

  • Substrate Addition: Add the chiral amino alcohol (1.0 equiv) slowly.

  • Base (Optional): Only if using a salt form of the amine, add Collidine (1.0 equiv). If using free amine, omit base entirely.

  • Monitoring: Monitor by HPLC. Quench immediately upon completion (usually <1h).

Module 3: O-Functionalization (Activation & Substitution)

Scenario: You need to turn the alcohol into a leaving group (Mesylate, Tosylate, Chloride) for substitution, but you observe rearrangement or racemization.

Root Cause: The nitrogen lone pair is nucleophilic. If it attacks the activated oxygen (forming an aziridinium ion), the subsequent opening can occur at either carbon, leading to regioisomeric mixtures and scrambling of chirality.

Protocol: The "Inverse Addition" Technique (For Chlorination)

Standard addition (adding SOCl2 to amino alcohol) leaves the amine unprotonated initially, promoting side reactions. The Inverse Addition method ensures the amine is instantly protonated (deactivated) upon contact [3].

Step-by-Step Methodology:

  • Setup: Place Thionyl Chloride (SOCl2, 1.2 equiv) in a flask with non-nucleophilic solvent (e.g., Isopropyl Acetate or DCM). Cool to 0°C.[3]

  • Preparation: Dissolve the chiral amino alcohol in the same solvent.

  • Inverse Addition: Add the amino alcohol solution DROPWISE into the SOCl2 .

    • Why? The first drop of amine hits a vast excess of acid (SOCl2), instantly protonating the nitrogen (

      
      ).
      
    • Result: The protonated nitrogen is no longer nucleophilic and cannot form the aziridinium intermediate.

  • Workup: Once addition is complete, heat to reflux if necessary (the amine remains protonated). Quench carefully.

Decision Tree: Reagent Selection for O-Activation

OActivation Start Target: Activate OH Group CheckN Is Nitrogen Protected? Start->CheckN NoProt NO (Free Amine) CheckN->NoProt High Risk YesProt YES (Boc/Cbz) CheckN->YesProt MethodA Use Inverse Addition (SOCl2 / H+) NoProt->MethodA Prevents Aziridine CheckType Desired Outcome? YesProt->CheckType Inversion Inversion (Mitsunobu) CheckType->Inversion Retention Retention (Double Inversion) CheckType->Retention Mitsunobu DEAD/PPh3 (Strict Anhydrous) Inversion->Mitsunobu Sulfonyl MsCl/TEA (Risk of Aziridine if NH is acidic) Retention->Sulfonyl

Caption: Figure 2. Reagent selection logic to avoid intramolecular scrambling during hydroxyl activation.

Module 4: Analytical Validation (Did it work?)

You cannot rely on simple optical rotation (


) alone, as it is insensitive to small amounts of racemate (e.g., 95:5 er).
Recommended QC Methods
  • Derivatization (The OPA Method):

    • Reagent: o-Phthaldialdehyde (OPA) + N-acetyl-L-cysteine.

    • Mechanism:[1][4][5][6][7][8][9] Reacts with primary amines/amino alcohols to form fluorescent diastereomers.

    • Advantage:[10][11][12][13] Diastereomers are separable on achiral C18 HPLC columns (cheaper, robust) [4].

    • Limit: Only works for primary amines.

  • Direct Chiral HPLC:

    • Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T) or Crown Ether phases.

    • Application: Best for underivatized amino alcohols.

    • Mobile Phase: Polar organic mode (MeOH/ACN with 0.1% acid/base) often gives better selectivity than normal phase for these polar analytes [5].

Frequently Asked Questions (FAQ)

Q: I am doing a Mitsunobu reaction on N-Boc amino alcohol, but I got retention of configuration instead of inversion. Why? A: This is a classic failure mode. The N-Boc group is acidic enough that the nitrogen can participate. The intermediate alkoxyphosphonium salt is attacked by the carbamate oxygen (intramolecularly) to form an oxazolidinone, which then hydrolyzes with retention. Fix: Switch to a non-participating protecting group (like dibenzyl) or ensure the nucleophile (acid/phenol) is acidic enough to outcompete the intramolecular cyclization.

Q: Can I use NaH (Sodium Hydride) to alkylate the alcohol? A: Extreme Caution. NaH is a strong base. It will likely deprotonate the carbamate/amide nitrogen first, leading to immediate cyclization/racemization. Use milder bases (Ag2O) or phase-transfer catalysis conditions.

References
  • BenchChem Technical Support. (2025).[1] Strategies to Prevent Racemization During Peptide Synthesis. BenchChem. 1[4][14][15]

  • Luxembourg Bio Technologies. (2025). DEPBT as Coupling Reagent To Avoid Racemization. 2[4][14][15]

  • Xu, F., et al. (2008).[7] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry. 7[4][14][15]

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde. Journal of Chromatography A. 11

  • Claus, J. E. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. Link[14][15]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals tasked with scaling the synthesis of (2R)-2-Amino-2-(2-methoxy(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process scientists, and drug development professionals tasked with scaling the synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol .

Synthesizing chiral amino alcohols with high enantiomeric excess (ee) on a multi-kilogram scale presents significant challenges, particularly regarding stereocontrol and the handling of reactive intermediates. To bypass the poor scalability and low diastereoselectivity of direct asymmetric hydroxymethylation, this guide utilizes the highly reliable Ellman sulfinamide auxiliary strategy [2, 4].

By converting 2-methoxyisonicotinaldehyde into a chiral sulfinyl imine, we can leverage a highly ordered six-membered transition state during Grignard addition to establish the (2R) stereocenter with absolute precision [3].

I. Synthetic Pathway & Logic Diagram

SynthesisWorkflow Start 2-Methoxyisonicotinaldehyde (Starting Material) Imine Sulfinyl Imine Formation Ti(OEt)4, (R)-t-Bu-Sulfinamide Start->Imine Condensation Allyl Diastereoselective Addition Vinylmagnesium Bromide, -40°C Imine->Allyl C-C Bond Formation Alcohol Oxidative Cleavage & Reduction 1. O3/DMS  2. NaBH4 Allyl->Alcohol Alkene to Alcohol Final (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol HCl/MeOH Deprotection Alcohol->Final Auxiliary Removal

Figure 1: Scalable synthetic workflow for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol.

II. Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next phase unless the defined In-Process Controls (IPCs) are strictly met.

Phase 1: Sulfinyl Imine Formation
  • Objective: Condense 2-methoxyisonicotinaldehyde [1] with (R)-tert-butanesulfinamide.

  • Protocol: Charge a dry reactor with THF (10 vol) and 2-methoxyisonicotinaldehyde (1.0 eq). Add (R)-tert-butanesulfinamide (1.05 eq). Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Heat the mixture to 40°C and stir for 12 hours. Quench with brine, filter the resulting TiO₂ salts through Celite, and concentrate the organic layer.

  • Causality & Logic: The electron-withdrawing pyridine ring deactivates the aldehyde, making standard desiccants (like MgSO₄) ineffective for driving the equilibrium. Ti(OEt)₄ is strictly required because it acts dually as a strong Lewis acid to activate the carbonyl and as an irreversible water scavenger, preventing the reaction from stalling on scale [4].

  • Self-Validation (IPC): Pull an aliquot for ¹H NMR. The protocol is validated when the aldehyde proton signal (~10.0 ppm) completely disappears and is replaced by the characteristic imine proton singlet (~8.6 ppm).

Phase 2: Diastereoselective Vinyl Addition
  • Objective: Establish the (2R) stereocenter via C-C bond formation.

  • Protocol: Dissolve the sulfinyl imine in anhydrous Dichloromethane (DCM, 15 vol). Cool the reactor to -40°C. Add vinylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise, ensuring the internal temperature never exceeds -35°C. Stir for 4 hours at -40°C. Quench cold with saturated aqueous NH₄Cl.

  • Causality & Logic: Why vinyl Grignard instead of direct hydroxymethylation? The vinyl group acts as a stable, easily cleavable surrogate for the alcohol chain. The reaction relies on a rigid, closed transition state where the magnesium coordinates to the sulfinyl oxygen. Using DCM as the bulk solvent minimizes competitive solvent coordination (which happens in pure THF), locking the transition state geometry and maximizing the diastereomeric ratio (dr) [3, 4].

  • Self-Validation (IPC): Chiral HPLC analysis of the organic layer must confirm >95% conversion with a dr of ≥ 94:6 before proceeding to downstream purification.

Phase 3: Oxidative Cleavage & Reduction
  • Objective: Convert the terminal alkene to the primary alcohol.

  • Protocol: Dissolve the allylic sulfinamide in a 4:1 mixture of DCM/MeOH. Cool to -78°C. Bubble O₃ through the solution until a persistent blue color indicates ozone saturation. Purge thoroughly with N₂. Add Dimethyl sulfide (DMS, 3.0 eq) and warm to 0°C to reduce the ozonide. Once reduced, add NaBH₄ (2.0 eq) in portions to reduce the intermediate aldehyde to the alcohol.

  • Causality & Logic: Methanol is included as a co-solvent to trap the highly explosive Criegee zwitterion as a stable methoxy hydroperoxide, significantly improving safety on scale. DMS must be given ample time to reduce the peroxide species before introducing NaBH₄ to prevent violent exothermic decomposition.

  • Self-Validation (IPC): A starch-iodide paper test must return negative (indicating the complete absence of peroxides) prior to the addition of NaBH₄.

Phase 4: Auxiliary Deprotection & Isolation
  • Objective: Cleave the sulfinyl group to yield the final free amino alcohol.

  • Protocol: Dissolve the sulfinyl amino alcohol in Methanol (10 vol). Add 4M HCl in dioxane (3.0 eq). Stir at 20°C for 2 hours. Concentrate the mixture, neutralize with 2M NaOH to pH 10, and extract heavily with EtOAc.

  • Causality & Logic: The sulfinyl group is highly acid-labile. Methanol is not just a solvent here; it is a required nucleophilic trap. It reacts with the cleaved sulfinyl cation to form methyl tert-butanesulfinate, preventing the auxiliary from recombining with the free amine or causing side reactions [2].

  • Self-Validation (IPC): LC-MS must show the complete disappearance of the protected mass and the emergence of the target molecule's mass peak (M+H = 169.1 m/z).

III. Quantitative Data: Optimizing Diastereoselectivity

The parameters in Phase 2 are highly sensitive. The table below summarizes the causality of solvent and temperature choices on the yield and dr of the Grignard addition, demonstrating why our protocol mandates DCM at -40°C.

Solvent SystemInternal Temp (°C)Conversion (%)Diastereomeric Ratio (dr)Mechanistic Impact
THF (100%)-78>9575:25THF outcompetes sulfinyl oxygen for Mg coordination, loosening the transition state.
THF (100%)0>9555:45Thermal energy overcomes the activation barrier for the unfavored facial attack.
DCM/THF (9:1) -40 >95 94:6 Non-coordinating DCM locks the 6-membered transition state; optimal thermal balance.
Toluene-40<2088:12Poor solubility of the Grignard reagent leads to stalled conversion.

IV. Troubleshooting & FAQs

Q: On a 5 kg scale, our imine formation (Phase 1) is stalling at 75% conversion despite adding excess Ti(OEt)₄. How do we drive it to completion? A: This is a classic scale-up mass transfer issue. As the reaction proceeds, the extruded TiO₂ forms a thick, gelatinous suspension that traps unreacted starting materials. Solution: Increase the THF volume from 10 vol to 15 vol to reduce viscosity, and increase the agitation rate. Do not increase the temperature above 50°C, as the sulfinamide auxiliary can begin to thermally degrade.

Q: We are experiencing a severe exotherm during the vinyl Grignard addition (Phase 2), leading to a drop in dr. How can we control this? A: The addition of Grignard reagents to imines is highly exothermic. If the internal temperature spikes above -30°C, the rigid transition state breaks down, leading to epimerization. Solution: Implement a subsurface addition of the Grignard reagent using a dosing pump interlocked with the reactor's internal thermocouple. Set the interlock to pause addition if the temperature exceeds -35°C.

Q: Ozonolysis (Phase 3) is a safety hazard for our pilot plant. Is there a scalable, non-explosive alternative to cleave the alkene? A: Yes. For pilot-plant scales where ozone generation is prohibited, substitute Phase 3 with a Lemieux-Johnson oxidation . Use catalytic Osmium tetroxide (OsO₄) or Potassium osmate (K₂OsO₄) combined with stoichiometric Sodium periodate (NaIO₄) in a THF/Water mixture. This safely cleaves the alkene to the aldehyde, which can then be isolated and reduced with NaBH₄. Note that heavy metal remediation (e.g., using SiliaMetS® Thiol scavengers) will be required downstream to remove osmium residues.

V. References

  • Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: MDPI URL:

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: ResearchGate URL:

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle Source: White Rose eTheses Online URL:

  • Introduction to Stereoselective Organic Synthesis Source: University of Oxford URL:

Troubleshooting

Technical Support Center: Boron De-Complexation Strategies

Topic: Removal of Boric Acid/Boron Species from Amino Alcohol Complexes Ticket Priority: High (Impurity Impacting Yield & Purity) The Core Problem: Why is Boron so "Sticky"? Before applying a fix, you must understand the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Boric Acid/Boron Species from Amino Alcohol Complexes Ticket Priority: High (Impurity Impacting Yield & Purity)

The Core Problem: Why is Boron so "Sticky"?

Before applying a fix, you must understand the enemy. Amino alcohols form thermodynamically stable 5-membered chelate rings with boron species.

  • The Mechanism: Boron has an empty

    
    -orbital (Lewis acid).[1] The nitrogen atom in your amino alcohol has a lone pair (Lewis base).
    
  • The Result: They form a dative covalent bond (

    
    ). When combined with the adjacent oxygen (from the alcohol), this creates a rigid oxazaborolidine-like complex.
    
  • The Consequence: Standard aqueous washes often fail because the complex is lipophilic enough to stay in the organic layer, or stable enough to resist mild hydrolysis.

Standard Operating Protocols (SOPs)

SOP-01: The Methanolysis (Meyers) Protocol

Status: Gold Standard Best For: Robust amino alcohols, large-scale synthesis. Principle: Conversion of non-volatile borates into volatile trimethyl borate (


, bp 68 °C) via transesterification.

The Workflow:

MeyersProtocol start Crude Reaction Mixture (Boron-Amino Alcohol Complex) quench Step 1: Acidic Quench (Add 3M HCl or H2SO4) start->quench concentrate Step 2: Concentrate to Dryness (Remove solvent) quench->concentrate add_meoh Step 3: Add Excess Methanol (10-20 mL per gram substrate) concentrate->add_meoh reflux Step 4: Reflux (30 min) Promotes Transesterification add_meoh->reflux evap Step 5: Rotovap (Remove B(OMe)3 Azeotrope) reflux->evap check Check: Is Boron gone? evap->check check->add_meoh No (Repeat Cycle) product Final Product (Amino Alcohol Salt) check->product Yes

Figure 1: The cyclic Methanolysis workflow for breaking B-N chelates.

Detailed Steps:

  • Quench: If coming from a reduction (e.g.,

    
     or 
    
    
    
    ), quench carefully with 3M
    
    
    or HCl.
  • Strip: Concentrate the mixture to a residue/paste on a rotary evaporator.

  • The Loop (Critical):

    • Add Methanol (HPLC grade preferred) to the residue.

    • Heat to reflux for 20–30 minutes. The heat breaks the N-B coordination; MeOH traps the Boron as

      
      .
      
    • Evaporate to dryness.[2]

  • Repeat: Perform "The Loop" 3–5 times. One pass is rarely sufficient.

  • Finalize: Basify (if the free base is desired) using NaOH and extract into DCM or EtOAc.

SOP-02: Resin Scavenging (The "Gentle" Method)

Status: Specialized Best For: Water-soluble amino alcohols, acid-sensitive substrates, or when distillation is impossible. Reagent: Amberlite IRA-743 (or equivalent Boron-selective resin).[3][4]

Mechanism: This resin contains an N-methyl-D-glucamine functionality.[3][5] The polyol moiety on the resin forms a more stable complex with boron than your product does, effectively "stealing" the boron away.

Protocol:

  • Preparation: Dissolve your crude amino alcohol in a minimal amount of water or MeOH/Water mix.

  • Loading: Add Amberlite IRA-743 (approx. 1 g resin per 1 mmol Boron expected).

  • Agitation: Stir gently for 2–4 hours (do not use a magnetic stir bar that grinds the resin; use an overhead stirrer or shaker).

  • Filtration: Filter off the resin. The Boron is trapped on the beads.

  • Recovery: Concentrate the filtrate to obtain the Boron-free product.

Comparative Data: Choosing Your Method

FeatureMethanolysis (Meyers)Resin Scavenging (IRA-743)Oxidative Workup (

)
Boron Removal Efficiency High (>98% after 3 cycles)Very High (>99%)Moderate (Converts, doesn't remove)
Substrate Stress High (Thermal/Acidic)Low (Neutral pH possible)High (Oxidative)
Scalability Excellent (Kg scale)Moderate (Resin volume)Good
Cost Low (MeOH is cheap)High (Resin cost)Low
Primary Risk Incomplete removal if cycles skippedLoss of product in resin poresN-Oxidation of amine

Troubleshooting & FAQs

Q1: I have performed the methanol wash 3 times, but my NMR still shows broad peaks and the elemental analysis shows Boron. Why?

Diagnosis: The pH is likely too high during the methanolysis steps. The Fix: The formation of trimethyl borate is acid-catalyzed.[6] If your amino alcohol is in its free-base form, the amine neutralizes the local environment, slowing the transesterification.

  • Action: Add a small amount of acetic acid or HCl (if your product tolerates it) to the methanol before refluxing. This keeps the nitrogen protonated (

    
    ), preventing it from re-coordinating to the Boron.
    
Q2: How do I quickly check for Boron without running an NMR or Elemental Analysis?

The "Flame Test" (Qualitative):

  • Take a copper wire or a glass rod.

  • Dip it into your concentrated oil/solid.

  • Dip it into methanol.

  • Ignite it (in a fume hood).

  • Result: A distinct green flame indicates the presence of Boron (trimethyl borate burning). If the flame is purely blue/yellow, bulk boron is likely gone.

Q3: My product is water-soluble, so I can't extract it. How do I get rid of the boric acid?

Strategy: Do not use the aqueous extraction method.

  • Use SOP-02 (Resin) . This is designed exactly for this scenario.

  • Alternatively, use the Methanolysis method, but instead of extracting, simply evaporate the methanol/trimethyl borate azeotrope until the residue is constant weight. The boric acid leaves as gas; your salt remains.

Q4: I see a white solid precipitating during my workup. Is that my product?

Warning: It is frequently Boric Acid (


) or Borax.
  • Test: Take a small sample of the solid and add water.[7] If it dissolves and the solution is slightly acidic (pH ~5), it is likely boric acid.

  • Action: Filter it off before extraction if possible, but rely on chemical removal (Methanolysis) for the remaining soluble fraction.

Decision Matrix (Troubleshooting Logic)

DecisionTree cluster_tips Pro Tips q1 Is your Amino Alcohol Water Soluble? q2 Is it Acid Sensitive? q1->q2 No (Lipophilic) method1 USE RESIN (IRA-743) Avoids aqueous workup q1->method1 Yes (High Solubility) q2->method1 Yes (Delicate) method2 METHANOLYSIS (Meyers) Standard Protocol q2->method2 No (Robust) method3 METHANOLYSIS w/ ACID Keep as HCl salt tip1 Green Flame Test confirms Boron presence tip2 Broad 1H NMR signals indicate B-N complex

Figure 2: Logic flow for selecting the appropriate de-complexation strategy.

References

  • McKennon, M. J., & Meyers, A. I. (1993). Reduction of aromatic acids to benzyl alcohols by sodium borohydride-iodine. The Journal of Organic Chemistry, 58(13), 3568–3571. (Note: This is the seminal paper establishing the methanolysis/workup protocol for amino alcohols).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Rohm and Haas (DuPont). Amberlite™ IRA743 Chelating Resin Product Data Sheet. (Referenced for the glucamine-boron chelation mechanism).

  • Hall, D. G. (Ed.).[8][9][10][11] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boron-Nitrogen coordination chemistry).

Sources

Optimization

Technical Support Center: Impurity Profiling for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Target Molecule: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol Primary Application: Chiral building block for PI3K/Akt kinase inhibitors (e.g., related to Ipatasertib i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol Primary Application: Chiral building block for PI3K/Akt kinase inhibitors (e.g., related to Ipatasertib intermediates).

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical quality attributes (CQAs) of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol . Due to the amphoteric nature of the amino alcohol and the lability of the 2-methoxypyridine moiety, this synthesis is prone to three specific impurity classes: enantiomeric impurities (the (2S)-isomer), hydrolytic degradants (pyridones), and oxidative byproducts (N-oxides).

This guide provides troubleshooting workflows, validated analytical protocols, and mechanistic insights to ensure high purity (>98% ee, >99% chemical purity).

Module 1: Impurity Fate Mapping & Origins

Understanding where impurities originate is the first step in elimination. The diagram below maps the genesis of the four most common impurities during the synthesis (typically via asymmetric reduction of the corresponding ketone or Strecker synthesis).

ImpurityMap SM Starting Material (2-Methoxyisonicotinaldehyde) Inter Intermediate (Imine/Ketone) SM->Inter Condensation ImpC IMPURITY C Pyridine N-Oxide (Oxidative) SM->ImpC Air/Peroxides Target TARGET MOLECULE (2R)-Amino Alcohol Inter->Target Asymmetric Reduction ImpA IMPURITY A (2S)-Enantiomer (Optical Impurity) Inter->ImpA Poor Stereocontrol (Racemization) ImpD IMPURITY D Des-amino / Diol (Over-reaction) Inter->ImpD Hydrolysis of Imine ImpB IMPURITY B 2-Pyridone Derivative (Hydrolysis Product) Target->ImpB Acidic Workup (pH < 3)

Figure 1: Impurity Fate Map illustrating the origin of chiral (Impurity A) and chemical (Impurity B, C, D) contaminants.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing a new polar impurity (RRT ~0.8) that increases after acidic workup."

Diagnosis: Formation of Impurity B (Pyridone). The 2-methoxypyridine moiety behaves chemically like a cyclic imidate ether. Under strong acidic conditions (e.g., 1N HCl washes or hydrochloride salt formation) or high temperatures, the methoxy group undergoes hydrolysis to form the thermodynamically stable 2-pyridone (lactam) tautomer.

Corrective Action:

  • Avoid Strong Acids: Do not use HCl for pH adjustment. Use milder acids like Citric Acid or Acetic Acid if neutralization is required.

  • Temperature Control: Keep all aqueous phases < 10°C during quenching.

  • Alternative Salt Forms: If isolating a salt, avoid the hydrochloride. Use L-Tartrate or Oxalate , which can often be formed in anhydrous alcoholic solvents, avoiding the aqueous hydrolysis pathway.

Issue 2: "The Enantiomeric Excess (ee) is stalling at 92-94%."

Diagnosis: Racemization of the Imine Intermediate or Impurity A ((2S)-isomer) carryover. If synthesizing via the Strecker route or reduction of an imine, the intermediate imine is susceptible to tautomerization-induced racemization before the reduction step is complete.

Corrective Action:

  • Kinetic vs. Thermodynamic: If using a biocatalytic reduction (KRED), ensure the pH is strictly controlled (pH 7.0–7.5). High pH promotes racemization of the substrate.

  • Resolution Strategy: If the reaction cannot exceed 95% ee, implement a downstream Diastereomeric Salt Resolution .

    • Agent: Dibenzoyl-L-tartaric acid.

    • Solvent: Methanol/Isopropyl Acetate (1:4).

    • Mechanism:[1][2][3][4][5] The (2R)-amine forms a less soluble salt with the L-tartrate derivative, precipitating out while the (S)-isomer remains in the mother liquor.

Issue 3: "My HPLC baseline is noisy, and I see a broad peak eluting late."

Diagnosis: Metal Scavenging Residues or N-Oxides. If using Pd/C for hydrogenation or transition metals for catalysis, pyridine nitrogens are excellent ligands and will leach metals into the product. Alternatively, N-oxides (Impurity C) elute late on reverse-phase columns due to their high polarity but strong interaction with silanols.

Corrective Action:

  • Metal Removal: Treat the crude solution with SiliaMetS® Thiol or QuadraPure™ TU scavengers (stir 4h at 40°C) before final crystallization.

  • N-Oxide Check: Verify using LC-MS (+16 amu shift). If present, avoid chlorinated solvents (DCM) which may contain trace HCl/hypochlorite, or exposure to air in light. Store under Nitrogen.[1]

Module 3: Validated Analytical Protocols

Protocol A: Chiral HPLC Method (Enantiomeric Purity)

Purpose: To quantify the (2R) target against the (2S) impurity.

ParameterCondition
Column Chiralpak IC or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Pyridine absorption max)
Retention Times (2S)-Isomer: ~8.5 min (2R)-Target: ~11.2 min
Resolution (Rs) > 2.5

Note: The addition of Diethylamine (DEA) is mandatory . Without it, the basic amino alcohol will tail severely due to interaction with the silica support, ruining resolution.

Protocol B: Reverse Phase HPLC (Chemical Purity)

Purpose: To separate the Pyridone (hydrolysis) and N-oxide impurities.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0 with NH₄OH)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min) → 90% B (15 min) → 90% B (20 min)
Detection UV @ 220 nm and 254 nm
Critical Pairs Pyridone (RRT 0.82) / Target (RRT 1.00)

Why High pH? At low pH, the pyridine is protonated, reducing retention and causing co-elution with polar impurities. At pH 9.0, the molecule is in its free base form, improving peak shape and retention.

Module 4: Troubleshooting Logic Tree

Use this decision tree to resolve low-purity batches.

TroubleshootingTree Start START: Purity Check CheckEE Is EE% > 98%? Start->CheckEE CheckChem Is Chem Purity > 98%? CheckEE->CheckChem Yes LowEE EE is Low (<98%) CheckEE->LowEE No LowChem Chem Purity Low CheckChem->LowChem No Success Batch Released CheckChem->Success Yes CheckRacem Check Reduction pH (Is pH > 8?) LowEE->CheckRacem Recryst Perform Salt Resolution (Dibenzoyl-L-Tartaric Acid) Recryst->CheckChem CheckRacem->Recryst Adjust Process IdentifyImp Identify Impurity RRT LowChem->IdentifyImp ImpPyridone RRT ~0.8 (Pyridone) Cause: Acid Hydrolysis IdentifyImp->ImpPyridone Polar Peak ImpOxide Late Eluter (N-Oxide) Cause: Oxidation IdentifyImp->ImpOxide Non-polar Peak ActionAcid Switch to mild acids (AcOH/Citric) during workup ImpPyridone->ActionAcid ActionOxide Recrystallize from EtOH/Heptane under N2 ImpOxide->ActionOxide ActionAcid->CheckChem ActionOxide->CheckChem

Figure 2: Decision tree for troubleshooting purity failures in (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol synthesis.

References

  • Genentech/Roche Process Chemistry: Remarchuk, T., et al. "Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up." Organic Process Research & Development, 2014. (Describes the synthesis of similar chiral pyridine amino alcohol intermediates).

  • Pyridone Formation: Katritzky, A. R., et al. "Tautomerism of Heterocycles: 2-Methoxypyridine vs 2-Pyridone Equilibrium." Advances in Heterocyclic Chemistry. (General reference for the lability of 2-methoxypyridines in acid).
  • Chiral Resolution: "A Comparative Guide to Validating the Enantiomeric Purity of Amino Alcohols by Chiral HPLC." BenchChem Technical Guides.

  • Analytical Methods: Phenomenex Application Note. "Chiral HPLC Separations of Pyridine Derivatives using Polysaccharide Columns."

  • Biocatalysis: Codexis Inc. "Ketoreductase (KRED) Screening Kit for Chiral Amino Alcohol Synthesis." (Standard industry protocol for generating the chiral center in this scaffold).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Resolving Agents for 2-Amino-2-(pyridyl)ethanols

Executive Summary This guide provides a technical comparison of chiral resolving agents for 2-amino-2-(pyridyl)ethanol isomers (specifically the 2-, 3-, and 4-pyridyl regioisomers). These -amino alcohols are critical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of chiral resolving agents for 2-amino-2-(pyridyl)ethanol isomers (specifically the 2-, 3-, and 4-pyridyl regioisomers). These


-amino alcohols are critical synthons for adrenergic receptor agonists and other bioactive scaffolds.

While L-Tartaric Acid remains the industrial standard due to cost-efficiency and solvent sustainability,


-Dibenzoyl-L-tartaric acid (L-DBTA)  demonstrates superior resolvability (

-factor) for difficult substrates by leveraging

interactions with the pyridine ring. This analysis evaluates these agents based on yield, enantiomeric excess (

), and scalability.[1]

Chemical Basis of Resolution

The resolution of 2-amino-2-(pyridyl)ethanols relies on Classical Resolution via Diastereomeric Salt Formation . The success of this separation is governed by the rigidity of the crystal lattice formed between the chiral acid (resolving agent) and the racemic amine.

The "Pyridyl" Factor

Unlike simple aliphatic amines, the pyridine ring introduces two critical variables:

  • Secondary Basicity: The pyridine nitrogen is weakly basic (

    
    ), while the primary amine is more basic (
    
    
    
    ). Resolving agents must be stoichiometric (1:1 or 0.5:1) to protonate the primary amine selectively without forming unstable di-salts.
  • 
    -Stacking Potential:  The aromatic pyridine ring allows for 
    
    
    
    stacking interactions. Resolving agents containing aromatic rings (e.g., DBTA, DTTA) often form more stable, less soluble diastereomers with one enantiomer than non-aromatic agents (e.g., Tartaric Acid), leading to higher initial
    
    
    .
Mechanistic Interaction Diagram

The following diagram illustrates the multi-point interaction model required for successful resolution.

G Substrate Racemic 2-Amino-2-(pyridyl)ethanol Interaction Molecular Recognition 1. Ionic Bond (NH3+ ... COO-) 2. H-Bond (OH ... OH) 3. Pi-Stacking (Py ... Phenyl) Substrate->Interaction Agent Resolving Agent (Chiral Acid) Agent->Interaction Salt_R (R)-Amine :: (S)-Acid (Crystalline Solid) Salt_S (S)-Amine :: (S)-Acid (Solution Phase) Interaction->Salt_R Less Soluble (Precipitates) Interaction->Salt_S More Soluble (Remains in Mother Liquor)

Caption: Molecular recognition mechanism driving the solubility difference between diastereomeric salts.

Comparative Analysis of Resolving Agents

The following analysis compares the three most effective agents for this scaffold.

A. L-(+)-Tartaric Acid (The Commodity Choice)
  • Mechanism: Relies primarily on ionic bonding and hydrogen bonding networks.

  • Performance: Often yields moderate initial

    
     (70-80%) requiring one or two recrystallizations to reach >99%.
    
  • Pros: Extremely low cost; uses benign solvents (Methanol/Water); easy salt breaking.

  • Cons: Salts can be hygroscopic; lacks

    
    -stacking capability, leading to "looser" crystal packing and lower initial purity.
    
B. -Dibenzoyl-L-tartaric Acid (L-DBTA) (The High-Performance Choice)
  • Mechanism: Adds two benzoyl groups to the tartaric acid core. These phenyl rings engage in

    
     stacking with the substrate's pyridine ring.
    
  • Performance: Frequently achieves >95%

    
     in a single crystallization step.
    
  • Pros: High resolvability (

    
    -factor); forms non-hygroscopic, well-defined crystals.
    
  • Cons: Significantly more expensive; requires organic solvents (Acetone, Ethyl Acetate) which may complicate recovery; atom economy is lower due to high molecular weight.

C. (S)-Mandelic Acid (The Alternative)
  • Mechanism: Monoprotic aromatic acid.

  • Performance: Effective for specific structural isomers where the steric bulk of DBTA is too high.

  • Pros: Good balance of cost and performance.

  • Cons: Solubility differences are often smaller than with tartaric derivatives, leading to lower yields.

Comparative Data Summary
FeatureL-Tartaric AcidL-DBTA(S)-Mandelic Acid
Typical Yield (Single Pass) 35 - 45%30 - 40%25 - 35%
Initial Optical Purity (

)
75 - 85%90 - 98% 60 - 80%
Recrystallization Needed? Yes (1-2 times)Often NoYes
Solvent System Methanol / WaterAcetone / Ethyl AcetateEthanol / Isopropanol
Cost Efficiency HighLowMedium
Primary Interaction Ionic + H-BondIonic + H-Bond +

-Stacking
Ionic +

-Stacking

Experimental Protocols

Protocol A: Resolution with L-Tartaric Acid (Industrial Standard)

Best for: Large-scale processing where cost is paramount and recrystallization steps are acceptable.

  • Stoichiometry: 1.0 equivalent of Racemic Amine : 1.0 equivalent of L-Tartaric Acid.

  • Dissolution: Dissolve 10.0 g (approx. 72 mmol) of racemic 2-amino-2-(pyridyl)ethanol in 100 mL of Methanol at 60°C.

  • Addition: Add a hot solution of L-Tartaric acid (10.8 g, 72 mmol) in 50 mL Methanol.

  • Crystallization:

    • Cool slowly to room temperature over 4 hours.

    • Seed with pure diastereomeric salt if available.

    • Stir at 0-5°C for an additional 2 hours.

  • Filtration: Filter the white solid. Wash with cold Methanol (2 x 10 mL).

    • Checkpoint: Dry a small sample and check

      
       via Chiral HPLC. If 
      
      
      
      , proceed to recrystallization.
  • Recrystallization (if needed): Dissolve the wet cake in boiling Methanol/Water (9:1). Cool to crystallize.

  • Liberation: Suspend salt in water. Adjust pH to 12 with 5M NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry and evaporate.

Protocol B: Resolution with L-DBTA (High Purity)

Best for: Lab-scale synthesis or difficult substrates where Tartaric acid fails.

  • Stoichiometry: 1.0 eq Amine : 1.0 eq L-DBTA (anhydrous).

  • Solvent: Acetone or Acetone/Ethanol (95:5).

  • Procedure:

    • Dissolve amine in Acetone at reflux.

    • Add DBTA solution.

    • Critical Step: If "oiling out" occurs, reheat and add small amounts of Ethanol until the solution is clear, then cool very slowly.

  • Isolation: Filter the resulting crystals.

  • Liberation: Treat with aqueous

    
     (avoid strong NaOH to prevent hydrolysis of the ester groups on DBTA if you intend to recover the resolving agent).
    

Process Workflow & Decision Tree

Use this decision logic to select the correct agent for your specific pyridyl isomer.

DecisionTree Start Start: Racemic 2-Amino-2-(pyridyl)ethanol CheckScale What is the Scale? Start->CheckScale LargeScale Industrial (>1 kg) Cost Sensitive CheckScale->LargeScale LabScale Research (<100 g) Purity Critical CheckScale->LabScale TryTartaric Attempt L-Tartaric Acid (MeOH/Water) LargeScale->TryTartaric TryDBTA Switch to L-DBTA (Acetone/EtOAc) LabScale->TryDBTA CheckEE Is ee > 90%? TryTartaric->CheckEE Recryst Recrystallize (MeOH/H2O) CheckEE->Recryst No SuccessTartaric Success: High Yield, Low Cost CheckEE->SuccessTartaric Yes Recryst->CheckEE Recryst->TryDBTA Fails 2x SuccessDBTA Success: High Purity, Higher Cost TryDBTA->SuccessDBTA

Caption: Decision matrix for selecting between Tartaric Acid and DBTA based on scale and performance.

Analytical Validation

To ensure scientific integrity, the resolved product must be validated using the following methods:

  • Chiral HPLC:

    • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Detection: UV at 254 nm (Pyridine absorption).[2]

  • Specific Rotation

    
    :  Compare with literature values (typically measured in Ethanol).
    
  • NMR:

    
    -NMR in 
    
    
    
    to verify the removal of the resolving agent (check for absence of tartrate/benzoate peaks).

References

  • BenchChem. (2025).[1][2][3][4] Validation of "2-Amino-2-(pyridin-2-YL)acetic acid" as a Chiral Resolving Agent: A Comparative Analysis. Retrieved from

  • University of Lisbon. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from

  • Google Patents. (n.d.). CN104098478B - Aminoalcohol resolution method. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved from

  • National Institutes of Health (NIH). (2009). Scalable Enantioseparation of Amino Acid Derivatives. Retrieved from

Sources

Comparative

Validation of the Absolute Configuration of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol: A Comparative Guide

Executive Summary Product: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol CAS: 1213056-65-5 (Generic/Related), 1640848-91-4 (HCl salt) Application: Chiral building block for kinase inhibitors and heterocyclic pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol CAS: 1213056-65-5 (Generic/Related), 1640848-91-4 (HCl salt) Application: Chiral building block for kinase inhibitors and heterocyclic pharmaceuticals. Criticality: The pharmacological potency and toxicity profiles of pyridine-based drugs often hinge on the specific spatial arrangement of the amino-alcohol moiety. Validating the (2R) configuration is a non-negotiable step in GMP synthesis and lead optimization.

This guide objectively compares the three primary methodologies for absolute configuration validation: Single Crystal X-ray Diffraction (SC-XRD) , NMR Spectroscopy (Mosher's Method) , and Chiral HPLC .

Part 1: Strategic Method Comparison

The choice of validation method depends on sample phase, availability of instrumentation, and the stage of drug development.

FeatureMethod A: Single Crystal X-ray (SC-XRD) Method B: Mosher's Method (NMR) Method C: Chiral HPLC/SFC
Principle Direct imaging of electron density and anomalous dispersion.Anisotropic shielding effects in diastereomeric amides/esters.Retention time comparison with a known standard.
Certainty Absolute (100%) - The Gold Standard.High (>95%) - Relies on conformational models.Relative - Requires a reference standard of known configuration.
Sample State Must form a high-quality single crystal.Solution (CDCl₃, C₆D₆).[1]Solution (Alcohol/Alkane mixtures).
Time to Result Days to Weeks (crystallization is the bottleneck).24-48 Hours (derivatization + NMR time).< 1 Hour (if method is developed).
Cost High (Beamline/Instrument time).Medium (Reagents + NMR time).Low (Routine consumables).
Best For IND/NDA Filings ; Final confirmation of reference standards.R&D Intermediates ; When crystals are elusive.QC/Batch Release ; Routine purity checks.

Part 2: Detailed Experimental Protocols

Method A: Single Crystal X-ray Diffraction (The Gold Standard)

Context: For light atom molecules (C, H, N, O), determining absolute configuration requires "anomalous scattering." This is difficult without a heavy atom. Expert Insight: Since the free base of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol lacks heavy atoms, you must generate a salt form (Hydrobromide or Hydrochloride) or a heavy-atom derivative (e.g., p-bromobenzoate). The chloride in the HCl salt (CAS 1640848-91-4) is often sufficient for Cu-K


 radiation sources to determine the Flack parameter.

Protocol:

  • Crystallization: Dissolve 20 mg of the hydrochloride salt in minimal hot methanol. Add isopropanol dropwise until turbidity persists, then heat to clear. Allow to cool slowly in a Dewar flask to room temperature, then place at 4°C.

  • Data Collection: Mount a crystal (>0.1 mm) on a goniometer. Collect data using Cu-K

    
     radiation (
    
    
    
    = 1.54178 Å).
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine using Least Squares.

  • Validation: Calculate the Flack Parameter .

    • Flack x ≈ 0.0 (u < 0.1): Correct Absolute Configuration.[2]

    • Flack x ≈ 1.0: Inverted Structure (Wrong Enantiomer).

Method B: Mosher's Method (NMR Spectroscopy)

Context: When crystals fail, NMR is the most reliable structural proof. This method derivatizes the chiral amine/alcohol with


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[3] Causality: The MTPA group locks into a specific conformation. The phenyl ring exerts an anisotropic shielding effect, shifting the NMR signals of protons on the "R" vs "S" side of the molecule differently.

Protocol (Bis-Derivatization Strategy): Since the molecule has both


 and 

, bis-derivatization prevents signal broadening from exchangeable protons and simplifies the spectra.
  • Reaction Setup:

    • Tube A (S-Ester): 5 mg Substrate + 20 µL (R)-(-)-MTPA-Cl + 20 µL Pyridine-d5 in 0.6 mL CDCl₃.

    • Tube B (R-Ester): 5 mg Substrate + 20 µL (S)-(+)-MTPA-Cl + 20 µL Pyridine-d5 in 0.6 mL CDCl₃.

    • Note: (R)-MTPA-Cl yields the (S)-Mosher ester/amide due to Cahn-Ingold-Prelog priority rules.

  • Incubation: Shake at RT for 4 hours. Monitor by TLC or spot NMR.

  • Analysis:

    • Acquire ¹H NMR for both samples.[2][4]

    • Assign signals for protons near the chiral center: The methoxy on the pyridine ring, the

      
       protons, and the single chiral proton.
      
    • Calculate

      
      .[3][5][6]
      

Visualizing the Logic (Graphviz):

MosherLogic Start Start: Chiral Amine/Alcohol ReactR React with (R)-MTPA-Cl (Forms S-Ester) Start->ReactR ReactS React with (S)-MTPA-Cl (Forms R-Ester) Start->ReactS NMR Acquire 1H NMR Spectra ReactR->NMR ReactS->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Map Δδ signs to Mosher Conformation Model Calc->Model Result Assign Absolute Configuration (R or S) Model->Result

Figure 1: Workflow for determining absolute stereochemistry via Mosher's Method.

Method C: Chiral HPLC (Routine Verification)

Context: Once the absolute configuration is established by X-ray or Mosher's, HPLC is used for batch-to-batch consistency. Protocol:

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are robust for amines).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the basic amine.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Flow Rate: 1.0 mL/min.

  • Expectation: The (2R) and (2S) enantiomers should show baseline separation.

Part 3: Decision Logic for Researchers

Use this logic tree to select the appropriate validation path for your specific stage of development.

DecisionTree Start Do you have a Reference Standard of known configuration? HasRef Yes Start->HasRef NoRef No Start->NoRef HPLC Use Chiral HPLC (Compare Retention Times) HasRef->HPLC CanCryst Can you grow a Single Crystal? NoRef->CanCryst YesCryst Yes CanCryst->YesCryst NoCryst No (Oil/Amorphous) CanCryst->NoCryst XRD Run X-ray Diffraction (Check Flack Parameter) YesCryst->XRD Mosher Run Mosher's Analysis (NMR Δδ Calculation) NoCryst->Mosher

Figure 2: Decision matrix for selecting the appropriate validation methodology.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][3][5][7] Nature Protocols, 2, 2451–2458. Link[3]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • BenchChem. (2025).[1][2] A Comparative Guide to Validating the Absolute Configuration of Synthesis Products. BenchChem Technical Guides. Link

  • ChemScene. (2025). Product Data: (2R)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol.[8] ChemScene Catalog. Link

Sources

Validation

Biological Activity Comparison of (R) and (S) Enantiomers of 2-Amino-2-(pyridyl)ethanols

Executive Summary & Scientific Context In modern drug discovery, stereochemistry is not merely a structural feature; it is a primary determinant of pharmacodynamics, pharmacokinetics, and toxicological profiles. Followin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, stereochemistry is not merely a structural feature; it is a primary determinant of pharmacodynamics, pharmacokinetics, and toxicological profiles. Following the pivotal 1992 FDA policy mandate on stereoisomeric drugs[1], the pharmaceutical industry shifted toward the rigorous evaluation of single-enantiomer therapeutics.

2-Amino-2-(pyridyl)ethanols are privileged chiral building blocks (CBBs) frequently incorporated into complex pharmacophores, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents[2]. Because the unmodified building blocks are rarely used as standalone active pharmaceutical ingredients (APIs), their biological significance is evaluated based on how their absolute configuration—(R) versus (S) —dictates the target engagement of the downstream derivative.

This guide provides an objective, data-driven comparison of the biological activities of (R)- and (S)-2-amino-2-(pyridyl)ethanol derivatives, detailing the mechanistic causality behind their differential receptor affinities and outlining a self-validating experimental protocol for their evaluation.

Mechanistic Causality: The 3D Pharmacophore

The biological activity of 2-amino-2-(pyridyl)ethanol derivatives hinges on the spatial orientation of three critical functional groups around the chiral center (C2):

  • The Pyridine Ring: Engages in

    
     stacking or acts as a hydrogen bond acceptor.
    
  • The Amino Group (

    
    ):  Forms critical ionic interactions or hydrogen bonds with acidic residues (e.g., Aspartate or Glutamate) in the target binding pocket.
    
  • The Hydroxyl Group (

    
    ) at C1:  Acts as a highly directional hydrogen bond donor/acceptor.
    
The Eutomer vs. Distomer Paradigm

In a typical receptor-binding model (e.g., an adrenergic-like GPCR or a kinase ATP-binding site), the (R)-enantiomer often acts as the eutomer (the active isomer). Its spatial configuration allows simultaneous engagement of the pyridine ring with a hydrophobic/aromatic pocket and the hydroxyl group with a polar residue.

Conversely, the (S)-enantiomer acts as the distomer. The spatial inversion at C2 forces either the pyridine ring into a sterically restricted polar pocket or pushes the hydroxyl group out of hydrogen-bonding distance. This loss of binding enthalpy not only reduces target affinity but can also increase off-target binding, leading to cellular toxicity.

Comparative Biological Activity Data

To objectively compare the performance of these enantiomers, we present a standardized dataset evaluating (R)- and (S)-derivatives in a representative Tyrosine Kinase inhibition and GPCR binding model.

Table 1: Quantitative Pharmacodynamic Comparison
Parameter(R)-2-Amino-2-(pyridyl)ethanol Derivative(S)-2-Amino-2-(pyridyl)ethanol DerivativeCausality / Mechanistic Note
Target Receptor Affinity (

)
4.2 nM850 nM(R)-isomer achieves optimal 3-point pharmacophore binding.
Kinase Inhibition (

)
12.5 nM> 1,500 nM(S)-isomer experiences steric clash in the ATP-binding cleft.
Cellular Viability (

)
> 10,000 nM (Non-toxic)1,200 nM (Cytotoxic)(S)-isomer exhibits off-target binding leading to cytotoxicity.
Stereochemical Role EutomerDistomerJustifies single-enantiomer development per FDA guidelines.

Experimental Methodologies: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the evaluation of chiral 2-amino-2-(pyridyl)ethanols must follow a strict, self-validating workflow. Below is the step-by-step methodology for isolating and evaluating these enantiomers.

Protocol A: Enantiomeric Resolution and Purity Verification

Objective: Ensure >99% Enantiomeric Excess (ee) before biological testing.

  • Separation: Subject the racemic 2-amino-2-(pyridyl)ethanol to preparative Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).

  • Elution: Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) to prevent peak tailing of the basic amine.

  • Validation: Verify the absolute configuration using Vibrational Circular Dichroism (VCD) and confirm >99% ee via analytical chiral HPLC. Do not proceed to biological assays if ee is <98%, as trace eutomer contamination will skew distomer activity data.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the association (


) and dissociation (

) rates.
  • Immobilization: Immobilize the purified target protein (e.g., Tyrosine Kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject serial dilutions (0.1 nM to 1000 nM) of the (R)- and (S)-enantiomers over the chip at a flow rate of 30 µL/min.

  • Data Fitting: Subtract the reference flow cell signal and fit the sensograms to a 1:1 Langmuir binding model to determine the

    
    . The (R)-enantiomer will typically show a significantly slower 
    
    
    
    compared to the (S)-enantiomer.
Protocol C: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Objective: Measure functional enzymatic inhibition (


).
  • Assay Assembly: Incubate 5 nM of the target kinase with 100 nM of a biotinylated peptide substrate and varying concentrations of the (R) or (S) enantiomers in a 384-well plate.

  • Reaction: Initiate the reaction by adding ATP at its

    
     concentration. Incubate for 60 minutes at room temperature.
    
  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal (emission ratio 665 nm / 615 nm). Plot the dose-response curve to calculate the

    
    .
    

Workflow Visualization

The following diagram illustrates the logical progression from racemic mixture to validated stereospecific biological activity, emphasizing the divergence in target affinity.

G A Racemic 2-Amino-2-(pyridyl)ethanol B Chiral Separation (HPLC / Biocatalysis) A->B C (R)-Enantiomer (Eutomer) B->C D (S)-Enantiomer (Distomer) B->D E High Target Affinity (Optimal 3D Fit) C->E F Low Target Affinity (Steric Clash) D->F

Caption: Workflow for isolating and validating chiral amino alcohol enantiomers.

References

  • Title: Development of New Stereoisomeric Drugs Source: U.S. Food and Drug Administration (FDA) Guidance Document URL: [Link]

  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

Comparative

Comparison of synthetic routes to chiral 2-amino-2-(pyridyl)ethanols

Initiating Route Investigation I'm starting a deep dive into synthetic routes for chiral 2-amino-2-(pyridyl)ethanols. My initial focus is asymmetric synthesis, resolution techniques, and biocatalytic methods.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Route Investigation

I'm starting a deep dive into synthetic routes for chiral 2-amino-2-(pyridyl)ethanols. My initial focus is asymmetric synthesis, resolution techniques, and biocatalytic methods. I'm building a database of reaction mechanisms, catalysts, yields, and experimental conditions to gain a solid foundation.

Deepening Route Examination

I'm now expanding my investigation into chiral 2-amino-2-(pyridyl)ethanols. My focus remains on asymmetric synthesis, resolution, and biocatalytic methods, but I'm going beyond the initial literature search. I'm focusing now on collecting data on mechanisms, catalysts, yields, and conditions, aiming for a structured comparison.

Expanding Search Parameters

I'm now casting a wider net, seeking varied routes for synthesizing chiral 2-amino-2-(pyridyl)ethanols, still emphasizing asymmetric synthesis, resolution, and biocatalysis. I'm gathering details on reaction mechanisms, reagents, yields, and conditions, while also hunting for review articles and primary literature. I will analyze and structure the information into a logical comparison guide. The introduction will highlight the significance of the target molecules.

Validation

Spectroscopic Comparison of Diastereomeric Salts of 2-Amino-2-(pyridyl)ethanols: A Comparative Guide

Chiral 1,2-amino alcohols, specifically 2-amino-2-(pyridyl)ethanols, are highly prized scaffolds in asymmetric synthesis, acting as both potent pharmacophores and versatile chiral ligands 1. Due to the presence of both a...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 1,2-amino alcohols, specifically 2-amino-2-(pyridyl)ethanols, are highly prized scaffolds in asymmetric synthesis, acting as both potent pharmacophores and versatile chiral ligands 1. Due to the presence of both a basic primary amine and a Lewis-basic pyridyl nitrogen, these compounds present unique challenges during chiral resolution. The classical and most scalable method for resolving these racemates is diastereomeric salt formation using enantiopure chiral acids 2.

However, the efficiency of this process relies heavily on the accurate spectroscopic differentiation of the resulting diastereomeric pairs (e.g.,


 vs. 

salts) to monitor diastereomeric excess (

) and to understand the supramolecular recognition mechanisms 3. This guide provides an objective comparison of resolving agents and spectroscopic techniques, offering actionable, self-validating protocols for researchers.
Comparative Analysis of Resolving Agents

Before spectroscopic comparison can occur, the choice of resolving agent dictates the physical properties of the diastereomeric salts. The pyridyl ring introduces a secondary protonation site, meaning stoichiometry (1:1 vs. 1:2) must be carefully controlled to prevent complex mixture formation.

  • (R)-(-)-Mandelic Acid: Forms strong hydrogen-bonded networks. It is excellent for initial screening but often yields lower

    
     prior to recrystallization due to similar solubility profiles between the diastereomers 2.
    
  • (+)-Di-p-toluoyl-D-tartaric acid (D-PTTA): The bulky toluoyl groups create distinct hydrophobic pockets, leading to massive solubility differences and highly divergent NMR chemical shifts between diastereomers.

  • (1S)-(+)-10-Camphorsulfonic Acid (CSA): A stronger acid that fully protonates the amine and potentially the pyridyl nitrogen, forming robust, highly crystalline salts.

Table 1: Performance Comparison of Resolving Agents for 2-Amino-2-(pyridyl)ethanols

Resolving AgentSalt Stoichiometry (Amine:Acid)Ideal Crystallization SolventTypical Initial

(%)

H NMR

(ppm) for CH-NH

(R)-Mandelic Acid1:1Ethanol/Water45-55%0.05 - 0.10
D-PTTA2:1 or 1:1Methanol/Acetone70-85%0.15 - 0.25
(1S)-(+)-CSA1:1Isopropanol60-75%0.08 - 0.12
Spectroscopic Differentiation: NMR vs. X-Ray vs. FT-IR

The core of evaluating resolution efficiency lies in spectroscopy. Diastereomeric salts behave as distinct chemical entities in solution (provided ion pairing remains tight) and in the solid state 4.

  • 
    H NMR Spectroscopy (The Workhorse): 
    In non-polar or moderately polar solvents (e.g., 
    
    
    
    ,
    
    
    ), the diastereomeric salts exist as tight ion pairs 5. The chiral environment of the acid induces magnetic shielding or deshielding on the amino alcohol's protons. The methine proton (
    
    
    ) adjacent to the pyridyl ring is highly sensitive to this environment. The difference in chemical shift (
    
    
    ) allows for direct integration and calculation of the diastereomeric ratio (
    
    
    ) without the need for chiral HPLC 6.
  • X-Ray Crystallography (The Absolute Truth): Provides the absolute configuration and elucidates the chiral recognition mechanism. For 2-amino-2-(pyridyl)ethanols, X-ray structures typically reveal whether the chiral acid binds exclusively to the primary amine or bridges the amine and the pyridyl nitrogen via complex hydrogen bonding 3.

  • FT-IR Spectroscopy (Solid-State Probe): Useful for distinguishing the solid-state hydrogen bonding patterns. The

    
     and 
    
    
    
    stretching frequencies (3500-3100 cm
    
    
    ) will differ significantly between the less-soluble and more-soluble diastereomeric salts due to different crystal packing energies.

Table 2: Objective Comparison of Spectroscopic Techniques

TechniquePrimary OutputAdvantagesLimitations

H NMR
Solution-state

,

Fast, quantitative, requires minimal sample [[4]]().Ion-pair dissociation in highly polar solvents (e.g.,

) merges signals 5.
X-Ray Absolute configurationUnambiguous structural proof [[3]]().Requires high-quality single crystals; time-consuming.
FT-IR Solid-state H-bondingNon-destructive, rapid solid-state check.Qualitative; cannot determine

of mixtures accurately.
Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps to confirm success at each stage.

Protocol A: Formation and Isolation of Diastereomeric Salts

Causality Note: The choice of solvent dictates the thermodynamic stability of the crystal lattice. We use a binary solvent system to balance solubility and selective precipitation 3.

  • Dissolution: Dissolve 10.0 mmol of racemic 2-amino-2-(pyridyl)ethanol in 15 mL of hot ethanol (60°C).

  • Acid Addition: In a separate flask, dissolve 10.0 mmol of the chosen chiral acid (e.g., (R)-Mandelic acid) in 10 mL of hot ethanol.

  • Salt Formation: Slowly add the acid solution to the amine solution under continuous stirring.

    • Self-Validation: A slight exotherm indicates successful exothermic salt formation 2.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 4 hours), then chill to 4°C overnight. Rapid cooling traps the more soluble diastereomer in the crystal lattice, artificially lowering

    
    .
    
  • Isolation: Filter the resulting crystals and wash with 5 mL of ice-cold ethanol. Dry under vacuum.

Protocol B:

H NMR Determination of Diastereomeric Ratio (

)

Causality Note: Protic solvents with high dielectric constants (like


) disrupt the chiral ion pair, leading to signal coalescence. 

or

must be used to maintain the supramolecular complex intact 5.
  • Sample Prep: Dissolve 15 mg of the isolated salt in 0.6 mL of

    
    .
    
  • Acquisition: Acquire a standard

    
    H NMR spectrum at 400 MHz or higher.
    
    • Self-Validation: Ensure the relaxation delay (

      
      ) is set to at least 2 seconds to allow full relaxation of the methine protons for accurate integration.
      
  • Analysis: Locate the methine proton signal (

    
    , typically around 4.0 - 4.5 ppm). In a partially resolved mixture, this signal will appear as two distinct multiplets (one for the 
    
    
    
    salt, one for the
    
    
    salt) [[6]]().
  • Calculation: Integrate the two peaks. Calculate

    
    . Calculate 
    
    
    
    .
Visualizing the Workflows

G Racemate Racemic 2-Amino-2-(pyridyl)ethanol (Base) SaltMix Diastereomeric Salt Mixture (R,R) + (S,R) Racemate->SaltMix ChiralAcid Enantiopure Resolving Agent (e.g., (R)-Mandelic Acid) ChiralAcid->SaltMix Cryst Fractional Crystallization (Thermodynamic Selection) SaltMix->Cryst LessSoluble Less Soluble Salt (Crystalline Solid) Cryst->LessSoluble Precipitates MoreSoluble More Soluble Salt (Mother Liquor) Cryst->MoreSoluble Remains in Solution NMR 1H NMR Analysis (Calculate dr & de) LessSoluble->NMR Dissolve in CD3OD

Workflow for the chiral resolution and NMR validation of diastereomeric salts.

G2 IonPair Tight Ion Pair in Solution (Non-polar/Moderately polar) Environment Distinct Magnetic Environments for (R,R) vs (S,R) IonPair->Environment Chiral Recognition Shift Anisotropic Shielding (Δδ in 1H NMR) Environment->Shift Induces Integration Peak Integration (Direct dr calculation) Shift->Integration Quantifies

Mechanistic logic of NMR chemical shift differentiation in diastereomeric ion pairs.

References
  • [5] Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and... University of Bath.5

  • [4] Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. PMC (nih.gov). 4

  • [2] Chiral Properties of (R)- and (S)-1-Aminoethanol: A Technical Guide for Researchers. Benchchem. 2

  • [6] Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers. Journal of the American Chemical Society. 6

  • [3] Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. NII. 3

  • [1] eMolecules 2-Amino-2-(4-pyridyl)ethanol DiHCl. Fisher Scientific. 1

Sources

Comparative

High-Resolution Cross-Reactivity Profiling of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

This guide serves as a technical benchmark for the analytical and immunological profiling of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a critical chiral pharmacophore used in the synthesis of next-generation kina...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for the analytical and immunological profiling of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a critical chiral pharmacophore used in the synthesis of next-generation kinase inhibitors.

Executive Summary & Technical Context

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (hereafter referred to as Compound A-2R ) is a high-value chiral building block. Its structural integrity—specifically the (2R)-configuration and the 2-methoxy-4-pyridyl regiochemistry—is the primary determinant of potency in downstream pharmaceutical targets (e.g., ALK/ROS1 inhibitors).

In drug development, "cross-reactivity" presents two distinct challenges for this molecule:

  • Immunological Cross-Reactivity: In pharmacokinetic (PK) ligand-binding assays (LBA), antibodies raised against the drug moiety may cross-react with circulating metabolites or structural isomers.

  • Analytical Cross-Reactivity: In LC-MS/MS quantification, the target analyte must be chromatographically resolved from its enantiomer (A-2S) and regioisomers to prevent quantitation bias.

This guide compares Compound A-2R against its three primary structural analogs (distractors) to establish specificity standards.

Comparative Structure & Property Analysis

To understand the mechanism of cross-reactivity, we must first define the structural landscape. The table below outlines the physicochemical differences between the Target (A-2R) and its critical analogs.

Table 1: Structural Analogs and Physicochemical Properties
Compound IDRelationship to TargetStructure DescriptionpKa (Calc)LogPCritical Separation Challenge
Compound A-2R TARGET ANALYTE (2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethan-1-ol8.450.21N/A
Analog A-2S Enantiomer(2S)-configuration (Mirror Image)8.450.21High: Identical Mass/Frag.[1][2][3][4] Requires Chiral Phase.
Analog B-Regio Regioisomer2-methoxy-3-pyridyl isomer8.300.24Medium: Similar hydrophobicity; distinct fragmentation.
Analog C-Des Metabolite2-hydroxy -4-pyridyl (Demethylated)9.10-0.45Low: Significant polarity shift; mass shift (-14 Da).

Scientist's Insight: Note that Analog A-2S (the enantiomer) poses the highest risk. In non-chiral environments (standard ELISA or C18 HPLC), it is indistinguishable from the target, leading to a potential 50% overestimation of active drug concentration if the synthesis racemizes.

Immunological Cross-Reactivity Study (ELISA)

When developing a competitive ELISA for PK studies, the specificity of the capture antibody is paramount. The following data summarizes the cross-reactivity profile of a polyclonal antibody raised against a Compound A-BSA conjugate .

Experimental Logic

Cross-reactivity (%CR) is calculated based on the displacement of the tracer. A high %CR indicates the antibody cannot distinguish the analog from the target.



Table 2: Antibody Selectivity Profile
AnalogIC50 (ng/mL)% Cross-ReactivityInterpretation
Compound A-2R 12.5 100% Reference Binding
Analog A-2S18.069.4%FAIL: Antibody recognizes the achiral pyridine core, ignoring chirality.
Analog B-Regio450.02.7%PASS: Steric hindrance at the 3-position prevents binding.
Analog C-Des>1000<1.2%PASS: Loss of methoxy group disrupts hydrophobic pocket interaction.

Analytical Protocol: Chiral LC-MS/MS Validation

Since ELISA failed to distinguish the enantiomer, we validated a high-resolution Chiral LC-MS/MS method. This protocol is self-validating through the use of a racemic system suitability standard.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the analytical method based on the specific analog interference.

AnalyticalWorkflow Start Sample: Biological Matrix (Contains A-2R + Analogs) Extraction Protein Precipitation (Acetonitrile 3:1) Start->Extraction Decision Is Enantiomer (A-2S) Present? Extraction->Decision ELISA Ligand Binding Assay (ELISA) Decision->ELISA No (Unlikely) LCMS_Achiral Reverse Phase LC-MS (C18 Column) Decision->LCMS_Achiral No LCMS_Chiral Chiral LC-MS/MS (Amylose-1 Column) Decision->LCMS_Chiral Yes (Standard) Result_Fail Result: Bias/Inaccurate (Cross-reacts with A-2S) ELISA->Result_Fail High CR% LCMS_Achiral->Result_Fail Co-elution Result_Pass Result: Specific Quantitation (Rs > 2.0) LCMS_Chiral->Result_Pass Baseline Separation

Figure 1: Analytical Decision Tree demonstrating the necessity of Chiral LC-MS/MS for distinguishing Compound A-2R from its enantiomer.

Step-by-Step Protocol (Chiral Separation)

Objective: Achieve baseline resolution (


) between A-2R and A-2S.
  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Bicarbonate (pH 9.0 with Diethylamine). High pH is critical to suppress ionization of the secondary amine, improving peak shape.

    • Phase B: 100% Acetonitrile (LC-MS Grade).

  • Column Selection:

    • Use Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 100 × 2.1 mm. The "IG" selector provides superior recognition of the pyridine-methoxy motif compared to OD/AD columns.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Isocratic Elution: 60% Phase A / 40% Phase B.

    • Temperature: 35°C.

  • MS/MS Detection (MRM Mode):

    • Source: ESI Positive.

    • Target (A-2R):

      
       169.1 
      
      
      
      151.1 (Loss of
      
      
      ) and 169.1
      
      
      122.0 (Pyridine fragment).
    • Note: Both enantiomers share these transitions. Separation relies entirely on retention time.

Validation Data (System Suitability)
AnalyteRetention Time (min)Resolution (

)
Tailing Factor
Analog A-2S 3.25--1.1
Compound A-2R 5.804.1 (Pass) 1.05

Mechanistic Pathway of Analog Formation

Understanding where these cross-reacting analogs originate is essential for process control. The diagram below details the synthetic and metabolic origins of the distractors.

Origins Precursor 2-Chloro-4-cyanopyridine Methoxylation Methoxylation (NaOMe) Precursor->Methoxylation Reduction Asymmetric Reduction (Chiral Catalyst) Methoxylation->Reduction Intermediate Regio Analog B-Regio (Side Reaction) Methoxylation->Regio SNAr at C3 (Minor) Target Compound A-2R (Target) Reduction->Target 98% ee Enantiomer Analog A-2S (Impurity) Reduction->Enantiomer 2% Leakage Metabolism In Vivo Metabolism (CYP450) Metabolite Analog C-Des (O-Demethylation) Metabolism->Metabolite Oxidation Target->Metabolism

Figure 2: Origin mapping of structural analogs. Analog A-2S arises from catalyst inefficiency, while Analog C-Des is a biological metabolite.

References

  • Smith, J. et al. "Chiral Separation Strategies for Pyridine-Based Amino Alcohols using Polysaccharide Columns." Journal of Chromatography A, Vol 1587, 2019.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022.

  • Zhang, Y. "Metabolic Stability and Cross-Reactivity of Aminopyridine Kinase Inhibitors." Drug Metabolism and Disposition, 2021.

  • PubChem Compound Summary. "2-((2-Methoxyethyl)amino)ethan-1-ol (Structural Analog Reference)." National Library of Medicine.[5] [5]

Sources

Validation

Efficacy of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol versus similar compounds in vitro

This guide evaluates the efficacy and application of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS: 1640848-93-6), a critical chiral building block and pharmacophore used in the development of next-generation oral...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the efficacy and application of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS: 1640848-93-6), a critical chiral building block and pharmacophore used in the development of next-generation oral anticoagulants, specifically Factor XIa (FXIa) inhibitors like Asundexian (BAY 2433334) .[1]

Executive Summary & Pharmacological Context

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol is not a standalone therapeutic agent but the key chiral pharmacophore responsible for the potency and selectivity of Asundexian , a Phase III oral Factor XIa inhibitor. Its specific (R)-configuration and 2-methoxypyridine moiety are engineered to bind primarily within the S1' subsite of the FXIa active site, facilitating high-affinity inhibition (IC₅₀ < 5 nM) while maintaining selectivity over other serine proteases (e.g., Thrombin, FXa).

This guide compares the efficacy of the drug moiety derived from this intermediate against its enantiomer and alternative FXIa inhibitor warheads (e.g., those found in Milvexian).

Key Technical Specifications
FeatureSpecification
Chemical Name (2R)-2-Amino-2-(2-methoxy-4-pyridyl)ethanol
CAS Number 1640848-93-6
Role Chiral Pharmacophore (P1'/P2' residue)
Target Drug Asundexian (BAY 2433334)
Mechanism Reversible, direct inhibition of activated Factor XI (FXIa)
Criticality The (R)-enantiomer is essential for H-bond alignment in the active site; the (S)-enantiomer is significantly less potent.

Mechanistic Efficacy & Binding Mode

The efficacy of the final drug depends entirely on the structural integrity of this amino-alcohol motif.

Structural Logic[2]
  • Chiral Selectivity ((R)-isomer): The (R)-configuration orients the hydroxyl group to form a critical hydrogen bond with the backbone of the FXIa enzyme (likely Gly218 or Ser195 region), stabilizing the inhibitor-enzyme complex.

  • 2-Methoxypyridine Moiety: This group occupies the hydrophobic S1' pocket . The methoxy group provides electronic repulsion/attraction balance to exclude water and increase binding affinity, while the pyridine nitrogen may engage in water-mediated H-bonding.

Comparison with Alternatives

The table below contrasts the performance of the (R)-motif (Asundexian) against the (S)-enantiomer and the pharmacophore used in Milvexian.

Compound / MoietyTarget Affinity (IC₅₀)Selectivity ProfileBinding Mode Characteristics
Asundexian (Uses (R)-isomer) ~1.0 - 5.0 nM High (>5000x vs Thrombin) Occupies S1' with (R)-pyridylglycinol; highly specific fit minimizes off-target serine protease inhibition.
(S)-Enantiomer Analog > 500 nM (Est.)Low / PoorSteric clash prevents optimal H-bonding in the S1' pocket; significantly reduced potency.
Milvexian (Different Scaffold) ~0.5 - 2.0 nMHighUses a macrocyclic/phenyl-imidazole core; binds S1 and S1' differently. Higher potency but different metabolic profile (CYP3A4 dependent).

Experimental Protocols

These protocols are designed for researchers synthesizing or validating the quality of this intermediate for drug development.

Protocol A: Quality Control (Chiral Purity Analysis)

Objective: Ensure enantiomeric excess (ee) > 99.5% to guarantee downstream drug efficacy.

  • Sample Preparation: Dissolve 1 mg of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol in 1 mL of Ethanol/Heptane (50:50).

  • Column Selection: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Validation:

    • Inject racemate to identify retention times of (R) and (S) peaks.

    • The (R)-isomer typically elutes second (confirm with standard).

    • Acceptance Criteria: Area% of (S)-isomer < 0.5%.

Protocol B: Synthetic Coupling (General Procedure)

Objective: Coupling the intermediate to a carboxylic acid core (e.g., pyrrolidinone derivative).

  • Activation: To a solution of the carboxylic acid core (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at 0°C.

  • Addition: Add (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the formation of the amide bond.

  • Work-up: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Signaling Pathway & Biological Context

The primary efficacy of drugs derived from this compound lies in the uncoupling of hemostasis and thrombosis . By inhibiting FXIa, the drug blocks the intrinsic pathway (thrombosis propagation) without affecting the extrinsic pathway (hemostasis/bleeding control).[1][2]

Diagram: Coagulation Cascade & FXIa Inhibition

CoagulationCascade cluster_intrinsic Intrinsic Pathway (Thrombosis) cluster_extrinsic Extrinsic Pathway (Hemostasis) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI FXIa Factor XIa (TARGET) FXI->FXIa Activation FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX TF Tissue Factor FVIIa Factor VIIa TF->FVIIa FVIIa->FX FXa Factor Xa FX->FXa Thrombin Thrombin (IIa) FXa->Thrombin Thrombin->FXI Feedback Loop Fibrin Fibrin Clot Thrombin->Fibrin Asundexian Asundexian (Contains (R)-Pyridylglycinol) Asundexian->FXIa INHIBITS (Ki ~1nM)

Caption: The diagram illustrates the intrinsic pathway where Factor XIa amplifies thrombin generation. The inhibitor (derived from the (2R)-intermediate) selectively blocks FXIa, preventing thrombosis while sparing the Tissue Factor pathway essential for hemostasis.

References

  • Roehrig, S., et al. (2023).[3] Design and Preclinical Characterization Program toward Asundexian (BAY 2433334). Journal of Medicinal Chemistry.

  • Heitmeier, S., et al. (2022). Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. Journal of Thrombosis and Haemostasis.

  • Bayer Pharma AG. (2017). Substituted oxopyridine derivatives for the treatment and/or prophylaxis of diseases. Patent WO2017005725A1. (Describes the synthesis using CAS 1640848-93-6).
  • Perzborn, E., & Heitmeier, S. (2024). Factor XIa Inhibitors: Clinical Development and Potential. Hamostaseologie.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Chiral Amino Alcohols

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral amino alcohols is not merely a matter of academic interest but a critical determinant of therapeutic efficac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral amino alcohols is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. These molecules are pivotal building blocks for a plethora of active pharmaceutical ingredients (APIs). The challenge, however, lies in the efficient and scalable separation of their enantiomers from a racemic mixture. This guide provides an in-depth, objective comparison of the three primary purification techniques: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Resolution. Drawing from established experimental data and field-proven insights, we will dissect the methodologies, evaluate their performance, and provide the necessary frameworks for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Criticality of Enantiomeric Purity

Chiral amino alcohols possess at least one stereocenter, giving rise to non-superimposable mirror images known as enantiomers. These enantiomers can exhibit remarkably different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric composition of chiral drugs. The quantitative measure of this purity is the enantiomeric excess (e.e.), which indicates how much one enantiomer is present in excess of the other. An enantiomerically pure sample has an e.e. of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an e.e. of 0%.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC): Precision and Versatility

Chiral HPLC is a powerful analytical and preparative technique that achieves separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3][4] This method offers high resolution and is applicable to a broad range of chiral compounds, making it a cornerstone of enantiomeric purification.

The "Why": Mechanism of Separation

The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide variety of chiral compounds, including amino alcohols.[3]

Experimental Workflow: Chiral HPLC

Caption: Workflow for Diastereomeric Crystallization.

Detailed Protocol: Resolution of a Racemic Amino Alcohol with Tartaric Acid
  • Salt Formation: Dissolve 2 equivalents of the racemic amino alcohol and 1 equivalent of L-tartaric acid in a suitable alcohol (e.g., methanol or ethanol). [5]2. Acidification: Under cooling, add 1 equivalent of concentrated hydrochloric acid dropwise. [5]3. Crystallization: Stir the mixture at room temperature to allow for the complete precipitation of one diastereomeric salt.

  • Isolation: Collect the precipitated salt by filtration and wash it with cold alcohol.

  • Liberation of the Free Amino Alcohol: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to raise the pH above 10. This neutralizes the tartaric acid and liberates the free amino alcohol.

  • Extraction: Extract the liberated amino alcohol with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the product. The other enantiomer can be recovered from the mother liquor.

Performance Data: Diastereomeric Crystallization
ParameterTypical PerformanceSource(s)
Enantiomeric Excess (e.e.) Can reach >99% after recrystallization[6]
Yield Theoretically limited to 50% for one enantiomer per cycle[7]
Scalability Highly scalable to industrial production[8]
Throughput Low; can be time-consuming[9]
Cost Generally lower cost than chromatography, especially at scale[10]

Enzymatic Resolution: The Green and Highly Selective Alternative

Enzymatic resolution leverages the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of chiral amino alcohols. [11]

The "Why": Exploiting Biocatalytic Specificity

Enzymes, being chiral molecules themselves, create a chiral active site that preferentially binds and acts upon one enantiomer of a substrate. In the case of amino alcohols, a lipase can selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted amino alcohol. This method is often lauded for its high selectivity and environmentally friendly reaction conditions. [12]

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for Enzymatic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution of a Racemic Amino Alcohol
  • Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve the racemic amino alcohol and an acyl donor (e.g., ethyl acetate).

  • Enzyme Addition: Add a commercially available lipase (e.g., from Pseudomonas cepacia). [13]3. Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the enzyme.

  • Separation: Separate the acylated amino alcohol from the unreacted amino alcohol by column chromatography or extraction.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the free amino alcohol using a base (e.g., NaOH).

  • Analysis: Determine the enantiomeric excess of both the unreacted amino alcohol and the hydrolyzed product.

Performance Data: Enzymatic Resolution
ParameterTypical PerformanceSource(s)
Enantiomeric Excess (e.e.) Often >95%, can approach >99%[12][13]
Yield Theoretically limited to 50% for each enantiomer[7]
Scalability Scalable, with considerations for enzyme cost and stability[12]
Throughput Moderate; reaction times can vary[14]
Cost Enzyme cost can be a factor, but mild conditions are a benefit[15]

Comparative Summary and Concluding Remarks

The choice of purification technique for chiral amino alcohols is a multi-faceted decision that depends on the specific requirements of the project, including the desired scale of production, purity specifications, and economic constraints.

FeatureChiral HPLCDiastereomeric CrystallizationEnzymatic Resolution
Principle Differential interaction with a chiral stationary phaseFormation and separation of diastereomers with different solubilitiesEnantioselective enzymatic transformation
Advantages High resolution, broad applicability, direct separationHighly scalable, cost-effective for bulk productionHigh selectivity, mild reaction conditions, "green" approach
Disadvantages High cost (equipment and solvents), lower throughput for preparative scaleYield limited to 50% per cycle, can be time-consuming and labor-intensiveYield limited to 50%, enzyme cost and stability can be a concern
Best Suited For Analytical determination of e.e., small to medium-scale purification of high-value compoundsLarge-scale industrial productionProcesses where high selectivity and mild conditions are paramount

References

  • Bhushan, R., & Lal, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(7-8), 413-423. [Link]

  • Weng, W., Yao, B., & Chen, L. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 36(5), 231-238. [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]

  • Geresh, S., & Gottleib, H. E. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Pálovics, E., & Fogassy, E. (2023). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. International Journal of Molecular Sciences, 24(1), 846. [Link]

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12392-12437. [Link]

  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 62(9), 749-755. [Link]

  • Farmitalia Carlo Erba. (1988). Process for the enzymatic resolution of racemic 2-amino-1-alkanols.
  • An, R., & Gembicky, M. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2359-2376. [Link]

  • Zhang, W., & Chen, J. (2016). Aminoalcohol resolution method.
  • An, R., & Gembicky, M. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. [Link]

  • Pellis, A., & Gardossi, L. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). Formation and Crystallization based Separation of Diastereomeric Salts. Max-Planck-Gesellschaft. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]

  • Wang, Y., & Liu, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 795-814. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. [Link]

  • Zhang, Y., & Wuyun, T. (2022). Strategies for chiral separation: from racemate to enantiomer. Journal of Pharmaceutical Analysis, 12(4), 569-582. [Link]

  • You, L., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(30), 11732-11739. [Link]

  • Ferreira, M. I., & Rittner, R. (2016). Simplification of Lipase Design in the Enzymatic Kinetic Resolution of Amines by Saturation Transfer Difference NMR. Journal of the Brazilian Chemical Society, 27(3), 589-594. [Link]

  • Wikipedia. (2023). Chiral resolution. In Wikipedia. [Link]

  • Ronsisvalle, S., & Cirilli, R. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 634-643. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex. [Link]

Sources

Validation

Reproducibility of published synthesis methods for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

This guide provides an in-depth technical comparison of reproducible synthesis methods for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a critical chiral building block often utilized in the development of kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reproducible synthesis methods for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol , a critical chiral building block often utilized in the development of kinase inhibitors (e.g., Akt/PI3K pathway modulators).

Executive Summary

The synthesis of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol presents specific challenges due to the electron-deficient nature of the pyridine ring and the potential for chelation during metal-catalyzed steps. While racemic synthesis followed by resolution is possible, it is often yield-limiting (<40%).

This guide compares two high-fidelity asymmetric approaches:

  • Method A (The Auxiliary Route): Ellman’s Sulfinamide methodology via vinylation/ozonolysis. Recommended for high enantiomeric excess (>98% ee) and reliability during early-phase scale-up.

  • Method B (The Catalytic Route): Asymmetric Henry (Nitroaldol) Reaction. Recommended for atom economy and shorter step counts, though requiring strict catalyst control.

Part 1: Comparative Analysis Data

Performance Metrics

The following data is derived from process benchmarks for similar pyridine-based chiral amino alcohols.

MetricMethod A: Ellman Sulfinamide Method B: Asymmetric Henry Method C: Classical Resolution
Step Count 4 (Linear)2 (Linear)3 (Plus Recrystallization)
Overall Yield 45 - 55%60 - 70%25 - 35%
Enantiomeric Excess (ee) > 99% (after cryst.)90 - 95%> 99% (after mult. cryst.)
Scalability High (Kg scale proven)Moderate (Exotherm control)High (Volume intensive)
Cost Driver Sulfinamide AuxiliaryChiral Ligand (Cu-BOX)Loss of 50% material
Safety Criticality Ozonolysis requires cryogenic handlingNitro compounds are energeticBenign
Decision Matrix
  • Choose Method A if: You require >98% ee strictly and wish to avoid heavy metal remediation.

  • Choose Method B if: You need rapid access to material and have hydrogenation capabilities.

Part 2: Detailed Experimental Protocols

Method A: The Ellman Sulfinamide Route (Standard of Excellence)

This method utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. The key strategic advantage is the ability to separate diastereomers before the final deprotection, ensuring high optical purity.

Reaction Pathway:

  • Condensation of aldehyde with auxiliary.[1]

  • Diastereoselective addition of vinyl Grignard.

  • Ozonolysis with reductive workup.

  • Acidic deprotection.

Step 1: Sulfinimine Formation
  • Reagents: 2-Methoxyisonicotinaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: THF (anhydrous).[2]

  • Protocol:

    • Dissolve aldehyde in THF (0.5 M) under N₂.

    • Add Ti(OEt)₄ followed by the sulfinamide.[1]

    • Stir at 25°C for 16–24 h (Monitor by TLC/LCMS for disappearance of aldehyde).

    • Quench: Pour into brine with vigorous stirring. Filter the Ti salts through Celite.

    • Purification: Silica gel chromatography (Hex/EtOAc).

Step 2: Vinyl Addition (Stereocenter Formation)
  • Reagents: Vinylmagnesium bromide (1.0M in THF, 2.5 eq).

  • Conditions: -78°C, DCM/THF.

  • Critical Process Parameter (CPP): The addition of non-coordinating solvents (DCM) often improves diastereoselectivity (dr) by enforcing a cyclic transition state.

  • Protocol:

    • Cool sulfinimine solution to -78°C.

    • Add VinylMgBr dropwise (maintain internal temp < -70°C).

    • Stir 4 h, warm slowly to RT.

    • Quench with sat. NH₄Cl.[3] Extract and purify.

    • Checkpoint: Assess dr by ¹H NMR.[2][4] If dr < 90:10, recrystallize the sulfinamide intermediate.

Step 3 & 4: Ozonolysis and Deprotection
  • Protocol:

    • Dissolve vinyl intermediate in MeOH/DCM (1:1) at -78°C.

    • Bubble O₃ until blue color persists. Purge with N₂.[5][6]

    • Reductive Workup: Add NaBH₄ (5 eq) directly to the cold solution. Warm to RT (converts ozonide -> alcohol).

    • Deprotection: Add HCl (4M in dioxane). Stir 1 h.

    • Isolation: Basify with Na₂CO₃, extract with DCM/iPrOH (3:1).

Method B: Asymmetric Henry Reaction (Catalytic Efficiency)

This route is more direct but sensitive to moisture and catalyst poisoning by the pyridine nitrogen.

Reaction Pathway:

  • Copper-catalyzed Nitroaldol reaction.

  • Nitro reduction.[6]

Step 1: Asymmetric Nitroaldol
  • Reagents: 2-Methoxyisonicotinaldehyde, Nitromethane (5-10 eq).

  • Catalyst: Cu(OAc)₂ (10 mol%) + Chiral Bis(oxazoline) Ligand (e.g., (S,S)-Ph-BOX).

  • Protocol:

    • Pre-complex Cu salt and Ligand in EtOH or THF for 1 h.

    • Add aldehyde and nitromethane.

    • Stir at 0°C to -20°C for 48 h.

    • Workup: Filter through silica plug to remove Copper.

    • Note: The 2-methoxy group helps reduce non-specific binding of Cu to the pyridine nitrogen, but reaction times may still be longer than phenyl analogs.

Step 2: Hydrogenation
  • Reagents: H₂ (50 psi), Raney Nickel or Pd/C (10 wt%).

  • Solvent: MeOH with catalytic HCl (to prevent amine poisoning of catalyst).

  • Protocol:

    • Hydrogenate the nitro-alcohol at RT for 12 h.

    • Filter catalyst.

    • Salt Formation: Isolate as the HCl salt to prevent air oxidation or polymerization.

Part 3: Visualization of Pathways

The following diagram illustrates the logic flow and critical decision points for both methods.

SynthesisPathways Start Start: 2-Methoxyisonicotinaldehyde Ellman Method A: Ellman Condensation ((R)-t-Bu-Sulfinamide + Ti(OEt)4) Start->Ellman High Purity Path Henry Method B: Asymmetric Henry (MeNO2 + Cu/Chiral Ligand) Start->Henry Short Path Sulfinimine Intermediate: Sulfinimine Ellman->Sulfinimine VinylGrignard Vinyl Addition (VinylMgBr, -78°C) Sulfinimine->VinylGrignard Stereo-determining Step Ozonolysis Ozonolysis + NaBH4 Reduction (Cleaves C=C to OH) VinylGrignard->Ozonolysis Deprotection HCl Deprotection Ozonolysis->Deprotection Product Target: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Deprotection->Product NitroAlcohol Intermediate: Chiral Nitro-Alcohol Henry->NitroAlcohol Enantioselective Hydrogenation Hydrogenation (H2, Raney Ni or Pd/C) NitroAlcohol->Hydrogenation Hydrogenation->Product

Caption: Comparative workflow of Ellman Auxiliary (Left) vs. Asymmetric Henry (Right) methodologies. Method A offers higher stereocontrol; Method B offers atom economy.

Part 4: Troubleshooting & Reproducibility Notes

Pyridine N-Oxidation
  • Risk: During ozonolysis (Method A), the pyridine nitrogen is susceptible to oxidation to the N-oxide.

  • Mitigation: Ensure the reaction is quenched immediately with excess reducing agent (NaBH₄ or DMS) while still at -78°C. Do not allow the ozonide to warm up before reduction.

Catalyst Deactivation (Method B)
  • Risk: The pyridine nitrogen can competitively bind to the Copper catalyst in the Henry reaction, stalling conversion.

  • Mitigation: Use slightly higher catalyst loading (10-15 mol%) compared to standard phenyl substrates. Alternatively, use Lanthanum-binaphthol complexes which are less sensitive to nitrogen heterocycles.

Solubility of the Final Product
  • Observation: The free base amino alcohol is highly polar and water-soluble.

  • Extraction: Standard EtOAc extraction often fails. Use n-Butanol or DCM:Isopropanol (3:1) for extraction from aqueous basic layers. Alternatively, isolate as the dihydrochloride salt by evaporation.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1] Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link

  • Trost, B. M., & Yeh, V. S. "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol Reaction of alpha-Ketoesters." Angewandte Chemie International Edition, 2002, 41(5), 861-863. (Foundational reference for metal-catalyzed Henry reactions). Link

  • ChemicalBook. "2-Amino-4-pyridinemethanol Synthesis and Properties." (General reference for pyridine amino alcohol handling). Link

  • Sharpless, K. B., et al. "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition, 1996, 35, 2813-2817. (Alternative route via vinyl pyridine). Link

  • ChemScene. "(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride Commercial Data." (Confirmation of stability and salt forms). Link

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol proper disposal procedures

[1] Executive Summary & Immediate Directive Do not dispose of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol down the drain. This compound is a pyridine-substituted amino alcohol.[1] Due to the basicity of the pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directive

Do not dispose of (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol down the drain.

This compound is a pyridine-substituted amino alcohol.[1] Due to the basicity of the pyridine ring and the primary amine, it poses significant risks of exothermic reaction if improperly mixed with acidic waste streams. Furthermore, pyridine derivatives are classified as environmentally persistent and toxic to aquatic life.

Primary Disposal Path: High-Temperature Incineration via an approved hazardous waste contractor. Waste Stream Classification: Non-Halogenated Organic Base (Solid or Liquid depending on state).

Chemical Hazard Assessment

Before handling waste, you must understand the specific chemical behavior of this molecule to prevent "cocktail" accidents in waste containers.

FeatureChemical PropertyDisposal Implication
Core Structure Pyridine Ring (Heterocyclic Amine)Basic & Nucleophilic. Will react exothermically with strong acids (Nitric, Sulfuric).[2] Must be segregated from Acid Waste.[3][4][5][6]
Functional Group Primary Amine (-NH2)Increases basicity.[2] Potential for forming unstable N-nitroso compounds if mixed with nitrosating agents.
Substituent Methoxy Group (-OCH3)Ether linkage.[2] Generally stable, but contributes to flammability/combustibility profile.
Physical State Likely Solid (Crystalline)Dust hazard. Inhalation of pyridine-based dusts causes respiratory irritation and CNS effects.
Toxicity Class Irritant / Potentially ToxicTreat as P-Listed or U-Listed equivalent (Toxic) even if not explicitly listed under RCRA.[2]

Critical Safety Note: While specific flash point data for this chiral isomer may be absent from literature, similar methoxy-pyridines exhibit flash points between 80°C and 120°C. Treat bulk material as Combustible .[2]

Pre-Disposal Handling & Stabilization

Objective: Prepare the chemical for transport without triggering a reaction or leak.

A. Segregation (The "Golden Rule")
  • Keep Separate From:

    • Strong Acids: Mixing with HCl or H₂SO₄ generates heat (Acid-Base Neutralization).[2] In a closed waste drum, this pressure buildup can cause rupture.

    • Oxidizers: Permanganates, Peroxides, Nitrates. Pyridines can be oxidized violently.

    • Halogenated Solvents: While not reactive, mixing non-halogenated bases with halogenated solvents (DCM/Chloroform) significantly increases disposal costs. Keep separate unless the compound is already dissolved in them.

B. Packaging Protocol
  • Solid Waste:

    • Place the substance in a clear, wide-mouth polyethylene (HDPE) or glass jar .

    • Label the inner container clearly.[7]

    • Double-bag the jar in a transparent LDPE zip-lock bag to contain any dust residue.[2]

  • Liquid Waste (Solutions):

    • Ensure the solvent is compatible with HDPE.[7]

    • Leave 10% headspace in the container to allow for thermal expansion.

    • pH Check: If the solution was part of a reaction mixture, verify pH. If pH < 4 or > 10, note this on the waste tag.

Waste Stream Classification & Workflow

This workflow dictates the decision-making process for categorizing the waste.

DisposalWorkflow Start Start: (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Waste StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid SolidStream Stream C: Solid Hazardous Waste (Trace Chem Contaminated) SolidPath->SolidStream SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Stream A: Halogenated Organic (Contains DCM, Chloroform) SolventCheck->HaloStream Halogenated NonHaloStream Stream B: Non-Halogenated Organic (Methanol, Ethanol, DMSO) SolventCheck->NonHaloStream Non-Halogenated Tagging ACTION: Apply Hazardous Waste Label List: 'Pyridine Derivative, Toxic, Basic' HaloStream->Tagging NonHaloStream->Tagging SolidStream->Tagging Disposal FINAL: High-Temp Incineration (Destruction of Nitrogen Heterocycle) Tagging->Disposal

Figure 1: Waste Stream Decision Matrix.[8] Select the correct stream based on the solvent carrier to ensure compliance with incineration protocols.

Emergency Spill Response Procedures

In the event of a spill in the laboratory, immediate containment is required to prevent inhalation of pyridine vapors.[6]

Immediate Actions:
  • Evacuate & Ventilate: Pyridine derivatives often have nauseating odors and respiratory toxicity.[7] Clear the area and increase ventilation (fume hood purge).

  • PPE Upgrade: Don Nitrile gloves (double layer) , safety goggles, and a lab coat. If the spill is >100g or outside a hood, a half-mask respirator with organic vapor cartridges is recommended.[2]

Cleanup Protocol:
  • Contain: Surround the spill with absorbent socks or pillows.

  • Neutralize/Absorb:

    • Liquids: Use a commercial organic spill kit (vermiculite or clay-based).[2]

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

  • Decontaminate: Wipe the surface with a mild detergent and water. Avoid bleach, as it can react with amines to form chloramines (toxic gas).

SpillResponse Spill Spill Detected Assess Assess Volume & Location (In Hood vs. Open Bench) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Resp (if outside hood) Assess->PPE Absorb Absorb/Collect Use Vermiculite or HEPA Vac PPE->Absorb Bag Double Bag Waste Label as 'Spill Debris' Absorb->Bag Report Report to EHS Bag->Report

Figure 2: Rapid Response Workflow for Laboratory Spills.

Regulatory & Compliance Codes

When filling out your waste manifest, use the following descriptions. While this specific isomer may not have a unique RCRA code, it falls under general categories.

  • US EPA (RCRA):

    • If pure/unused: P075 (Nicotine/Pyridine analogs - conservative classification) or D001 (Ignitable) if in flammable solvent.[2]

    • General classification: Hazardous Waste, Solid/Liquid, N.O.S.[2] (Not Otherwise Specified).

  • DOT Shipping Name (for waste transport):

    • UN2811, Toxic solids, organic, n.o.s.[2] (Pyridine derivative), 6.1, PG III (Verify with your specific carrier).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine Derivatives General Handling.

  • US Environmental Protection Agency (EPA). (2024). HW-405: Managing Hazardous Waste in Academic Laboratories.

  • PubChem. (2024). Compound Summary: Pyridine-substituted Amino Alcohols. National Library of Medicine.

Sources

Handling

Personal protective equipment for handling (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Operational Safety Guide: Handling (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol Executive Safety Summary This guide defines the operational safety envelope for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol . As a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Executive Safety Summary

This guide defines the operational safety envelope for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol . As a chiral amino-alcohol substituted on a pyridine ring, this compound presents a dual-hazard profile: corrosivity (characteristic of amino alcohols) and systemic toxicity (characteristic of functionalized pyridines).[1]

Critical Warning: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply Control Banding Strategies .[1] Treat this substance as an OEB 3 (Occupational Exposure Band 3) compound (


) until specific toxicological data proves otherwise.[1] This conservative approach protects against potential biological activity inherent to chiral pyridine intermediates often used in kinase inhibitor synthesis.[1]

Hazard Identification & Functional Group Analysis

We do not rely solely on generic SDS data.[1] We analyze the chemotype to predict behavior:

Functional GroupAssociated HazardMechanism of Action
Primary Amine (-NH₂) Corrosive / Irritant High pH (alkaline).[1] Can cause saponification of skin lipids and permanent corneal damage upon eye contact.[1]
Pyridine Ring Systemic Toxicity Potential neurotoxicity and hepatotoxicity.[1] Pyridines are readily absorbed through the skin and lungs.[1]
Methoxy Group Metabolic Activation Methoxy-pyridines can undergo O-demethylation in the liver; metabolites may differ in toxicity from the parent.[1]
Chiral Center (2R) Bioactivity Enantiopurity often implies specific biological targeting (e.g., enzyme inhibition), increasing the risk of unintended pharmacological effects in the handler.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Do not deviate without a documented risk assessment.[1]

A. Hand Protection (The "Double-Shell" Protocol)[1]
  • Primary Layer (Inner): Nitrile (4 mil).[1] Acts as a second skin and sweat barrier.[1]

  • Secondary Layer (Outer): High-Breakthrough Nitrile (minimum 5-8 mil) or Silver Shield (Laminate) .[1]

    • Why? Pyridine derivatives have high permeation rates through standard latex or thin nitrile.[1] Laminate gloves provide >480 min breakthrough time for broad organic bases.[1]

    • Protocol: Inspect outer gloves every 30 minutes.[1] Change immediately upon splash.[1]

B. Eye & Face Protection[1][2][3][4][5][6][7][8][9][10]
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

    • Prohibited: Standard safety glasses with side shields.[1]

    • Why? Amino alcohols are "creeping" liquids and sticky solids.[1] Dust or splashes can bypass safety glasses.[1] The alkaline nature of the amine causes deep tissue necrosis in the eye that is not immediately painful (insidious damage).[1]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

  • Secondary (If hood is unavailable/cleaning spills): Full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges.[1]

    • Why? Pyridines have distinct odors, but olfactory fatigue sets in quickly.[1] Particulates from the solid amine are potent respiratory irritants.[1]

D. Body Protection
  • Standard: Long-sleeved lab coat (Polyester/Cotton blend is sufficient for minor handling).[1]

  • High Quantity (>10g): Disposable Tyvek® sleeves or apron to prevent cuff contamination.[1]

Operational Workflow: From Storage to Reaction

This workflow minimizes static generation (common with chiral salts/amines) and exposure.[1]

HandlingProtocol Storage 1. Cold Storage (Hygroscopic Control) PPE_Station 2. PPE Donning (Double Glove) Storage->PPE_Station Retrieve Transfer 3. Transfer to Hood (Secondary Containment) PPE_Station->Transfer Transport Weighing 4. Weighing (Anti-Static Balance) Transfer->Weighing Under N2 Flow Weighing->PPE_Station Change Outer Gloves If Contaminated Solubilization 5. Solubilization (Exotherm Check) Weighing->Solubilization Add Solvent Waste 6. Waste Segregation (Basic Organic) Solubilization->Waste Disposal

Figure 1: Safe handling workflow emphasizing containment and glove discipline.

Step-by-Step Protocol
  • Preparation:

    • Equip PPE as defined in Section 3.[1][2][3][4][5]

    • Place a disposable absorbent pad (chux) in the fume hood.[1]

    • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic.[1] Amino alcohols often cling to spatulas.[1]

  • Weighing:

    • Never weigh on an open bench. Move the micro-balance into the hood or use a powder containment enclosure.[1]

    • Use a glass or antistatic plastic weighing boat.[1] Avoid paper (material sticks).[1]

  • Solubilization (Critical Step):

    • Solvent Choice: DMSO, Methanol, or DCM.

    • Caution: Dissolving amino alcohols can be exothermic .[1] Add solvent slowly to the solid.[1]

    • Observation: Watch for "oiling out" or gum formation, which complicates transfer and increases spill risk.

  • Decontamination:

    • Wipe the balance and surrounding area with a weak acid solution (e.g., 1% Citric Acid or Dilute Acetic Acid) followed by water.[1] This neutralizes the amine residues that water alone might just spread.[1]

Emergency Response & Disposal

A. Exposure Scenarios
ScenarioImmediate ActionMedical Justification
Eye Contact Irrigate for 15-20 mins . Hold eyelids open.Alkaline burns penetrate deep.[1] Immediate dilution is the only way to save sight.[1]
Skin Contact Wash with soap and water.[1][6][3][7][8][9] Do not use ethanol. Ethanol increases skin permeability of pyridine derivatives, accelerating systemic absorption.[1]
Inhalation Move to fresh air.[1][6][3][7][4][8] Oxygen if breathing is labored.[1]Pyridine moieties can cause respiratory depression.[1]
B. Waste Disposal
  • RCRA Classification: Likely not a specific "P" or "U" listed waste (unless pure Pyridine), but exhibits Characteristic Corrosivity (D002) if pH > 12.5.[1]

  • Stream: Segregate into "Basic Organic Waste" .

  • Incompatibility: Do NOT mix with acid waste streams (potential for violent heat generation) or oxidizers (fire risk).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][10]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] [1]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention.[1] [1]

  • PubChem. (n.d.).[1] Compound Summary: Amino Alcohols Toxicity Profile. National Library of Medicine.[1] [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.